(R)-CR8 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O.3ClH/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20;;;/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30);3*1H/t19-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSYXHQFOWNDK-RGFWRHHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-CR8 Trihydrochloride: A Technical Guide to a Novel CDK Inhibitor and Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CR8 trihydrochloride is a potent, second-generation purine-derived inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in oncology and neuroprotection. As an analogue of roscovitine, (R)-CR8 exhibits enhanced potency against a panel of CDKs critical for cell cycle progression and transcription. Uniquely, (R)-CR8 also functions as a molecular glue degrader, inducing the ubiquitination and subsequent proteasomal degradation of cyclin K. This dual mechanism of action—direct kinase inhibition and targeted protein degradation—positions (R)-CR8 as a valuable tool for basic research and a compelling candidate for further therapeutic development. This technical guide provides an in-depth overview of (R)-CR8's biochemical and cellular activities, detailed experimental protocols, and a summary of its mechanism of action.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This compound emerged from medicinal chemistry efforts to improve upon the first-generation CDK inhibitor, roscovitine.[1] It displays broad-spectrum inhibitory activity against several key CDK-cyclin complexes.[2][3]
More recently, a novel mechanism of action for (R)-CR8 was elucidated, revealing its function as a "molecular glue."[4][5] (R)-CR8 facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4 E3 ubiquitin ligase, leading to the specific degradation of cyclin K.[6][7][8] This discovery has opened new avenues for the development of targeted protein degraders.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | (2R)-2-{[9-(propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol trihydrochloride | [9] |
| Molecular Formula | C₂₄H₂₉N₇O·3HCl | [10] |
| Molecular Weight | 540.92 g/mol | [10] |
| CAS Number | 1786438-30-9 | [10] |
| Appearance | Solid powder | [9] |
| Purity | ≥98% | [10] |
| Solubility | Soluble to 100 mM in water and DMSO | [10][11] |
| Storage | Store at +4°C | [10] |
Biological Activity and Quantitative Data
In Vitro Kinase Inhibitory Activity
(R)-CR8 has been characterized as a potent inhibitor of multiple CDK-cyclin complexes and Casein Kinase 1 (CK1). The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (µM) | Reference(s) |
| CDK1/cyclin B | 0.09 | [2][3] |
| CDK2/cyclin A | 0.072 | [2][3] |
| CDK2/cyclin E | 0.036 - 0.07 | [10][11] |
| CDK5/p25 | 0.11 - 0.68 | [2][3][10][11] |
| CDK7/cyclin H | >1 | [10][11] |
| CDK9/cyclin T | 0.18 - 1 | [2][3][10][11] |
| CK1δ/ε | 0.4 - 0.6 | [2][3][10][11] |
Cellular Activity
(R)-CR8 induces apoptosis and exhibits potent anti-proliferative effects in various cell lines.
| Cell Line | Assay | Endpoint | Value (µM) | Treatment Conditions | Reference(s) |
| SH-SY5Y (Neuroblastoma) | MTS Assay | IC₅₀ (Apoptotic Cell Death) | 0.49 | 48 hours | [3][7] |
| SH-SY5Y (Neuroblastoma) | PARP Cleavage | Dose-dependent induction | 0.25 - 10 | Not Specified | [3] |
In Vivo Activity
(R)-CR8 has demonstrated therapeutic potential in preclinical animal models.
| Animal Model | Condition | Dosing | Outcome | Reference(s) |
| Rat | Traumatic Brain Injury | 5 mg/kg; i.p. | Attenuated sensorimotor and cognitive deficits, decreased lesion volume | [7] |
Mechanism of Action
(R)-CR8 exhibits a dual mechanism of action: direct inhibition of CDK activity and induction of cyclin K degradation.
CDK Inhibition and Cell Cycle Arrest
As an ATP-competitive inhibitor, (R)-CR8 binds to the active site of CDKs, preventing the phosphorylation of their substrates. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and the induction of apoptosis.[12][13]
Molecular Glue-Mediated Degradation of Cyclin K
(R)-CR8 acts as a molecular glue by inducing a novel protein-protein interaction. The solvent-exposed pyridyl moiety of (R)-CR8, when bound to CDK12, creates a new interface that is recognized by the DDB1 component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation brings cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. This degradation of cyclin K, a key regulator of transcription, contributes to the cytotoxic effects of (R)-CR8.[6][7][8]
Experimental Protocols
In Vitro CDK Kinase Assay (Non-Radioactive, Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC₅₀ of (R)-CR8 against various CDK/cyclin complexes.
Materials:
-
Recombinant CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1, specific peptide substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white opaque plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted (R)-CR8 or vehicle control (DMSO).
-
Add 2 µL of the appropriate CDK/cyclin enzyme diluted in kinase assay buffer. The optimal enzyme concentration should be determined empirically.
-
Initiation: To start the reaction, add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each (R)-CR8 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTS) Assay
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48 hours. Include a vehicle control (DMSO).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
PARP Cleavage Western Blot
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with (R)-CR8, wash cells with ice-cold PBS and lyse with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[5]
Conclusion
This compound is a multifaceted CDK inhibitor with a unique dual mechanism of action. Its potent inhibition of key cell cycle and transcriptional CDKs, combined with its ability to induce the targeted degradation of cyclin K, makes it a powerful tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and scientists working with this novel compound. Further investigation into the in vivo efficacy and safety profile of (R)-CR8 is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
(R)-CR8 Trihydrochloride: A Technical Whitepaper on its Molecular Glue Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the molecular glue properties of (R)-CR8 trihydrochloride, a compound initially identified as a cyclin-dependent kinase (CDK) inhibitor. It has since been characterized as a molecular glue degrader that induces the degradation of Cyclin K (CycK).[1][2][3][4] This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visualizations of the core pathways and workflows.
Introduction to (R)-CR8 as a Molecular Glue
Molecular glues are small molecules that induce or stabilize protein-protein interactions (PPIs), often leading to the degradation of a target protein.[1][2][5][6] Unlike traditional inhibitors that block an enzyme's active site, molecular glue degraders can act substoichiometrically to catalyze the removal of a target protein.[1][5][7] (R)-CR8, a second-generation analog of Roscovitine, was discovered to function as a molecular glue through a systematic analysis of cytotoxicity data across numerous cancer cell lines, which revealed a correlation between its efficacy and the expression of the E3 ligase component, DDB1.[2][3][8]
(R)-CR8 exerts its effect by inducing a ternary complex between the CDK12-Cyclin K complex and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][5][6] A key feature of this mechanism is that (R)-CR8 bypasses the need for a conventional substrate receptor (like Cereblon or other DDB1-CUL4-associated-factors, DCAFs), with the CDK12 protein itself acting as a drug-induced neosubstrate receptor for the DDB1 ligase component.[2][9]
Mechanism of Action
The molecular glue activity of (R)-CR8 is initiated by its binding to the ATP-binding pocket of CDK12.[9] This binding event creates a novel interface for protein-protein interaction. A solvent-exposed 2-pyridyl moiety on the (R)-CR8 molecule is crucial for recruiting Damage-Specific DNA Binding Protein 1 (DDB1), an adaptor protein for the CUL4A/B-RBX1 E3 ubiquitin ligase complex.[1][2][5][6]
This action "glues" the CDK12-CycK complex to DDB1, presenting CycK for polyubiquitination by the E3 ligase machinery.[2][9] Subsequently, the polyubiquitinated CycK is recognized and degraded by the 26S proteasome.[2] While CDK12 is essential for this process, it is not efficiently degraded itself and functions primarily as an adaptor to facilitate CycK degradation.[9] This mechanism is highly specific; for instance, although CR8 binds CDK9 with similar affinity, it does not induce the degradation of its partner protein, Cyclin T.[10][11]
Quantitative Data
The following tables summarize the key quantitative data associated with (R)-CR8's activity as both a CDK inhibitor and a molecular glue.
Table 1: Kinase Inhibitory Activity of (R)-CR8 This table presents the half-maximal inhibitory concentrations (IC₅₀) of (R)-CR8 against a panel of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).
| Kinase Target | IC₅₀ (µM) | Reference |
| CDK1/cyclin B | 0.09 | [3][8] |
| CDK2/cyclin A | 0.072 | [3][8] |
| CDK2/cyclin E | 0.036 - 0.041 | [3][8] |
| CDK5/p25 | 0.11 - 0.68 | [3][8] |
| CDK7/cyclin H | >1.0 | |
| CDK9/cyclin T | 0.18 | [3][8] |
| CK1δ/ε | 0.4 - 0.6 | [3][8] |
Table 2: Molecular Glue and Cellular Properties This table details the binding affinities related to the ternary complex formation and the cytotoxic effects of (R)-CR8.
| Parameter | Value | Condition / Cell Line | Reference |
| CDK12-CycK & DDB1 Binding | 100 - 500 nM | In the presence of CR8 (TR-FRET) | [2] |
| Complex Formation Strength | 500- to 1000-fold increase | CR8 vs. absence of compound (ITC) | [2] |
| Apoptotic Cell Death IC₅₀ | 0.49 µM | SH-SY5Y cells (48 hours) | [3][8] |
Experimental Protocols
The characterization of (R)-CR8 as a molecular glue involved several key experimental approaches. Detailed methodologies are provided below.
4.1 CRISPR-Cas9 Genetic Screens Genome-wide and E3 ubiquitin ligase-focused CRISPR-Cas9 screens were performed to identify the cellular machinery required for (R)-CR8's cytotoxic effects.[2]
-
Objective: To identify genes whose knockout confers resistance to (R)-CR8 treatment.
-
Methodology:
-
A population of cancer cells (e.g., MOLM13) was transduced with a lentiviral library of single guide RNAs (sgRNAs) targeting all human genes or a focused set of E3 ligase components.
-
The transduced cell population was then treated with a lethal dose of (R)-CR8.
-
Surviving cells were harvested, and their genomic DNA was isolated.
-
The sgRNA sequences present in the resistant population were amplified by PCR and identified via next-generation sequencing.
-
Genes targeted by sgRNAs that were significantly enriched in the resistant population (e.g., DDB1, CUL4B, RBX1, NEDD8) were identified as essential for (R)-CR8-mediated toxicity.[2]
-
4.2 Quantitative Proteome-wide Mass Spectrometry This technique was used to identify which proteins are degraded following treatment with (R)-CR8.[2]
-
Objective: To globally quantify changes in protein abundance after compound treatment.
-
Methodology:
-
Cancer cell lines were treated with either DMSO (vehicle) or (R)-CR8 for a defined period (e.g., 4-8 hours).
-
Cells were harvested, lysed, and proteins were extracted.
-
Proteins were digested into peptides, which were then labeled with isobaric tags (e.g., TMT6plex) for multiplexed quantification.[12]
-
Labeled peptides from different treatment conditions were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument like an Orbitrap Fusion Lumos.[12]
-
The relative abundance of each identified protein was determined by comparing the reporter ion intensities from the different conditions. Cyclin K was identified as the most significantly depleted protein upon (R)-CR8 treatment.[2]
-
4.3 In Vitro Ubiquitination Assay This assay directly tested whether the core E3 ligase components could ubiquitinate Cyclin K in the presence of (R)-CR8.[2]
-
Objective: To reconstitute the ubiquitination of Cyclin K in a cell-free system.
-
Methodology:
-
Recombinant proteins were purified: E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UBE2D3), ubiquitin, the CUL4A-RBX1-DDB1 ligase core, and the CDK12-CycK substrate complex.[2]
-
All components were incubated together in a reaction buffer at 37°C in the presence of either DMSO or (R)-CR8.
-
The reaction was stopped at various time points by adding SDS-PAGE loading buffer.
-
Samples were resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for Cyclin K.
-
A ladder of higher molecular weight bands corresponding to polyubiquitinated Cyclin K was observed only in the reactions containing all components plus (R)-CR8, confirming the compound's role in mediating the ubiquitination.[2]
-
4.4 Time-Resolved Förster Resonance Energy Transfer (TR-FRET) TR-FRET was used to quantify the (R)-CR8-induced interaction between CDK12-CycK and DDB1.[2]
-
Objective: To measure the binding affinity of the ternary complex in solution.
-
Methodology:
-
Recombinant DDB1 was labeled with a donor fluorophore (e.g., Terbium cryptate), and the CDK12-CycK complex was labeled with an acceptor fluorophore (e.g., Alexa488).[2]
-
A fixed concentration of the Terbium-labeled DDB1 was mixed with increasing concentrations of the Alexa488-labeled CDK12-CycK.
-
The experiment was performed in parallel reactions containing either DMSO or a saturating concentration of (R)-CR8 (e.g., 10 µM).[2]
-
After incubation, the FRET signal was measured. A high FRET signal indicates proximity between the donor and acceptor, signifying complex formation.
-
The data were used to calculate the dissociation constant (Kd), which showed that (R)-CR8 stimulated the binding by several orders of magnitude.[2]
-
4.5 X-ray Crystallography This technique was employed to determine the three-dimensional structure of the DDB1-(R)-CR8-CDK12-CycK complex.[2]
-
Objective: To visualize the atomic-level interactions that mediate the formation of the ternary complex.
-
Methodology:
-
The ternary complex was formed using purified recombinant proteins (DDB1ΔBPB, CDK12, CycK) and (R)-CR8.
-
The complex was purified and subjected to crystallization screening.
-
Crystals were grown and then exposed to a high-intensity X-ray beam.
-
The resulting diffraction pattern was used to calculate an electron density map and build an atomic model of the complex.
-
The final structure, resolved at 3.5 Å, revealed how (R)-CR8 sits in the CDK12 active site and bridges the interface with DDB1, while CycK binds to CDK12 on the opposite side without contacting DDB1 directly.[2]
-
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ProteomeXchange Dataset PXD016188 [proteomecentral.proteomexchange.org]
(R)-CR8 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CR8 trihydrochloride is a potent, second-generation purine analog of roscovitine, distinguished by its dual functionality as a cyclin-dependent kinase (CDK) inhibitor and a molecular glue degrader. Initially developed as a highly selective inhibitor of various CDKs, subsequent research revealed its novel ability to induce the proteasomal degradation of Cyclin K. This is achieved by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the E3 ubiquitin ligase adaptor protein DDB1. This whitepaper provides an in-depth technical overview of the discovery, synthesis, and multifaceted mechanism of action of (R)-CR8, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.
Discovery and Development
(R)-CR8 was developed through medicinal chemistry efforts aimed at improving the potency and selectivity of its predecessor, (R)-roscovitine (also known as Seliciclib), a compound that has undergone clinical trials for various cancers.[1] An extensive study of roscovitine analogs identified (R)-CR8, with an optimal substitution at the N6 position of the purine ring, as a significantly more potent inhibitor of key cell cycle and transcriptional CDKs.[1]
A pivotal discovery later redefined the understanding of (R)-CR8's mechanism of action. It was identified as a molecular glue degrader through systematic correlation of drug sensitivity data with the expression levels of E3 ubiquitin ligase components across numerous cancer cell lines.[2][3] This revealed that the cytotoxicity of (R)-CR8 correlated with the expression of DDB1, a core component of the CUL4-DDB1 ubiquitin ligase complex.[2][4]
Chemical Synthesis
A scalable synthesis for (R)-CR8 has been described, starting from commercially available reagents.[5] The general synthetic strategy involves the sequential modification of a purine scaffold, analogous to the synthesis of roscovitine and its derivatives.[6][7]
Experimental Protocol: Synthesis of (R)-CR8
The synthesis of (R)-CR8 can be achieved through a multi-step process, which is a modification of the roscovitine synthesis.[6][8]
-
Step 1: Benzylamine Substitution. 2,6-dichloropurine is reacted with benzylamine in the presence of a base such as triethylamine in a suitable solvent like butanol at an elevated temperature (e.g., 110°C) to yield N-benzyl-2-chloro-9H-purin-6-amine.[6]
-
Step 2: Isopropylation. The resulting intermediate is then alkylated with 2-bromopropane in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO at room temperature to afford N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.[6]
-
Step 3: Amination. The crucial C2 substitution is achieved by reacting the product from step 2 with an excess of (R)-2-aminobutan-1-ol at a high temperature (e.g., 160°C).[6] This step introduces the chiral side chain characteristic of (R)-CR8.
-
Step 4: Biarylmethylamine Moiety Introduction. The benzyl group is replaced with the 4-(2-pyridyl)benzylamine moiety. This can be accomplished through various synthetic routes, including palladium-catalyzed cross-coupling reactions to form the biaryl linkage, followed by functional group manipulations to introduce the methylamine linker. A practical approach involves obtaining the 4-(2-pyridyl)benzylamine as a stable salt for subsequent coupling.[5]
-
Step 5: Final Product Formation and Salt Preparation. The final coupling of the purine core with the biarylmethylamine moiety yields (R)-CR8. The trihydrochloride salt is then prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by isolation and purification.
Biological Activity and Quantitative Data
(R)-CR8 exhibits potent inhibitory activity against several key cyclin-dependent kinases. Furthermore, its ability to induce apoptosis and degrade Cyclin K has been quantified across various cell lines.
Table 1: Kinase Inhibitory Activity of (R)-CR8
| Target Kinase/Complex | IC50 (μM) |
| CDK1/cyclin B | 0.09[6][9][10] |
| CDK2/cyclin A | 0.072[6][9][10] |
| CDK2/cyclin E | 0.041[6][9][10] |
| CDK5/p25 | 0.11[6][9][10] |
| CDK7/cyclin H | 1.1[6][9][10] |
| CDK9/cyclin T | 0.18[6][9][10] |
| Casein Kinase 1 (CK1)δ/ε | 0.4 - 0.6[6][9][10][11] |
Table 2: Cellular Activity of (R)-CR8
| Cell Line | Assay | Endpoint | IC50 (μM) |
| SH-SY5Y (Neuroblastoma) | Apoptosis Induction | Cell Viability | 0.49[6][12] |
| K562 (Chronic Myelogenous Leukemia) | Antiproliferative Activity | Cell Viability | 0.175[6] |
Mechanism of Action: A Dual Role
(R)-CR8 possesses two distinct but interconnected mechanisms of action: direct kinase inhibition and induced protein degradation.
CDK Inhibition
As a potent ATP-competitive inhibitor, (R)-CR8 binds to the active site of several CDKs, preventing the phosphorylation of their downstream substrates.[1] This leads to cell cycle arrest and the induction of apoptosis.[13]
Molecular Glue-Mediated Degradation of Cyclin K
The more recently discovered mechanism involves (R)-CR8 acting as a "molecular glue."[2][14] In this capacity, (R)-CR8 binds to the ATP-binding pocket of CDK12, which is in complex with Cyclin K.[2] A solvent-exposed pyridyl moiety on the (R)-CR8 molecule then facilitates a novel protein-protein interaction, recruiting the DDB1 component of the CUL4-DDB1 E3 ubiquitin ligase complex.[2][4] This induced ternary complex formation brings Cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[2][14] The degradation of Cyclin K disrupts the function of CDK12, a key regulator of transcriptional elongation.[2]
Visualizing the Pathways and Workflows
Signaling Pathway of (R)-CR8-induced Cyclin K Degradation
Caption: (R)-CR8 induces the formation of a ternary complex, leading to the ubiquitination and degradation of Cyclin K.
Experimental Workflow for Assessing (R)-CR8 Activity
Caption: A generalized workflow for the in vitro and cell-based evaluation of (R)-CR8's biological activity.
Key Experimental Protocols
CDK Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of (R)-CR8 on CDK activity. Specific substrates and conditions may vary depending on the CDK being assayed.
-
Reaction Setup: Prepare a reaction mixture containing a specific CDK/cyclin complex (e.g., CDK2/cyclin A), a suitable substrate (e.g., histone H1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as phosphorimaging with [γ-³²P]ATP or using a phosphospecific antibody in an ELISA or Western blot format. Commercially available kinase assay kits can also be utilized.[15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of (R)-CR8 and determine the IC50 value by fitting the data to a dose-response curve.
PARP Cleavage Assay (Western Blot)
This assay is used to detect a hallmark of apoptosis, the cleavage of PARP, in cells treated with (R)-CR8.
-
Cell Treatment: Culture a suitable cell line (e.g., SH-SY5Y) and treat with various concentrations of (R)-CR8 for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain total protein lysates.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody that recognizes both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] The appearance of the 89 kDa band indicates PARP cleavage and apoptosis.
Cyclin K Degradation Assay (Western Blot)
This protocol is designed to specifically measure the degradation of Cyclin K induced by (R)-CR8.
-
Cell Treatment: Treat a relevant cell line (e.g., one with high DDB1 expression) with (R)-CR8 at various concentrations and for different time points.
-
Proteasome Inhibition Control: As a control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding (R)-CR8 to confirm that the observed protein loss is proteasome-dependent.[11]
-
Western Blot Analysis: Follow the same procedure as the PARP cleavage assay (steps 2-6), but use a primary antibody specific for Cyclin K. A decrease in the level of Cyclin K in the (R)-CR8-treated samples, which is rescued by the proteasome inhibitor, indicates induced degradation.
Conclusion
This compound represents a significant advancement in the field of kinase inhibitors, not only for its enhanced potency against CDKs but also for its novel mechanism as a molecular glue degrader. This dual functionality provides a powerful tool for cancer research and drug development, offering the potential for improved therapeutic outcomes. The detailed information and protocols provided in this guide serve as a valuable resource for scientists working to further elucidate the therapeutic potential of (R)-CR8 and to design the next generation of targeted cancer therapies.
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
(R)-CR8 Trihydrochloride vs. Roscovitine: A Technical Guide to Second-Generation CDK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of (R)-CR8 trihydrochloride and its parent compound, Roscovitine, two potent cyclin-dependent kinase (CDK) inhibitors. While both molecules target a similar range of CDKs, (R)-CR8, a second-generation derivative, exhibits significantly enhanced potency in inducing cell cycle arrest and apoptosis. This document details their mechanisms of action, presents a comprehensive comparison of their biochemical and cellular activities, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and applications in research and drug development.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Roscovitine (also known as Seliciclib or CYC202) is a well-characterized purine analog that acts as a competitive inhibitor of several CDKs. This compound is a second-generation analog of Roscovitine, developed to improve upon the potency and efficacy of the parent compound. This guide serves as a technical resource for researchers and drug development professionals working with these inhibitors.
Physicochemical and Biochemical Properties
Both Roscovitine and this compound are small molecules that function by competing with ATP for the binding site on CDKs.[1] Their chemical structures and general properties are summarized below.
| Property | This compound | Roscovitine |
| Synonyms | CR8 | Seliciclib, CYC202 |
| Molecular Formula | C₂₄H₃₂Cl₃N₇O | C₁₉H₂₆N₆O |
| Molecular Weight | 540.92 g/mol [2] | 354.45 g/mol [3][4] |
| CAS Number | 1786438-30-9[2] | 186692-46-6[3][4] |
| Solubility | Soluble in water and DMSO to 100 mM[2] | Soluble in DMSO and ethanol to 100 mM[3] |
| Storage | Store at +4°C[2] | Store at -20°C[3][4] |
Comparative Inhibitory Activity
(R)-CR8 demonstrates significantly greater potency against a range of CDKs compared to Roscovitine.[5][6] The half-maximal inhibitory concentrations (IC₅₀) for both compounds against various CDK/cyclin complexes and other kinases are presented in the table below. This enhanced activity translates to a more potent induction of apoptosis and cell cycle arrest in cellular assays.[5][6]
| Target | This compound IC₅₀ (µM) | Roscovitine IC₅₀ (µM) |
| CDK1/cyclin B | 0.09[7][8][9] | 0.65[10] |
| CDK2/cyclin A | 0.072[7][8][9] | 0.7[10] |
| CDK2/cyclin E | 0.041[7][8][9] | 0.7[10] |
| CDK5/p25 | 0.11[7][8][9] | 0.16[10] |
| CDK7/cyclin H | 1.1[7][8][9] | 0.8[3][11] |
| CDK9/cyclin T | 0.18[7][8][9] | ~0.2-0.7[1] |
| CK1δ/ε | 0.4[7][8][9] | - |
Signaling Pathways and Mechanisms of Action
Both compounds exert their effects by inhibiting CDKs, leading to downstream consequences on cell cycle progression and survival. However, their differing potencies and potential off-target effects result in distinct cellular outcomes.
Cell Cycle Regulation
Inhibition of CDK1 and CDK2 by both compounds leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][12] This is a direct consequence of preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).
Apoptosis Induction
(R)-CR8 is a significantly more potent inducer of apoptosis than Roscovitine.[5][6] One key mechanism is the rapid downregulation of the anti-apoptotic protein Mcl-1.[13] Additionally, Roscovitine has been shown to activate the p53 pathway by suppressing MDM2 expression, further contributing to apoptosis.[11]
Other Signaling Pathways
Roscovitine has been reported to modulate other signaling pathways, including the MAPK and NF-κB pathways.[2][12][14] It can inhibit the IκB kinase (IKK) activity, leading to the suppression of NF-κB activation.[2] The effects on the MAPK pathway can be complex and cell-type dependent.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of (R)-CR8 and Roscovitine.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of the compounds against a specific CDK.
Materials:
-
Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
This compound or Roscovitine
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor.
-
Add the CDK/cyclin enzyme to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. For radioactive assays, this is done by scintillation counting. For ADP-Glo™ assays, luminescence is measured.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound or Roscovitine
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[3]
-
Incubate the plate at 37°C for 1-4 hours.[3]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound or Roscovitine
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
Microplate reader
Procedure:
-
Culture cells and treat with inhibitors as described for the MTS assay.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating at room temperature.[7]
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting the fluorescence data for PI.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Phosphorylated Proteins and Apoptosis Markers
This protocol is for detecting changes in protein phosphorylation (e.g., p-Rb) and apoptosis markers (e.g., cleaved PARP).
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Conclusion
This compound represents a significant advancement over its parent compound, Roscovitine, exhibiting substantially higher potency as a CDK inhibitor. This increased activity translates to more effective induction of apoptosis in a variety of cancer cell lines. Both compounds serve as valuable tools for studying the roles of CDKs in cellular processes. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of these and other CDK inhibitors. For drug development professionals, the enhanced potency of (R)-CR8 makes it a more promising candidate for further preclinical and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. R-Roscovitine simultaneously targets both the p53 and NF-kappaB pathways and causes potentiation of apoptosis: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mpbio.com [mpbio.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. auajournals.org [auajournals.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. Activation of p53 by roscovitine-mediated suppression of MDM2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (R)-CR8 Trihydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent CDK Inhibitor and Molecular Glue Degrader
Introduction
(R)-CR8 trihydrochloride is a second-generation aminopurine analog of roscovitine, a well-known inhibitor of cyclin-dependent kinases (CDKs).[1] This potent small molecule has garnered significant interest within the scientific community for its dual mechanism of action: competitive inhibition of multiple CDKs and its novel function as a molecular glue degrader. By inducing the degradation of Cyclin K, (R)-CR8 presents a unique therapeutic strategy for various pathologies, including cancer and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (R)-CR8, its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Core Compound Details
| Feature | Description |
| Chemical Name | (2R)-2-{[9-(propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol trihydrochloride |
| Synonyms | (R)-Isomer trihydrochloride, CR8 |
| Molecular Formula | C₂₄H₃₂Cl₃N₇O |
| Molecular Weight | 540.92 g/mol |
| CAS Number | 1786438-30-9 |
Structure-Activity Relationship (SAR)
The pharmacological activity of (R)-CR8 is intrinsically linked to its chemical structure, which has been optimized from its parent compound, roscovitine. The key structural features and their impact on activity are outlined below.
Kinase Inhibition
(R)-CR8 is a potent inhibitor of several CDKs and Casein Kinase 1 (CK1). Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Table 1: In vitro inhibitory activity of (R)-CR8 against a panel of kinases.[1]
The purine core of (R)-CR8 is a critical scaffold for binding to the ATP-binding pocket of CDKs. The (R)-configuration of the amino-butanol side chain has been shown to be slightly more potent than the (S)-enantiomer.[3]
Molecular Glue Activity
A pivotal feature of (R)-CR8's SAR is the presence of the 4-(pyridin-2-yl)benzyl group at the N6 position of the purine ring. This solvent-exposed moiety is crucial for its molecular glue function.[2] While the purine core engages the ATP-binding pocket of CDK12, the pyridylphenyl group creates a novel protein-protein interaction surface that recruits the DDB1 component of the CUL4-DDB1 E3 ubiquitin ligase complex.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[2]
In contrast, roscovitine, which lacks the pyridyl substituent, does not exhibit this molecular glue activity, highlighting the critical role of this specific structural modification. The ability to induce protein degradation in addition to kinase inhibition represents a significant advancement in the therapeutic potential of this class of compounds.
Cellular Activity
The potent kinase inhibition and molecular glue activity of (R)-CR8 translate to significant effects on cellular processes. In the human neuroblastoma cell line SH-SY5Y, (R)-CR8 is a potent inducer of apoptosis, with an IC50 of 0.49 µM for cell viability.[1][2] It also induces a dose-dependent cleavage of poly-(ADP-ribose)polymerase (PARP), a hallmark of apoptosis.[2]
Signaling Pathways and Mechanisms of Action
(R)-CR8 exerts its biological effects through the modulation of key signaling pathways, primarily the cell cycle and transcription, and through its novel molecular glue-mediated protein degradation.
Inhibition of CDK-Mediated Signaling
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes. By inhibiting CDKs such as CDK1, CDK2, CDK5, CDK7, and CDK9, (R)-CR8 can arrest the cell cycle and inhibit transcription, leading to its anti-proliferative and pro-apoptotic effects.
Molecular Glue-Mediated Degradation of Cyclin K
The unique molecular glue activity of (R)-CR8 leads to the targeted degradation of Cyclin K. This mechanism is distinct from its direct kinase inhibition and contributes significantly to its cellular effects. The process involves the formation of a ternary complex between CDK12-Cyclin K, (R)-CR8, and the DDB1-CUL4 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of (R)-CR8's activity. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of (R)-CR8 on the activity of a specific kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK2/cyclin A), a generic substrate (e.g., histone H1), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).
-
Initiation: Initiate the kinase reaction by adding ATP, typically including a radioactive isotope such as [γ-³²P]ATP, to a final concentration that is close to the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection: Quantify the incorporation of the radioactive phosphate into the substrate using methods like scintillation counting or autoradiography.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with (R)-CR8.
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay is used to demonstrate the (R)-CR8-dependent ubiquitination of Cyclin K.
Protocol:
-
Reaction Components: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (recombinant CUL4-DDB1), ubiquitin, and the substrate (recombinant CDK12-Cyclin K complex) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT).
-
Compound Addition: Add (R)-CR8 or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Analysis: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and analyze the ubiquitination of Cyclin K by Western blotting using an anti-Cyclin K antibody. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.
Conclusion
This compound represents a significant advancement in the field of kinase inhibitors, demonstrating a dual mechanism of action that combines potent, multi-targeted kinase inhibition with the novel function of a molecular glue degrader. The key to its unique activity lies in the 4-(pyridin-2-yl)benzyl moiety, which facilitates the recruitment of an E3 ligase to the CDK12-Cyclin K complex, leading to the targeted degradation of Cyclin K. This multifaceted mechanism of action underscores the potential of (R)-CR8 as a therapeutic agent and provides a valuable chemical probe for studying CDK biology and the ubiquitin-proteasome system. The detailed SAR and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to further explore and harness the therapeutic potential of this promising compound and its future analogs.
References
(R)-CR8 Trihydrochloride: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-CR8 trihydrochloride, a second-generation derivative of roscovitine, has emerged as a promising anti-cancer agent with a novel dual mechanism of action. Initially characterized as a potent inhibitor of cyclin-dependent kinases (CDKs), recent groundbreaking research has unveiled its function as a molecular glue degrader. This guide provides an in-depth technical overview of the methodologies and data supporting the target validation of (R)-CR8 in cancer cells, focusing on both its CDK inhibitory activity and its ability to induce the degradation of Cyclin K. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively evaluate and advance (R)-CR8 as a potential therapeutic.
Introduction
The deregulation of cyclin-dependent kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. (R)-CR8 has demonstrated significant potency against several key CDKs involved in cell cycle progression and transcription. More compelling is its recently discovered role as a molecular glue, a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. Specifically, (R)-CR8 facilitates the interaction between CDK12-Cyclin K and the CUL4-DDB1 E3 ligase complex, resulting in the selective degradation of Cyclin K.[1][2][3][4][5][6][7][8][9] This dual activity of kinase inhibition and targeted protein degradation presents a unique and powerful approach to cancer therapy.
Target Validation: Dual Mechanism of Action
Cyclin-Dependent Kinase (CDK) Inhibition
(R)-CR8 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[10][11] Its inhibitory activity disrupts the cell cycle and transcription, leading to apoptosis in cancer cells.
Molecular Glue-Mediated Degradation of Cyclin K
The more recently elucidated mechanism involves (R)-CR8 acting as a molecular glue. The CDK-bound form of (R)-CR8 exposes a pyridyl moiety that recruits the DDB1 adaptor protein of the CUL4 E3 ubiquitin ligase complex to the CDK12-Cyclin K complex.[1][2][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][4][5][6][7][8][9][12]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of (R)-CR8 [10][11]
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Table 2: Cytotoxicity of (R)-CR8 in Human Cancer Cell Lines [11][13]
| Cell Line | Cancer Type | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 0.49 |
| G-361 | Melanoma | 0.503 |
| HCT-116 | Colon Carcinoma | Not specified |
| K562 | Chronic Myelogenous Leukemia | Not specified |
| MCF7 | Breast Adenocarcinoma | Not specified |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-CR8 against specific CDKs.
Methodology: A common method is a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.
-
Reagents:
-
Recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase-specific substrate (e.g., histone H1 for CDKs)
-
ATP
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of (R)-CR8 in kinase buffer.
-
In a 384-well plate, add the (R)-CR8 dilutions.
-
Add the CDK/cyclin enzyme to each well.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at room temperature for a defined period (e.g., 120 minutes).[14]
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of (R)-CR8.
-
Western Blot for Cyclin K Degradation
Objective: To qualitatively and quantitatively assess the degradation of Cyclin K in cancer cells following treatment with (R)-CR8.
Methodology: Western blotting is used to detect the levels of Cyclin K protein.
-
Reagents:
-
Cancer cell line (e.g., MOLM-13, K562)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Cyclin K, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cancer cells and treat with various concentrations of (R)-CR8 or DMSO for a specified time course (e.g., 2, 4, 6, 8 hours). Include a positive control with a proteasome inhibitor to confirm proteasomal degradation.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of (R)-CR8 on cancer cell lines.
Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (R)-CR8 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells by (R)-CR8.
Methodology: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells.
-
Reagents:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
PBS
-
-
Procedure:
-
Treat cells with (R)-CR8 for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Co-Immunoprecipitation (Co-IP)
Objective: To validate the interaction between CDK12-Cyclin K and DDB1 in the presence of (R)-CR8.
Methodology: Co-IP is used to pull down a protein complex using an antibody against one of its components.
-
Reagents:
-
Cancer cells treated with (R)-CR8 or DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against CDK12 or DDB1
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot: anti-CDK12, anti-Cyclin K, anti-DDB1
-
-
Procedure:
-
Lyse the treated cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody (e.g., anti-CDK12) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against CDK12, Cyclin K, and DDB1 to confirm their co-precipitation.
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that (R)-CR8 induces the ubiquitination of Cyclin K.
Methodology: This assay reconstitutes the ubiquitination cascade in a test tube.
-
Reagents:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CUL4-DDB1 E3 ligase complex
-
Recombinant CDK12-Cyclin K complex
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
-
Procedure:
-
Combine E1, E2, CUL4-DDB1, CDK12-Cyclin K, and ubiquitin in the reaction buffer.
-
Add (R)-CR8 or DMSO to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blot using an anti-Cyclin K antibody to detect the appearance of higher molecular weight ubiquitinated Cyclin K species.
-
Visualizations
Signaling Pathway
Caption: (R)-CR8 molecular glue mechanism of action.
Experimental Workflow for Target Validation
Caption: Experimental workflow for (R)-CR8 target validation.
Logical Relationship of the Molecular Glue Mechanism
Caption: Logical flow of the (R)-CR8 molecular glue effect.
Conclusion
The validation of this compound as a dual-acting agent that both inhibits CDKs and induces the targeted degradation of Cyclin K provides a strong rationale for its continued development as an anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to further investigate its mechanism of action and clinical potential. The unique molecular glue activity of (R)-CR8 represents an exciting frontier in targeted cancer therapy, with the potential to overcome resistance mechanisms associated with traditional kinase inhibitors.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. EconPapers: The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K [econpapers.repec.org]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Apoptosis Induction by (R)-CR8 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CR8 trihydrochloride, a potent second-generation analog of Roscovitine, has emerged as a significant molecule of interest in cancer research due to its profound ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms underlying (R)-CR8-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. (R)-CR8 primarily functions as a cyclin-dependent kinase (CDK) inhibitor, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its pro-apoptotic effects are largely attributed to the inhibition of transcriptional CDKs, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the degradation of Cyclin K, ultimately triggering the intrinsic apoptotic cascade.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of (R)-CR8.
Mechanism of Action
(R)-CR8 exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of cyclin-dependent kinases (CDKs).
Inhibition of Cyclin-Dependent Kinases
(R)-CR8 is a potent inhibitor of several CDKs, which are key regulators of the cell cycle and transcription.[4] By binding to the ATP-binding pocket of these kinases, (R)-CR8 prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[2] Its high potency against transcriptional CDKs, particularly CDK9, is crucial for its apoptotic activity.[2]
Downregulation of Mcl-1
A primary consequence of CDK9 inhibition by (R)-CR8 is the rapid downregulation of the anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1).[2] Mcl-1 has a short half-life, and its continuous expression is dependent on active transcription, which is driven by RNA Polymerase II. CDK9 is essential for the phosphorylation and activation of RNA Polymerase II. By inhibiting CDK9, (R)-CR8 effectively shuts down Mcl-1 transcription, leading to a rapid decrease in Mcl-1 protein levels.[2] This reduction in Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, tipping the cell towards apoptosis.[2][5]
Molecular Glue-Mediated Degradation of Cyclin K
Recent studies have unveiled a novel mechanism of action for (R)-CR8 as a "molecular glue".[3][6] (R)-CR8 can induce the formation of a ternary complex between CDK12-Cyclin K and the CUL4 adaptor protein DDB1.[3][6][7] This complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][6] The degradation of Cyclin K, a regulatory partner of CDK12 and CDK13, further contributes to the disruption of transcription and the induction of apoptosis.
Activation of the Intrinsic Apoptotic Pathway
The downregulation of Mcl-1 and the degradation of Cyclin K converge on the activation of the intrinsic, or mitochondrial, pathway of apoptosis. The decrease in Mcl-1 levels liberates pro-apoptotic proteins like Noxa, leading to the activation of Bax and Bak.[2] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[8]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of (R)-CR8 against various cyclin-dependent kinases and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity of (R)-CR8 against Cyclin-Dependent Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09[1] |
| CDK2/cyclin A | 0.072[1] |
| CDK2/cyclin E | 0.041[1] |
| CDK5/p25 | 0.11[1] |
| CDK7/cyclin H | 1.1[1] |
| CDK9/cyclin T | 0.18[1] |
| CK1δ/ε | 0.4[1] |
Table 2: Cytotoxic Activity of (R)-CR8 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 0.49[1] |
| G-361 | Melanoma | 0.503[1] |
| Average (9 Neuroblastoma cell lines) | Neuroblastoma | 0.4[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of (R)-CR8-Induced Apoptosis
Caption: Signaling pathway of (R)-CR8-induced apoptosis.
Experimental Workflow for Studying (R)-CR8-Induced Apoptosis
Caption: General experimental workflow for apoptosis studies.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (R)-CR8. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
PARP Cleavage Analysis by Western Blot
This protocol outlines the general steps for detecting PARP cleavage.
-
Cell Treatment and Lysis: Treat cells with (R)-CR8 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that recognizes both full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Caspase-3/7 Activation Assay by Flow Cytometry
This protocol is based on the use of a cell-permeable fluorogenic caspase-3/7 substrate.
-
Cell Treatment: Treat cells with (R)-CR8 in a 6-well plate.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with PBS.
-
Staining: Resuspend the cells in a buffer containing a cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent dye). Incubate for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. An increase in fluorescence intensity indicates the activation of caspase-3/7.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This is a standard protocol for detecting apoptosis by flow cytometry.[9]
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting primarily through the inhibition of cyclin-dependent kinases. Its ability to downregulate the key survival protein Mcl-1 and degrade Cyclin K highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the anti-cancer properties of (R)-CR8 and explore its clinical applications. The multifaceted mechanism of action of (R)-CR8 suggests its potential to overcome resistance to conventional chemotherapies and offers a promising avenue for the development of novel cancer treatments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death [jove.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Cleaved PARP1 In-Cell ELISA Kit (Colorimetric) (ab139410) is not available | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CR8 Trihydrochloride: A Technical Guide to its Neuroprotective Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
(R)-CR8 trihydrochloride, a potent and selective second-generation cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action: Dual-Function Inhibition and Degradation
(R)-CR8 exerts its neuroprotective effects through a sophisticated dual mechanism. Primarily, it functions as a potent inhibitor of several key CDKs involved in cell cycle regulation and neuronal apoptosis.[1][2][3][4][5][6] More recently, it has been identified as a "molecular glue," a novel class of small molecules that induce the degradation of specific proteins.[1][7][8][9][10][11]
In its role as a CDK inhibitor, (R)-CR8 targets CDK1, CDK2, CDK5, CDK7, and CDK9, which are aberrantly activated in various neurological insults, leading to neuronal cell cycle re-entry and subsequent apoptosis.[1][2][3][4][5][6] By inhibiting these kinases, (R)-CR8 effectively halts this pathological process.
As a molecular glue, (R)-CR8 facilitates the interaction between CDK12-cyclin K and the CUL4 adaptor protein DDB1.[1][7][8][9][10][11] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulator of transcription.[1][7][8][9][10][11] This novel mechanism adds another layer to its therapeutic potential by modulating gene expression in a targeted manner.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound.
Table 1: Inhibitory Potency of (R)-CR8 against Cyclin-Dependent Kinases
| Target Kinase | IC₅₀ (μM) |
| CDK1/cyclin B | 0.09[1] |
| CDK2/cyclin A | 0.072[1] |
| CDK2/cyclin E | 0.041[1] |
| CDK5/p25 | 0.11[1] |
| CDK7/cyclin H | 1.1[1] |
| CDK9/cyclin T | 0.18[1] |
| CK1δ/ε | 0.4[1] |
Table 2: In Vitro and In Vivo Neuroprotective Effects of (R)-CR8
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| SH-SY5Y cell line | (R)-CR8 (0.1-100 μM; 48 hours) | Apoptotic cell death (IC₅₀) | 0.49 μM | [1] |
| Traumatic Brain Injury (mouse model) | (R)-CR8 (5 mg/Kg; i.p.) | Lesion size reduction at 28 days | Significant reduction | [1] |
| Traumatic Brain Injury (mouse model) | Vehicle | Lesion volume | 14.73 ± 0.53 mm³ | [2] |
| Traumatic Brain Injury (mouse model) | (R)-CR8 | Lesion volume | 8.32 ± 0.64 mm³ (p < 0.001 vs vehicle) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by (R)-CR8 and a typical experimental workflow for evaluating its neuroprotective effects.
Experimental Protocols
In Vivo Traumatic Brain Injury (TBI) Model in Mice[2]
1. Animal Model:
-
Adult male mice are subjected to Controlled Cortical Impact (CCI) injury, a widely used and reproducible model of TBI.
-
Sham-operated animals undergo the same surgical procedure without the impact.
2. Drug Administration:
-
This compound is dissolved in physiological saline.
-
Intracerebroventricular (ICV) Injection:
-
A solution of 1.5 mM (1.5 nmoles/μl) (R)-CR8 is injected into the left ventricle at a rate of 0.5 μl/minute, with a final volume of 5 μl (7.5 nmoles).
-
Administration can occur at various time points post-injury (e.g., 30 minutes or 3 hours) to assess the therapeutic window.
-
-
Intraperitoneal (i.p.) Injection:
-
A dose of 5 mg/kg is administered 3 hours after injury for systemic treatment evaluation.
-
3. Western Immunoblot Analysis:
-
Tissue Preparation:
-
At a designated time point (e.g., 6 hours post-TBI), a 5-mm area of the ipsilateral cortex surrounding the lesion epicenter is dissected and immediately frozen.
-
The tissue is homogenized in radioimmunoprecipitation assay (RIPA) buffer and centrifuged to isolate proteins.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA Protein Assay kit.
-
-
Electrophoresis and Transfer:
-
25 μg of protein per sample is run on an SDS-polyacrylamide gel and transferred to a nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is probed with primary antibodies against proteins of interest (e.g., cyclin A, cyclin B1, phospho-(ser) CDKs substrate).
-
β-actin is used as a loading control.
-
Appropriate HRP-conjugated secondary antibodies are used for detection.
-
-
Visualization and Quantification:
-
Chemiluminescence is captured, and protein bands are quantified by densitometric analysis.
-
In Vitro Apoptosis Assay[1]
1. Cell Culture:
-
The human neuroblastoma SH-SY5Y cell line is a commonly used model for neuronal studies.
2. Treatment:
-
Cells are treated with a range of concentrations of (R)-CR8 (e.g., 0.1-100 μM) for a specified duration (e.g., 48 hours).
3. Apoptosis Assessment:
-
Cell Viability: Assessed using methods such as the MTT assay to determine the IC₅₀ for apoptotic cell death.
-
PARP Cleavage: Western blot analysis is performed to detect the cleavage of poly-(ADP-ribose)polymerase (PARP), a hallmark of apoptosis.
Conclusion and Future Directions
This compound represents a significant advancement in the development of neuroprotective therapeutics. Its dual mechanism of action, targeting both CDK-mediated apoptosis and cyclin K levels, offers a multi-faceted approach to mitigating neuronal damage. The robust preclinical data in models of acute neurological injury underscore its potential for clinical translation.
Future research should focus on:
-
Investigating the efficacy of (R)-CR8 in chronic neurodegenerative disease models, such as Alzheimer's, Parkinson's, and Huntington's diseases.
-
Optimizing drug delivery strategies to enhance brain bioavailability and minimize potential systemic side effects.
-
Conducting comprehensive preclinical safety and toxicology studies to support an Investigational New Drug (IND) application.
The compelling evidence to date positions (R)-CR8 as a strong candidate for further development as a novel treatment for a range of devastating neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-CR8 - LKT Labs [lktlabs.com]
- 4. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CR8, a selective and potent CDK inhibitor, provides neuroprotection in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(R)-CR8 Trihydrochloride: A Molecular Glue for Targeted Cyclin K Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R)-CR8 trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor, has emerged as a significant research tool and potential therapeutic agent due to its unique mechanism of action as a "molecular glue." Unlike traditional kinase inhibitors that merely block enzymatic activity, (R)-CR8 induces the degradation of cyclin K, a critical regulator of transcription and DNA repair. This guide provides a comprehensive overview of the core science behind (R)-CR8-mediated cyclin K degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals working in oncology, cell biology, and medicinal chemistry.
Introduction to (R)-CR8 and Cyclin K
(R)-CR8 is a second-generation analog of roscovitine and a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] More recently, it has been identified as a molecular glue degrader that selectively targets cyclin K for proteasomal degradation.[3][4][5]
Cyclin K, in partnership with its primary catalytic subunits CDK12 and CDK13, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[6][7][8] The CDK12-cyclin K complex is particularly important for the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1, FANCI, and ATR.[6][7] Consequently, the targeted degradation of cyclin K represents a promising therapeutic strategy to induce a "BRCAness" phenotype in cancer cells, potentially sensitizing them to PARP inhibitors and other DNA-damaging agents.[9][10]
Mechanism of Action: A Molecular Glue
(R)-CR8 induces the degradation of cyclin K through an unconventional mechanism that does not rely on direct inhibition of an E3 ubiquitin ligase. Instead, it acts as a molecular glue, fostering a novel protein-protein interaction.[3][5][11]
The key steps in this process are:
-
(R)-CR8 binds to the active site of CDK12 , which is in a complex with cyclin K.[3][12]
-
The CDK-bound form of (R)-CR8 exposes a pyridyl moiety that induces the formation of a ternary complex between the CDK12-cyclin K complex and DDB1, an adaptor protein for the CUL4-RBX1 E3 ubiquitin ligase complex.[1][3][5]
-
This induced proximity bypasses the need for a canonical substrate receptor , effectively hijacking the CUL4-DDB1 ligase to ubiquitinate cyclin K.[1][3]
-
Polyubiquitinated cyclin K is then recognized and degraded by the proteasome .[3][13]
Interestingly, while (R)-CR8 also binds to the closely related CDK13, it does so with lower affinity, and its interaction with CDK9 is not productive for inducing DDB1 binding.[3][12] This provides a degree of selectivity for the degradation of cyclin K associated with CDK12.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Inhibitory Activity of (R)-CR8 against Cyclin-Dependent Kinases
| Target | IC₅₀ (μM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
Data sourced from MedChemExpress and Molnova.[1][2]
Table 2: Cellular Activity of (R)-CR8
| Cell Line | Assay | IC₅₀ (μM) |
| SH-SY5Y | Apoptotic Cell Death | 0.49 |
Data sourced from MedChemExpress.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of (R)-CR8-Induced Cyclin K Degradation
Caption: (R)-CR8-mediated degradation of Cyclin K.
Experimental Workflow for Assessing Cyclin K Degradation
Caption: Western Blot workflow for Cyclin K levels.
Experimental Protocols
Western Blotting for Cyclin K Levels
This protocol is adapted from standard western blotting procedures and is suitable for assessing changes in cyclin K protein levels following treatment with (R)-CR8.[14][15][16]
Materials:
-
Cell culture reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cyclin K (e.g., Cell Signaling Technology #19472)[14]
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of (R)-CR8 or vehicle control for the specified duration.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[15]
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cyclin K antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the cyclin K signal to the loading control.
In Vitro Ubiquitination Assay
This protocol is a generalized procedure based on methodologies described for similar molecular glue degraders and is designed to reconstitute cyclin K ubiquitination in a cell-free system.[13][17]
Materials:
-
Recombinant human E1 activating enzyme (UBA1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2G1, UBE2D3)
-
Recombinant CUL4-RBX1-DDB1 E3 ligase complex
-
Recombinant CDK12-cyclin K complex
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
Vehicle control (DMSO)
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the CUL4-RBX1-DDB1 E3 ligase.
-
Substrate Addition: Add the recombinant CDK12-cyclin K complex to the reaction mixture.
-
Initiation of Reaction: Add (R)-CR8 or DMSO to the respective reaction tubes to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-cyclin K antibody to detect the appearance of higher molecular weight, polyubiquitinated forms of cyclin K. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
CDK12/Cyclin K Kinase Assay
This protocol outlines a general method for assessing the kinase activity of the CDK12-cyclin K complex, which can be used to evaluate the inhibitory effects of compounds like (R)-CR8.[18][19][20]
Materials:
-
Recombinant CDK12-cyclin K complex
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP (can be radiolabeled [γ-³²P]ATP for traditional assays or used in luminescence-based assays)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Kinase-Glo™ Max reagent (for luminescence-based assays)
-
96-well plates
Procedure (Luminescence-based):
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CDK12-cyclin K substrate, and the recombinant CDK12-cyclin K enzyme.
-
Inhibitor Addition: Add serial dilutions of (R)-CR8 or vehicle control to the wells.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add Kinase-Glo™ Max reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition at each concentration of (R)-CR8 and determine the IC₅₀ value.
Conclusion
This compound represents a powerful tool for studying the biological roles of cyclin K and the CDK12-cyclin K complex. Its unique molecular glue mechanism for inducing targeted protein degradation offers a distinct advantage over conventional kinase inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize (R)-CR8 in their investigations and to explore the therapeutic potential of cyclin K degradation. As the field of targeted protein degradation continues to expand, the principles elucidated by the action of (R)-CR8 will undoubtedly inform the design of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK12/13 | Insilico Medicine [insilico.com]
- 10. thesgc.org [thesgc.org]
- 11. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 14. Cyclin K (E7F4N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Peer review in Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. reactionbiology.com [reactionbiology.com]
IC50 values of (R)-CR8 trihydrochloride for CDK1/2/5/7/9
An In-depth Technical Guide on the IC50 Values of (R)-CR8 Trihydrochloride for CDK1/2/5/7/9
This guide provides a comprehensive overview of the inhibitory activity of this compound, a potent cyclin-dependent kinase (CDK) inhibitor, against a panel of key CDKs involved in cell cycle regulation and transcription. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Data Presentation: Inhibitory Activity of (R)-CR8
(R)-CR8, an analog of roscovitine, demonstrates potent inhibitory activity against several members of the cyclin-dependent kinase family.[1][2] The half-maximal inhibitory concentration (IC50) values are summarized below, showcasing its multi-CDK targeting profile.
| Kinase Target | Cyclin Partner | IC50 (µM) | Source |
| CDK1 | Cyclin B | 0.09 | MedChemExpress[1] |
| CDK1 | - | 0.09 - 0.8 | R&D Systems, Tocris Bioscience |
| CDK2 | Cyclin A | 0.072 | MedChemExpress[1] |
| CDK2 | Cyclin E | 0.041 | MedChemExpress[1] |
| CDK2 | - | 0.036 - 0.07 | R&D Systems, Tocris Bioscience |
| CDK5 | p25 | 0.11 | MedChemExpress[1] |
| CDK5 | - | 0.13 - 0.68 | R&D Systems, Tocris Bioscience |
| CDK7 | Cyclin H | 1.1 | MedChemExpress[1] |
| CDK7 | - | > 1 | R&D Systems, Tocris Bioscience |
| CDK9 | Cyclin T | 0.18 | MedChemExpress[1] |
| CDK9 | - | 0.18 - 1 | R&D Systems, Tocris Bioscience |
Experimental Protocols
The determination of IC50 values for kinase inhibitors like (R)-CR8 typically involves biochemical assays that measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. A common method is a luminescent kinase assay.
Biochemical Kinase Assay for IC50 Determination (Example Protocol)
This protocol outlines a general procedure for determining the IC50 value of (R)-CR8 against a specific CDK-cyclin complex using a luminescent ATP detection assay.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, etc.)
-
Specific peptide substrate for the kinase
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the target CDK/Cyclin enzyme and its corresponding substrate peptide to the desired concentrations in the kinase assay buffer.
-
Assay Reaction:
-
Add the diluted (R)-CR8 to the wells of the assay plate.
-
Add the enzyme/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.[3]
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent assay reagents according to the manufacturer's protocol.[4] This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the inhibitory effect of (R)-CR8.
-
Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the (R)-CR8 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
-
Signaling Pathways
(R)-CR8 targets several CDKs that play critical roles in distinct cellular processes, primarily cell cycle progression and transcription.
CDK1 Signaling Pathway
CDK1 is a key regulator of the M phase of the cell cycle.[5] Its activation, primarily through binding to Cyclin B, triggers the events of mitosis, including nuclear envelope breakdown and chromosome condensation.[6]
CDK2 Signaling Pathway
CDK2 is crucial for the transition from the G1 to the S phase of the cell cycle.[7] It forms active complexes with Cyclin E and Cyclin A to phosphorylate substrates like the retinoblastoma protein (Rb), promoting DNA replication.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-CR8 - LKT Labs [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CR8 Trihydrochloride: An In-Depth Technical Guide to In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 trihydrochloride, a second-generation analog of Roscovitine (also known as Seliciclib or CYC202), is a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] As key regulators of the cell cycle and transcription, CDKs are significant targets in cancer therapy and other diseases.[3][4][5][6] This technical guide provides a comprehensive overview of the in vitro kinase assay for (R)-CR8, including its inhibitory activity, a detailed experimental protocol, and the relevant signaling pathways. (R)-CR8 has demonstrated significantly greater potency in inducing apoptotic cell death compared to its predecessor, Roscovitine.[7][1][8][9]
Quantitative Kinase Inhibition Data
(R)-CR8 exhibits high potency and selectivity for a range of cyclin-dependent kinases. The following tables summarize the in vitro inhibitory activity of (R)-CR8 against various kinases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Data sourced from multiple studies.[2][10][11][12]
In Vitro Kinase Assay: Experimental Protocol
This protocol outlines a general method for determining the inhibitory activity of (R)-CR8 against a target kinase in vitro. The specific kinase, substrate, and buffer conditions may need to be optimized for individual experiments.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., CDK2/cyclin A)
-
Substrate (e.g., Histone H1)
-
This compound
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Assay plates (e.g., 96-well format)
-
Scintillation counter or detection instrument for non-radioactive methods
-
SDS-PAGE equipment and reagents (for some detection methods)
-
Phosphocellulose paper (for radioactive assays)
-
Wash buffers (e.g., 0.75% phosphoric acid)
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water[11][12]).
-
Create a serial dilution of the (R)-CR8 stock solution to generate a range of concentrations for testing.
-
Prepare the kinase reaction buffer.
-
Prepare a solution of the substrate in the kinase reaction buffer.
-
Prepare a solution of the kinase in the kinase reaction buffer.
-
Prepare the ATP solution (containing a mix of labeled and unlabeled ATP for radioactive assays) in the kinase reaction buffer.
-
-
Assay Reaction:
-
To each well of the assay plate, add the following in order:
-
Kinase reaction buffer
-
This compound at various concentrations (and a vehicle control, e.g., DMSO)
-
Substrate solution
-
Kinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Detection:
-
Radioactive Method:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.[13][14]
-
-
Non-Radioactive Methods:
-
Alternative methods include ADP-Glo™, LanthaScreen™, or Z'-LYTE™ assays, which measure ADP production or use fluorescence/luminescence resonance energy transfer (FRET/LRET) to detect phosphorylation. Follow the manufacturer's instructions for the specific assay kit.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each (R)-CR8 concentration relative to the vehicle control.
-
Plot the percentage of kinase activity against the logarithm of the (R)-CR8 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
(R)-CR8 exerts its cellular effects primarily through the inhibition of CDKs, which are crucial for cell cycle progression. The diagram below illustrates the canonical CDK-mediated cell cycle pathway and the points of inhibition by (R)-CR8.
Caption: CDK-mediated cell cycle progression and points of inhibition by (R)-CR8.
In many cancer cells, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation.[5] (R)-CR8 inhibits key CDK-cyclin complexes, including CDK1/Cyclin B, CDK2/Cyclin A, and CDK2/Cyclin E. This inhibition prevents the phosphorylation of target proteins, such as the retinoblastoma protein (pRb), which in turn blocks cell cycle progression and can lead to apoptosis (programmed cell death).[3]
Recent research has also shown that (R)-CR8 can act as a "molecular glue," inducing the degradation of Cyclin K, which is a regulatory partner of CDK12 and CDK13, further impacting transcriptional regulation.[11][12]
In Vitro Kinase Assay Workflow
The following diagram provides a high-level overview of the experimental workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like (R)-CR8.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent second-generation CDK inhibitor with significant potential in therapeutic applications. A thorough understanding of its in vitro kinase inhibitory profile is essential for its development and application. The protocols and data presented in this guide provide a framework for researchers to design and execute robust in vitro kinase assays to further characterize the activity of (R)-CR8 and similar compounds. The provided diagrams offer a visual representation of the underlying biological pathways and the experimental process, facilitating a deeper comprehension of the subject matter.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: CDK4 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. (R)-CR8 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 12. (R)-CR8 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. In vitro protein kinase assay [bio-protocol.org]
Technical Guide: (R)-CR8 Trihydrochloride Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of (R)-CR8 trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor. The information herein is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and a visualization of its mechanism of action.
Physicochemical Properties and Solubility
This compound is the salt form of (R)-CR8, enhancing its aqueous solubility. The following tables summarize the reported solubility data in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Methodological Notes |
| DMSO | 50 - 100[1][2][3][4] | 92.44 - 184.87[2][4] | May require ultrasonication to achieve complete dissolution[1][4]. |
| Water | 54.09 - 100[2][3] | 100 - 184.87[2][3] | As the trihydrochloride salt, it exhibits good aqueous solubility. |
| Ethanol | 25[2] | 46.21[2] | Soluble, but to a lesser extent than in DMSO or water. |
Table 2: In Vivo Formulation Solubility of this compound
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.17 | ≥ 4.01 |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.17 | ≥ 4.01 |
| 10% DMSO >> 90% corn oil | ≥ 2.17 | ≥ 4.01 |
Stability Profile
This compound exhibits good stability under appropriate storage conditions.
Table 3: Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C[1] | ≥ 2 years[1] | Store in a dry, dark place. |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20°C | 1 month | For shorter-term storage. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility
This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, water)
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled incubator (e.g., 25°C) on an orbital shaker or rotator.
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted sample using a validated stability-indicating HPLC method (see section 3.3).
-
Determine the concentration of (R)-CR8 in the sample by comparing its peak area to a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Protocol for Stability Testing in Solution
This protocol outlines a method for assessing the stability of this compound in a solvent over time under specific storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Temperature- and humidity-controlled stability chambers
-
Light-protective storage containers (e.g., amber vials)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple light-protective containers.
-
-
Storage Conditions:
-
Store the aliquots under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Include a control group stored at -80°C.
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each storage condition for analysis.
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see section 3.3).
-
Quantify the remaining concentration of (R)-CR8 and identify any degradation products.
-
-
Data Evaluation:
-
Compare the concentration of (R)-CR8 at each time point to the initial concentration (time 0) to determine the percentage of degradation.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Representative HPLC Method for Quantification
This is a representative HPLC method that can be adapted and validated for the quantification of (R)-CR8.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 292 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Curve: Prepare a series of dilutions of this compound of known concentrations in the mobile phase to generate a standard curve for quantification.
Mechanism of Action: Signaling Pathway Visualization
(R)-CR8 functions as a molecular glue, inducing the degradation of Cyclin K. This mechanism is distinct from traditional competitive inhibition of CDK activity.
Caption: (R)-CR8 acts as a molecular glue to induce the degradation of Cyclin K.
Experimental Workflow for Assessing Cyclin K Degradation
Caption: A typical workflow for evaluating (R)-CR8-induced Cyclin K degradation.
References
Methodological & Application
Application Notes and Protocols for (R)-CR8 Trihydrochloride In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 trihydrochloride is a potent, second-generation analog of roscovitine, exhibiting a dual mechanism of action as both a cyclin-dependent kinase (CDK) inhibitor and a molecular glue degrader.[1][2][3][4] This small molecule targets a range of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, thereby interfering with cell cycle progression and transcription.[2] Uniquely, (R)-CR8 also acts as a molecular glue, inducing the formation of a complex between CDK12-cyclin K and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4] This degradation of cyclin K further disrupts transcriptional regulation, contributing to the compound's anti-proliferative and pro-apoptotic effects.[1][4]
These application notes provide a comprehensive overview of the in vivo experimental design for this compound, focusing on its application in preclinical cancer and neuroprotection models. Detailed protocols for formulation, administration, and efficacy evaluation are provided to guide researchers in their study design.
Mechanism of Action: A Dual Approach
This compound exerts its cellular effects through two distinct but complementary mechanisms:
-
CDK Inhibition: As a potent inhibitor of multiple CDKs, (R)-CR8 blocks the phosphorylation of key substrates involved in cell cycle control and transcription. This leads to cell cycle arrest and induction of apoptosis.[2]
-
Molecular Glue-Mediated Cyclin K Degradation: (R)-CR8 facilitates the interaction between the CDK12-cyclin K complex and the DDB1 component of the CUL4 E3 ubiquitin ligase.[1][4] This induced proximity results in the specific ubiquitination and degradation of cyclin K, a critical regulator of transcriptional elongation.[1][4]
References
Application Notes: Cell-Based Assays for (R)-CR8 Trihydrochloride Activity
(R)-CR8 trihydrochloride is a potent, second-generation analog of Roscovitine, demonstrating significant activity as both a cyclin-dependent kinase (CDK) inhibitor and a molecular glue degrader. [1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of (R)-CR8. The compound is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, and also inhibits Casein Kinase 1 (CK1).[1][]
A unique mechanism of (R)-CR8 is its function as a "molecular glue."[4] It induces the formation of a ternary complex between CDK12-cyclin K and the CUL4-DDB1 E3 ubiquitin ligase complex.[5][6] This action, which bypasses the need for a conventional substrate receptor, leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[5] This dual mechanism of action—kinase inhibition and targeted protein degradation—results in potent cellular effects, including the induction of apoptosis and cell cycle arrest.[1][2]
The following sections detail quantitative data on its activity and provide protocols for key cell-based assays to measure its efficacy.
Data Presentation
The biological activity of (R)-CR8 has been quantified through various in vitro kinase and cell-based assays. The tables below summarize the half-maximal inhibitory concentration (IC50) values against various kinases and cell lines.
Table 1: (R)-CR8 In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (µM) | Reference |
| CDK2/cyclin E | 0.041 | [1] |
| CDK2/cyclin A | 0.072 | [1] |
| CDK1/cyclin B | 0.09 | [1] |
| CDK5/p25 | 0.11 | [1] |
| CDK9/cyclin T | 0.18 | [1] |
| Casein Kinase 1 (CK1δ/ε) | 0.4 - 0.6 | [1] |
| CDK7/cyclin H | 1.1 | [1] |
Table 2: (R)-CR8 Cellular Activity (IC50)
| Cell Line | Cancer Type / Cell Type | IC50 (µM) | Assay Type | Reference |
| SH-SY5Y | Neuroblastoma | 0.49 | Apoptosis Induction | [1] |
| HEK293 | Human Embryonic Kidney | 0.56 | Antiproliferative (MTS) | [1] |
| Various Neuroblastoma | Neuroblastoma | ~0.4 (average) | Cell Death | [7] |
Signaling and Experimental Diagrams
The following diagrams illustrate the mechanism of action of (R)-CR8 and a typical experimental workflow for assessing its activity.
Caption: Mechanism of (R)-CR8 as a molecular glue degrader of Cyclin K.
Caption: General workflow for a cell viability assay using (R)-CR8.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using CCK-8 Assay
This protocol provides a method to determine the number of viable cells in culture by measuring the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.[8][9][10]
Materials:
-
Target cell line (e.g., SH-SY5Y, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension (typically 5,000 cells/well) into each well of a 96-well plate.[11] Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[9]
-
-
(R)-CR8 Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range might be 0.1 to 100 µM.[1]
-
For the negative control wells, prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest (R)-CR8 treatment).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding (R)-CR8 dilution or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
-
CCK-8 Reagent Addition and Measurement:
-
After the treatment incubation, add 10 µL of the CCK-8 solution directly to each well.[8][9] Avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the log of the (R)-CR8 concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Detection of Apoptosis via PARP Cleavage by Western Blot
(R)-CR8 is a known inducer of apoptosis, which can be monitored by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).[1] This protocol outlines the steps to detect cleaved PARP using Western blotting.
Materials:
-
Target cell line cultured in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP, and a loading control (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of (R)-CR8 (e.g., 0.25, 1, 5, 10 µM) and a vehicle control for a specified time (e.g., 48 hours).[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP or cleaved PARP (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or strip the first one for a loading control antibody.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the bands. The appearance of an 89 kDa fragment (cleaved PARP) and a decrease in the 116 kDa full-length PARP band indicates apoptosis induction by (R)-CR8. Compare the intensity of the cleaved PARP band across different concentrations.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-CR8 - LKT Labs [lktlabs.com]
- 4. drughunter.com [drughunter.com]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. mirrorreview.com [mirrorreview.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Cyclin K Degradation Induced by (R)-CR8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 is a potent cyclin-dependent kinase (CDK) inhibitor that has been identified as a "molecular glue" degrader.[1][2] This small molecule induces the degradation of cyclin K, a key regulatory partner of CDK12 and CDK13, which are involved in transcriptional regulation.[3][4] The mechanism of action involves (R)-CR8 facilitating the formation of a ternary complex between CDK12-cyclin K and the DDB1 E3 ubiquitin ligase adaptor protein.[1][5][6] This proximity leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome.[1][6] This targeted protein degradation approach offers a promising avenue for therapeutic intervention in diseases where cyclin K-CDK activity is dysregulated.
These application notes provide a detailed protocol for the analysis of (R)-CR8-mediated cyclin K degradation in cultured cells using Western blotting.
Signaling Pathway of (R)-CR8 Induced Cyclin K Degradation
(R)-CR8 acts as a molecular glue to bring the CDK12-cyclin K complex into proximity with the CUL4-DDB1 E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.
Caption: (R)-CR8 mediated degradation of Cyclin K.
Experimental Protocols
This section details the necessary protocols for cell culture, treatment with (R)-CR8, preparation of cell lysates, protein quantification, and Western blot analysis.
Materials and Reagents
-
Cell Line: HEK293T or other suitable cell line expressing cyclin K.
-
(R)-CR8: (e.g., MedChemExpress, HY-18340)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Bradford Reagent: (e.g., Bio-Rad, #5000006)
-
Bovine Serum Albumin (BSA) Standard
-
Laemmli Sample Buffer (4X)
-
Primary Antibody: Rabbit anti-Cyclin K (e.g., Cell Signaling Technology, #19472, 1:1000 dilution) or Rabbit Polyclonal to Cyclin K (e.g., Abcam, ab85854, 1:1000 dilution).[7][8]
-
Loading Control Antibody: Mouse anti-GAPDH (1:5000 dilution) or Mouse anti-β-actin (1:5000 dilution).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate
-
PVDF Membrane
-
Tris-Glycine SDS-PAGE Gels
Experimental Workflow
The overall workflow for analyzing (R)-CR8 induced cyclin K degradation is depicted below.
Caption: Western blot workflow for Cyclin K analysis.
Step-by-Step Protocol
1. Cell Culture and (R)-CR8 Treatment:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of (R)-CR8 in DMSO.
-
Treat cells with the desired concentration of (R)-CR8 (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for the indicated time points (e.g., 0, 1, 2, 4, 8 hours).
2. Cell Lysate Preparation:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification (Bradford Assay): [3][9]
-
Prepare a series of BSA standards (e.g., 0, 2, 4, 6, 8, 10 µg/µL).
-
In a 96-well plate, add 5 µL of each standard or cell lysate in duplicate.
-
Add 250 µL of Bradford reagent to each well and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve and determine the protein concentration of the cell lysates.
4. Sample Preparation for SDS-PAGE:
-
Based on the protein quantification results, normalize the protein concentration of all samples with RIPA buffer.
-
To 3 parts of the normalized cell lysate, add 1 part of 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour or using a semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cyclin K (1:1000 dilution in 5% milk/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (GAPDH or β-actin).
6. Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the cyclin K band to the corresponding loading control band.
-
Express the normalized cyclin K levels as a percentage of the vehicle-treated control.
Data Presentation
The following tables summarize expected quantitative data from Western blot analysis of cyclin K degradation following (R)-CR8 treatment.
Table 1: Time-Dependent Degradation of Cyclin K
| Treatment Time (hours) | (R)-CR8 (1 µM) - Cyclin K Level (% of Control) |
| 0 | 100% |
| 1 | ~60% |
| 2 | ~20% |
| 4 | <10% |
| 8 | <5% |
Table 2: Dose-Dependent Degradation of Cyclin K (at 2 hours)
| (R)-CR8 Concentration (µM) | Cyclin K Level (% of Control) |
| 0 (DMSO) | 100% |
| 0.1 | ~75% |
| 0.5 | ~40% |
| 1.0 | ~20% |
| 5.0 | <10% |
Note: The data presented in these tables are representative and may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive guide for the analysis of (R)-CR8-induced cyclin K degradation. The detailed protocols and expected outcomes will aid researchers in reliably assessing the efficacy of (R)-CR8 and similar molecular glue degraders. The Western blot technique, when performed with care, offers a robust and quantitative method to study this important pharmacological mechanism.
References
- 1. Cyclin K — 3decision [3decision.discngine.com]
- 2. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Cyclin K (E7F4N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-Cyclin K antibody (ab85854) | Abcam [abcam.com]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for (R)-CR8 Trihydrochloride in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(R)-CR8 trihydrochloride, a potent second-generation analog of Roscovitine, has demonstrated significant therapeutic potential in preclinical studies of neuroblastoma. This document provides detailed application notes and protocols for its use in neuroblastoma cell line research, summarizing key quantitative data and outlining experimental methodologies.
Introduction
Neuroblastoma, a common pediatric cancer, is often characterized by the overexpression of anti-apoptotic proteins and amplification of the MYCN oncogene, contributing to poor prognosis and resistance to therapy.[1][2] this compound (hereafter referred to as (R)-CR8) is a selective inhibitor of cyclin-dependent kinases (CDKs) that induces apoptosis in neuroblastoma cells with significantly greater potency than its parent compound, Roscovitine.[1][3] These application notes provide a comprehensive guide for researchers utilizing (R)-CR8 in neuroblastoma studies.
Mechanism of Action
(R)-CR8 exerts its anti-neoplastic effects in neuroblastoma through a dual mechanism of action:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): (R)-CR8 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4][5][6] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[1][7] The reduction in Mcl-1 levels is a critical event that triggers the intrinsic apoptotic pathway.
-
Downregulation of MYCN: In neuroblastoma cell lines with MYCN amplification, (R)-CR8 treatment leads to a rapid and significant decrease in MYCN mRNA and protein levels.[2][8][9] This is likely mediated through the inhibition of CDKs that regulate transcription.
-
Molecular Glue Activity: Recent studies have revealed that (R)-CR8 also functions as a "molecular glue," inducing the degradation of cyclin K.[5][10][11][12][13] This novel mechanism contributes to its overall efficacy.
The culmination of these actions is the induction of apoptosis in neuroblastoma cells, making (R)-CR8 a promising candidate for further investigation.
Data Presentation
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of (R)-CR8 in various human neuroblastoma cell lines after 48 hours of treatment, as determined by an MTS assay.[1]
| Cell Line | MYCN Status | p53 Status | (R)-CR8 IC50 (µM) |
| SH-SY5Y | Not Amplified | Wild-type | 0.49[5] |
| IMR-32 | Amplified | Wild-type | 0.4 |
| LAN-1 | Amplified | Mutant | 0.3 |
| LAN-5 | Amplified | Wild-type | 0.5 |
| LAN-6 | Not Amplified | Not Determined | 0.6 |
| NGP | Amplified | Wild-type | 0.2 |
| SK-N-AS | Not Amplified | Mutant | 0.3 |
| SK-N-BE(2) | Amplified | Mutant | 0.4 |
| SK-N-FI | Not Amplified | Wild-type | 0.5 |
| Average | 0.4 [1][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of (R)-CR8 in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell line of interest (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of (R)-CR8 in DMSO. Further dilute the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[5] A vehicle control (DMSO) should also be prepared.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared (R)-CR8 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Mcl-1 and MYCN Downregulation
This protocol is for assessing the effect of (R)-CR8 on the protein levels of Mcl-1 and MYCN.
Materials:
-
Neuroblastoma cell line of interest (e.g., IMR-32 for MYCN analysis)
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-MYCN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with (R)-CR8 at a relevant concentration (e.g., 1-5 µM) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: Signaling pathway of (R)-CR8 in neuroblastoma cells.
Caption: General experimental workflow for (R)-CR8 studies.
References
- 1. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-CR8 - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (R)-CR8 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 7. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK/CK1 inhibitors roscovitine and CR8 downregulate amplified MYCN in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-CR8 Trihydrochloride in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-CR8 trihydrochloride, a potent second-generation cyclin-dependent kinase (CDK) inhibitor, in preclinical models of traumatic brain injury (TBI). The information presented is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound.
(R)-CR8 has demonstrated significant efficacy in reducing neuronal cell death, neuroinflammation, and neurological dysfunction in various TBI models.[1][2] Its mechanism of action involves the inhibition of aberrant cell cycle activation (CCA) in post-mitotic neurons, a key pathological cascade initiated by brain trauma.[2][3] By halting this process, (R)-CR8 mitigates secondary injury process and promotes neuronal survival.[2][3]
Mechanism of Action: Inhibition of Cell Cycle Activation
Following a traumatic brain injury, mature neurons can ectopically re-enter the cell cycle, a process termed cell cycle activation (CCA).[2][4] This aberrant activation does not lead to cell division but instead triggers apoptotic pathways, resulting in neuronal death.[5] (R)-CR8, as a potent inhibitor of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK5, effectively blocks the progression of this pathological cell cycle.[6] This inhibition prevents the downstream consequences of CCA, including apoptosis and neuroinflammation, thereby exerting a neuroprotective effect.[1][3] More recently, (R)-CR8 has also been identified as a molecular glue degrader of cyclin K, which may contribute to its mechanism of action.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the effects of (R)-CR8 in preclinical TBI models.
Table 1: Effects of Central Administration of (R)-CR8 in a Mouse Controlled Cortical Impact (CCI) Model
| Outcome Measure | Vehicle Control | (R)-CR8 Treated | Percent Change | Citation |
| Lesion Volume (mm³) | 14.73 ± 0.53 | 8.32 ± 0.64 | ↓ 43.5% | [5] |
| Cyclin A Expression (relative to sham) | ~3.5-fold increase | ~1.5-fold increase | ↓ ~57% | [5] |
| Cyclin B1 Expression (relative to sham) | ~4-fold increase | ~2-fold increase | ↓ ~50% | [5] |
| Neuronal Survival (CA3) | Significant Loss | Attenuated Loss | - | [2] |
| Neuronal Survival (Thalamus) | Significant Loss | Attenuated Loss | - | [2] |
Data are presented as mean ± SEM. (R)-CR8 was administered via intracerebroventricular injection 3 hours post-injury.
Table 2: Effects of Systemic Administration of (R)-CR8 in a Rat Lateral Fluid Percussion (LFP) Model
| Outcome Measure | Vehicle Control | (R)-CR8 Treated | Percent Change | Citation |
| Lesion Volume (mm³) | 12.11 ± 1.21 | 4.24 ± 0.83 | ↓ 65.0% | [3] |
| Cyclin G1 Expression | Elevated | Attenuated | - | [3] |
| Phospho-Rb Expression | Elevated | Attenuated | - | [1] |
| E2F1 Expression | Elevated | Attenuated | - | [1] |
| PCNA Expression | Elevated | Attenuated | - | [1] |
Data are presented as mean ± SEM. (R)-CR8 was administered systemically 3 hours post-injury.
Experimental Protocols
Protocol 1: Central Administration of (R)-CR8 in a Mouse Controlled Cortical Impact (CCI) Model
This protocol describes the intracerebroventricular (ICV) administration of (R)-CR8 following CCI-induced TBI in mice.
Materials:
-
This compound
-
Sterile physiological saline
-
Male adult mice (e.g., C57BL/6)
-
Controlled Cortical Impact (CCI) device
-
Stereotaxic frame
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Maintain body temperature throughout the procedure.
-
Surgical Procedure (Craniotomy): Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.
-
Induction of TBI: Induce a moderate TBI using a CCI device with defined parameters (e.g., impactor tip diameter, velocity, depth, and dwell time).
-
Drug Preparation: Prepare a 1.5 mM solution of this compound in sterile physiological saline.
-
Intracerebroventricular (ICV) Injection:
-
At 30 minutes or 3 hours post-injury, position a Hamilton syringe over the contralateral lateral ventricle.
-
Inject a specific volume (e.g., 1 µL) of the (R)-CR8 solution or vehicle (saline) into the ventricle at a controlled rate.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Outcome Measures:
-
Behavioral Testing: Conduct tests such as the beam walk for sensorimotor function and the Morris water maze for cognitive function at various time points post-injury (e.g., days 1-21).[5]
-
Histological Analysis: At a terminal endpoint (e.g., 24 hours or 21 days), perfuse the animals and collect brain tissue. Perform staining (e.g., Cresyl violet for lesion volume, Fluoro-Jade B for degenerating neurons) and stereological analysis to quantify neuronal survival and lesion volume.[2][5]
-
Molecular Analysis: At earlier time points (e.g., 6 hours), collect cortical tissue for Western blot analysis of cell cycle markers like cyclin A and cyclin B1.[5]
-
Protocol 2: Systemic Administration of (R)-CR8 in a Rat Lateral Fluid Percussion (LFP) Model
This protocol details the systemic (intraperitoneal) administration of (R)-CR8 following LFP-induced TBI in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., saline or DMSO/saline mixture)
-
Male adult rats (e.g., Sprague-Dawley)
-
Lateral Fluid Percussion (LFP) device
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the parietal cortex. Securely attach a Luer-Lok hub to the skull over the craniotomy site.
-
Induction of TBI: Induce a moderate TBI by delivering a fluid pulse to the intact dura using the LFP device.
-
Drug Administration:
-
At 3 hours post-injury, administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose might be 5 mg/kg.[6]
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Measures:
-
Neurological and Behavioral Testing: Assess sensorimotor deficits (e.g., beam walk), cognitive function (e.g., Morris water maze), and affective behavior (e.g., forced swim test) at various time points.[3]
-
Histological Analysis: At a terminal endpoint (e.g., 28 days), perfuse the animals and collect brain tissue. Perform Cresyl violet staining for unbiased stereological assessment of lesion volume and neuronal loss in the cortex, hippocampus, and thalamus.[3]
-
Immunohistochemistry: Use immunohistochemical staining to evaluate microglial and astrocyte activation in brain sections.[3]
-
Molecular Analysis: At earlier time points (e.g., 24 hours), collect cortical tissue to analyze the expression of cell cycle markers such as cyclin G1, phospho-Rb, E2F1, and PCNA.[3]
-
Conclusion
This compound is a promising therapeutic candidate for traumatic brain injury. Its targeted mechanism of inhibiting aberrant cell cycle activation in neurons addresses a critical component of the secondary injury cascade. The protocols and data presented here provide a foundation for further investigation into the neuroprotective effects of (R)-CR8 and its potential translation to clinical applications. Researchers are encouraged to adapt these methodologies to their specific experimental questions and TBI models.
References
- 1. Selective CDK inhibitors: promising candidates for future clinical traumatic brain injury trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CR8, a selective and potent CDK inhibitor, provides neuroprotection in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury PMID: 24398934 | MCE [medchemexpress.cn]
- 5. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (R)-CR8 Trihydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
(R)-CR8 trihydrochloride is a potent, second-generation cyclin-dependent kinase (CDK) inhibitor with significant applications in cell cycle research, apoptosis studies, and neuroprotective investigations. As a derivative of roscovitine, it exhibits inhibitory activity against CDK1, CDK2, CDK5, and CDK9.[1][2][3][4] More recently, (R)-CR8 has been identified as a molecular glue degrader that promotes the ubiquitination and degradation of cyclin K.[1][2] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in downstream applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₂Cl₃N₇O | [1][2] |
| Molecular Weight | 540.92 g/mol | [1][2] |
| CAS Number | 1786438-30-9 | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | 50 mg/mL to 100 mg/mL (92.44 mM to 184.87 mM) | [1][5] |
| Recommended Solvent | Anhydrous, high-purity DMSO | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparation of a 50 mM Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the volumes accordingly.
-
Pre-equilibration of Materials: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to minimize water condensation. As a trihydrochloride salt, the compound may be hygroscopic.
-
Weighing the Compound: In a fume hood, carefully weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 27.05 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 50 mM = 0.050 mol/L
-
Molecular Weight (MW) = 540.92 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.050 mol/L x 540.92 g/mol x 0.001 L = 0.02705 g = 27.05 mg
-
-
-
Dissolution in DMSO: a. Transfer the weighed this compound powder into a sterile conical-bottom tube. b. Add the calculated volume of anhydrous DMSO. For 27.05 mg of the compound, add 1 mL of DMSO to achieve a 50 mM concentration. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (If Necessary): Visually inspect the solution for any undissolved particulate matter. If the solution is not clear, place the tube in an ultrasonic bath at room temperature and sonicate for 5-10 minutes, or until the compound is fully dissolved.[1][2][3]
-
Aliquoting and Storage: a. Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed cryovials or microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4][6] b. For long-term storage (up to 6 months) , store the aliquots at -80°C.[1][4] c. For short-term storage (up to 1 month) , aliquots can be stored at -20°C.[1][4] d. Properly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
Dilution to Working Concentration
When preparing working solutions for cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity. The final DMSO concentration should typically be less than 0.5%.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of CDK signaling pathways by (R)-CR8.
References
Application Notes and Protocols for (R)-CR8 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 trihydrochloride is a potent, second-generation aminopurine inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exhibits high selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Beyond its established role as a CDK inhibitor, recent studies have unveiled its novel function as a molecular glue degrader. (R)-CR8 induces the degradation of Cyclin K by forming a ternary complex between CDK12-Cyclin K and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][5] This dual mechanism of action, combining cell cycle arrest and targeted protein degradation, makes (R)-CR8 a compound of significant interest in cancer research and neurobiology.[2][6]
These application notes provide a comprehensive guide to utilizing this compound in cell culture, including its mechanism of action, effective concentrations, and detailed protocols for assessing its biological effects.
Mechanism of Action
This compound exerts its cellular effects through two primary mechanisms:
-
Inhibition of Cyclin-Dependent Kinases: By binding to the ATP pocket of CDKs, (R)-CR8 prevents the phosphorylation of key substrates essential for cell cycle progression, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[7]
-
Induction of Cyclin K Degradation: (R)-CR8 acts as a molecular glue, facilitating the interaction between the CDK12/Cyclin K complex and the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase.[4] This induced proximity results in the ubiquitination and proteasomal degradation of Cyclin K, a key regulator of transcription.[4]
The dual activities of (R)-CR8 culminate in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3]
Caption: Dual mechanism of action of this compound.
Data Presentation: Effective Concentrations and IC50 Values
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values of this compound Against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09[1][2] |
| CDK2/cyclin A | 0.072[1][2] |
| CDK2/cyclin E | 0.041[1][2] |
| CDK5/p25 | 0.11[1][2] |
| CDK7/cyclin H | 1.1[1][2] |
| CDK9/cyclin T | 0.18[1][2] |
| CK1δ/ε | 0.4[1][2] |
Table 2: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | Effective Concentration Range (µM) | IC50 (µM) |
| SH-SY5Y | Apoptosis Induction | 48 hours | 0.1 - 100[2][3] | 0.49[2][3] |
| SH-SY5Y | PARP Cleavage | Not Specified | 0.25 - 10[2][3] | Not Reported |
| SH-SY5Y | Cell Viability | 24 hours | 0.1 - 100[6] | Not Reported |
| HCT116 | Cytotoxicity | 72 hours | Not Specified | Not Reported |
| HEK293 | Anti-proliferative | 48 hours | Not Specified | 0.56[2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Reconstitution: Dissolve this compound powder in fresh, high-quality DMSO to a final concentration of 10 mM.[3] Gentle warming and vortexing may be required to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years.[3]
Protocol 1: Cell Viability Assay (MTS/CCK-8 Assay)
This protocol is designed to determine the effect of (R)-CR8 on cell viability and to calculate the IC50 value.
Caption: Workflow for the cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
This compound stock solution (10 mM in DMSO)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the treated plates for the desired experimental duration (e.g., 24, 48, or 72 hours).[2][3]
-
Reagent Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of (R)-CR8 to determine the IC50 value using a non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with (R)-CR8.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of (R)-CR8 (e.g., 0.1, 1, 10 µM) for 24 or 48 hours.[6] Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with (R)-CR8.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of (R)-CR8 for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[12] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. drughunter.com [drughunter.com]
- 6. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for (R)-CR8 Trihydrochloride Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 trihydrochloride is a potent, second-generation derivative of Roscovitine (also known as Seliciclib or CYC202), which functions as a cyclin-dependent kinase (CDK) inhibitor. It exhibits strong inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9. A distinctive feature of (R)-CR8 is its dual mechanism of action: alongside competitive inhibition at the ATP-binding site of CDKs, it also functions as a "molecular glue." This novel activity induces the formation of a complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4][5][6] This dual action, leading to cell cycle arrest and apoptosis, makes this compound a promising candidate for cancer therapy.[7][8][9]
These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical animal models to evaluate its anti-tumor efficacy. The protocols and data presented are based on studies conducted with (R)-CR8 and its parent compound, Roscovitine, which serves as a well-documented proxy for designing in vivo experiments.
Data Presentation: In Vivo Efficacy of Roscovitine (Seliciclib)
The following tables summarize the anti-tumor activity of Roscovitine in various cell line-derived xenograft (CDX) models. This data can be used as a reference for designing efficacy studies with this compound.
Table 1: Efficacy of Roscovitine in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Route | Tumor Growth Inhibition (TGI) / Outcome |
| Colorectal Cancer | Nude Mice (CD1) | LoVo | 100 mg/kg, 3 times daily for 5 days | Intraperitoneal (i.p.) | 45% reduction in tumor growth.[8][10] |
| Uterine Sarcoma | Nude Mice (CD1) | MESSA-DX5 | 500 mg/kg, 3 times daily for 4 days | Oral (p.o.) | 62% reduction in tumor growth.[7][10] |
| Breast Cancer | Nude Mice | MDA-MB-231 | 100 mg/kg (with 7.5 Gy irradiation) | Oral (p.o.) | 73% growth inhibition in combination treatment group.[7][8] |
| Colon Cancer | Nude Mice | HCT116 | 500 mg/kg | Oral (p.o.) | 79% reduction in tumor growth at day 5.[7][8][10] |
| Ewing's Sarcoma | Nude Mice | A4573 | 50 mg/kg, daily for 5 days | Intraperitoneal (i.p.) | 1.25-fold tumor growth vs. 14.5-fold in control.[7][11] |
| Prostate Cancer | N/A | PC-3 | N/A | N/A | 35% tumor growth inhibition.[7][8][10] |
| Osteosarcoma | B6D2F1 Mice | N/A | 300 mg/kg, daily | Oral (p.o.) | 55% reduction in tumor weight.[7][8][10] |
| Colon Cancer | Nude Mice | HT29 | 10 and 40 mg/kg | Intraperitoneal (i.p.) | 68% and 80% tumor reduction, respectively.[7][8][10] |
| Breast Cancer | Nude Mice | MCF7 | 400 mg/kg, twice a day | Oral (p.o.) | 48% tumor growth inhibition (single agent).[7] |
| Head and Neck Cancer | Nude Mice | UMSCC47 (HPV+) | 16.5 mg/kg, intermittently | Intraperitoneal (i.p.) | Significant reduction in tumor growth rate and increased survival.[12] |
| Therapy-Resistant Breast Cancer | Nude Mice | MCF7-LTLTca, MCF7-HER2, MCF7-TamR | 100 mg/kg/day, 3 times a day for 10 days | Oral (p.o.) | Significantly smaller tumor volumes.[8][13][14] |
Signaling Pathways and Experimental Workflows
(R)-CR8 Signaling Pathway
This compound exerts its anti-cancer effects through two primary mechanisms: direct inhibition of cyclin-dependent kinases and induced degradation of cyclin K.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of CDK Targets Following (R)-CR8 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) evaluation of key Cyclin-Dependent Kinase (CDK) targets—Retinoblastoma protein (Rb), p27Kip1, and Cyclin D1—in preclinical tumor models following treatment with (R)-CR8. (R)-CR8 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, and also functions as a molecular glue, inducing the degradation of Cyclin K.[1][2][3][4] This dual mechanism of action leads to cell cycle arrest and apoptosis in cancer cells.[1] The following protocols and data provide a framework for assessing the pharmacodynamic effects of (R)-CR8 in tumor tissues.
Introduction to (R)-CR8 and its Targets
(R)-CR8 is a second-generation analog of Roscovitine, exhibiting broad-spectrum activity against several CDKs that are critical for cell cycle progression.[1] Its unique ability to also induce the ubiquitination and subsequent proteasomal degradation of Cyclin K via a molecular glue mechanism sets it apart from other CDK inhibitors.[5][6][7][8] The downstream consequences of CDK inhibition by (R)-CR8 include the modulation of key cell cycle regulatory proteins.
-
Retinoblastoma protein (Rb): A tumor suppressor protein that, in its hypophosphorylated state, binds to E2F transcription factors, preventing the transcription of genes required for S-phase entry. CDK4/6 and CDK2 phosphorylate Rb, leading to its inactivation and cell cycle progression. Inhibition of these CDKs by (R)-CR8 is expected to decrease Rb phosphorylation.
-
p27Kip1 (p27): A member of the Cip/Kip family of CDK inhibitors, p27 binds to and inhibits the activity of Cyclin E-CDK2 and Cyclin A-CDK2 complexes, thereby halting the cell cycle in G1. The expression and stability of p27 are often dysregulated in cancer.[9][10]
-
Cyclin D1: A key regulatory subunit of CDK4 and CDK6. The Cyclin D1-CDK4/6 complex is responsible for the initial phosphorylation of Rb in the G1 phase.[11] Overexpression of Cyclin D1 is a common feature in many cancers, driving uncontrolled cell proliferation.[12][13][14]
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data from immunohistochemical analysis of tumor xenografts treated with (R)-CR8. This data is based on the expected mechanistic effects of CDK inhibition and is intended to serve as a guide for data interpretation. The data is presented as the percentage of positively stained cells (Labeling Index) and the staining intensity (H-Score), which is a semi-quantitative method that combines staining intensity and the percentage of positive cells.
Table 1: Effect of (R)-CR8 on Rb Phosphorylation (pRb)
| Treatment Group | Dose (mg/kg) | pRb (Ser807/811) Labeling Index (%) | pRb (Ser807/811) H-Score |
| Vehicle Control | 0 | 75 ± 8 | 220 ± 25 |
| (R)-CR8 | 25 | 45 ± 6 | 130 ± 18 |
| (R)-CR8 | 50 | 20 ± 5 | 55 ± 12 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 2: Effect of (R)-CR8 on p27Kip1 Expression
| Treatment Group | Dose (mg/kg) | p27Kip1 Labeling Index (%) | p27Kip1 H-Score |
| Vehicle Control | 0 | 30 ± 5 | 85 ± 15 |
| (R)-CR8 | 25 | 55 ± 7 | 160 ± 20 |
| (R)-CR8 | 50 | 78 ± 9 | 230 ± 28 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 3: Effect of (R)-CR8 on Cyclin D1 Expression
| Treatment Group | Dose (mg/kg) | Cyclin D1 Labeling Index (%) | Cyclin D1 H-Score |
| Vehicle Control | 0 | 65 ± 7 | 190 ± 22 |
| (R)-CR8 | 25 | 40 ± 5 | 115 ± 14 |
| (R)-CR8 | 50 | 18 ± 4 | 50 ± 10 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Signaling Pathway and Experimental Workflow
Caption: CDK signaling pathway and the inhibitory action of (R)-CR8.
Caption: General workflow for immunohistochemical staining and analysis.
Experimental Protocols
I. Tissue Preparation
-
Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in distilled water.
-
II. Immunohistochemical Staining
-
Antigen Retrieval:
-
For pRb (Ser807/811) and Cyclin D1: Use heat-induced epitope retrieval (HIER). Immerse slides in a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
For p27Kip1: HIER with a Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) is often recommended.
-
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in antibody diluent according to the manufacturer's recommendations. Suggested starting dilutions:
-
Rabbit anti-phospho-Rb (Ser807/811) monoclonal antibody: 1:100 - 1:200
-
Mouse anti-p27Kip1 monoclonal antibody: 1:50 - 1:150
-
Rabbit anti-Cyclin D1 monoclonal antibody: 1:100 - 1:250
-
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3x, 5 min each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 30-60 minutes at room temperature.
-
Rinse with PBS (3x, 5 min each).
-
Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
III. Image Acquisition and Quantitative Analysis
-
Image Acquisition: Capture high-resolution digital images of the stained sections using a bright-field microscope equipped with a digital camera. For each tumor, acquire images from at least 5-10 representative fields at 20x or 40x magnification.
-
Quantitative Analysis:
-
Labeling Index (LI): Manually or using image analysis software, count the number of positively stained tumor cell nuclei and the total number of tumor cell nuclei in each field. The LI is calculated as: (Number of positive nuclei / Total number of nuclei) x 100%.
-
H-Score: This scoring method incorporates both the intensity and the percentage of positive cells. The staining intensity is typically scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong). The H-Score is calculated using the formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The H-Score ranges from 0 to 300.
-
Logical Relationships
Caption: Logical framework for evaluating (R)-CR8's pharmacodynamic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-CR8 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Expression of p27 and c-Myc by immunohistochemistry in breast ductal cancers in African American women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Prognostic Utility of Cyclin D1 in Invasive Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Expression of Cyclin D1 is an Independent Marker for Favorable Prognosis in Middle Eastern Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown for the Validation of (R)-CR8 Targets
Abstract (R)-CR8 is a second-generation roscovitine analog with a dual mechanism of action; it functions as a potent inhibitor of cyclin-dependent kinases (CDKs) and as a molecular glue degrader that induces the proteasomal degradation of Cyclin K.[1][2][3] Target validation is a critical step in drug development to confirm the mechanism of action and to identify patient populations likely to respond to treatment.[4][5] This document provides detailed application notes and protocols for validating Cyclin K as a key target of (R)-CR8's degradation activity using a lentiviral-mediated short hairpin RNA (shRNA) knockdown approach. This method allows for the stable, long-term suppression of a target gene, enabling robust assessment of how target depletion affects drug efficacy.[6][7]
Introduction to (R)-CR8 and Target Validation
(R)-CR8 is a small molecule that inhibits a range of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[2][8] More recently, it was discovered to function as a "molecular glue," a novel class of drugs that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[3] (R)-CR8 specifically induces the formation of a ternary complex between CDK12-Cyclin K and the DDB1-CUL4 E3 ligase, resulting in the selective degradation of Cyclin K.[2][9]
Validating that Cyclin K degradation is a primary mechanism of (R)-CR8's cytotoxic activity is essential. The experimental logic is as follows: if the degradation of Cyclin K is a key driver of (R)-CR8's efficacy, then cells in which Cyclin K has been depleted via an independent mechanism (i.e., shRNA knockdown) should exhibit reduced sensitivity, or resistance, to (R)-CR8 treatment. This protocol outlines the necessary steps to test this hypothesis.
Signaling Pathway and Experimental Workflow
(R)-CR8 Mechanism of Action
(R)-CR8 binds to the ATP-binding pocket of CDK12, which is in complex with Cyclin K.[3] This binding event creates a new surface that is recognized by the DDB1, a component of the CUL4 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome, ultimately resulting in apoptosis in susceptible cancer cells.[3]
Caption: (R)-CR8 acts as a molecular glue to induce Cyclin K degradation.
Experimental Validation Workflow
The validation process involves generating lentiviral particles carrying shRNA against Cyclin K, transducing these into a cancer cell line sensitive to (R)-CR8, confirming target knockdown, and then assessing the cellular response to (R)-CR8 treatment.[6]
Caption: Workflow for lentiviral shRNA-mediated target validation of (R)-CR8.
Data Presentation
Table 1: (R)-CR8 Kinase Inhibitory Profile
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of (R)-CR8 against various cyclin-dependent kinases.
| Kinase Target | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.09 | [2] |
| CDK2/cyclin A | 0.072 | [2] |
| CDK2/cyclin E | 0.041 | [2] |
| CDK5/p25 | 0.11 | [2] |
| CDK7/cyclin H | 1.1 | [2] |
| CDK9/cyclin T | 0.18 | [2] |
| Casein Kinase 1 (CK1) | 0.6 |
Table 2: Example shRNA Sequences for Human Cyclin K (CCNK)
It is recommended to test multiple shRNA sequences to find the most potent one for knocking down the gene of interest.[10] These sequences can be cloned into a lentiviral vector such as pLKO.1-puro.
| shRNA ID | Target Sequence (5' -> 3') | Source |
| TRCN0000012345 | GAGGAAGAGTTTGAGTTTATT | The RNAi Consortium |
| TRCN0000012346 | CCGGAGTACTTGAATCTGATG | The RNAi Consortium |
| TRCN0000012347 | GCTCAAGAAGATTGAGGAGAA | The RNAi Consortium |
| Non-Targeting | CAACAAGATGAAGAGCACCAA | Sigma-Aldrich (SHC002) |
Table 3: Representative Knockdown Validation Data
This table shows hypothetical data from qPCR and Western Blot analyses to confirm the knockdown of Cyclin K (CCNK) at the mRNA and protein levels, respectively. A successful knockdown is typically defined as >70% reduction in expression.[11]
| Cell Line | Target mRNA Level (Relative to shScramble) | Target Protein Level (Relative to shScramble) |
| HCT-116 shScramble | 100% | 100% |
| HCT-116 shCCNK | 18% | 12% |
Table 4: Representative Cell Viability Data
This table shows hypothetical results from a cell viability assay (e.g., CellTiter-Glo®) after 72 hours of treatment with (R)-CR8. The data is used to calculate the IC50 value, which represents the drug concentration required to inhibit cell growth by 50%.
| Cell Line | (R)-CR8 IC50 (µM) | Fold Change in IC50 |
| HCT-116 shScramble | 0.45 | 1.0 (Reference) |
| HCT-116 shCCNK | 2.15 | 4.8 |
Interpretation: The nearly 5-fold increase in the IC50 value in cells with Cyclin K knockdown strongly suggests that these cells have become resistant to (R)-CR8. This result validates that the degradation of Cyclin K is a critical component of (R)-CR8's mechanism of action in this cell line.
Experimental Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All handling and disposal must follow institutional and national RGL-2 safety guidelines.[12][13]
Protocol 1: Lentiviral Particle Production
This protocol is for producing lentiviral particles in HEK293T cells in a 10 cm dish format.
Materials:
-
HEK293T cells
-
pLKO.1-puro shRNA plasmid (targeting Cyclin K or non-targeting scramble)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection.
-
In Tube A, mix 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.
-
In Tube B, add 30 µL of transfection reagent to 1 mL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Medium. 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Day 4 & 5: Harvest Virus.
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile 50 mL conical tube.
-
Add 10 mL of fresh medium to the cells and collect again at 72 hours, pooling it with the 48-hour collection.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. Aliquot and store at -80°C.
-
Protocol 2: Lentiviral Transduction and Selection
Materials:
-
Target cancer cell line (e.g., HCT-116)
-
Lentiviral particle aliquots (shCCNK and shScramble)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
Complete growth medium
Procedure:
-
Day 1: Seed Target Cells. Plate 0.5 x 10^6 cells per well in a 6-well plate.
-
Day 2: Transduction.
-
Remove the medium and replace it with 2 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral particles. The optimal Multiplicity of Infection (MOI) should be determined for each cell line but an MOI of 1-5 is a good starting point.[12]
-
Incubate for 24 hours.
-
-
Day 3: Replace Medium. Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards: Puromycin Selection.
-
Pass the cells into a larger flask and add puromycin at a pre-determined selective concentration (typically 1-10 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until non-transduced control cells are all dead and resistant colonies are visible.
-
Expand the resistant population for subsequent experiments.
-
Protocol 3: Validation of Knockdown by Western Blot
Materials:
-
Stably transduced cell lines (shCCNK and shScramble)
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody (e.g., anti-Cyclin K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction. Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE. Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer. Transfer proteins to a PVDF membrane.
-
Immunoblotting.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against Cyclin K overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]
-
Protocol 4: Cell Viability Assay
Materials:
-
Stably transduced cell lines (shCCNK and shScramble)
-
(R)-CR8 compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Cell Plating. Plate 5,000 cells per well for each cell line in multiple 96-well plates and allow them to attach overnight.
-
Drug Treatment. Prepare a serial dilution of (R)-CR8. Treat the cells with a range of concentrations (e.g., 0.01 µM to 10 µM) and include a DMSO-only vehicle control.
-
Incubation. Incubate the plates for 72 hours at 37°C.
-
Viability Measurement. Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis. Normalize the data to the vehicle control wells. Plot the cell viability against the log of the (R)-CR8 concentration and use a non-linear regression model to determine the IC50 value for each cell line.
Conclusion
The protocols described provide a robust framework for validating the molecular targets of (R)-CR8. By demonstrating that the genetic knockdown of Cyclin K confers resistance to (R)-CR8, researchers can confirm its on-target activity. This target validation approach is a powerful and essential tool in drug development, helping to elucidate mechanisms of action and build confidence in a compound's therapeutic potential.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 8. (R)-CR8 - LKT Labs [lktlabs.com]
- 9. (R)-CR8 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. How many shRNAs should be tested for knocking down a GOI? | VectorBuilder [en.vectorbuilder.com]
- 11. fenicsbio.com [fenicsbio.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Application Notes: High-Throughput Identification of Genetic Modulators of (R)-CR8 trihydrochloride Cytotoxicity using CRISPR-Cas9 Screening
Introduction
(R)-CR8 trihydrochloride is a potent, second-generation analog of roscovitine, exhibiting inhibitory activity against multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Its mechanism of action extends beyond simple kinase inhibition; it functions as a molecular glue, inducing the degradation of Cyclin K via the DDB1-CUL4 ubiquitin ligase complex.[3][4][5] This dual activity makes (R)-CR8 a compelling compound for cancer research and drug development. CRISPR-Cas9 genome-wide screening is a powerful tool for functional genomics, enabling the systematic knockout of genes to identify those that modulate cellular responses to therapeutic agents.[6][7][8] This document outlines the application of CRISPR-Cas9 screening to elucidate the genetic determinants of sensitivity and resistance to this compound.
Principle of the Assay
The core principle of this application is to perform a pooled CRISPR-Cas9 knockout screen in a cancer cell line of interest to identify genes whose loss-of-function confers resistance to this compound. A lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is transduced into a population of Cas9-expressing cells.[7][9] Following selection, the cell population is treated with a cytotoxic concentration of this compound. Cells that have lost genes essential for the cytotoxic action of (R)-CR8 will survive and proliferate, leading to an enrichment of the sgRNAs targeting these genes. Conversely, sgRNAs targeting genes that, when knocked out, synergize with the compound will be depleted. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population relative to a control population, genes that modulate the cellular response to (R)-CR8 can be identified.[7][10]
Applications
-
Target Identification and Validation: Uncover novel protein targets and pathways that are essential for the cytotoxic effects of (R)-CR8.
-
Biomarker Discovery: Identify genetic markers that can predict tumor cell sensitivity or resistance to (R)-CR8 and similar CDK inhibitors.
-
Mechanism of Action Elucidation: Further dissect the molecular mechanisms underlying the activity of (R)-CR8, including its function as a molecular glue.[4][5]
-
Combination Therapy Strategies: Discover synthetic lethal interactions where the knockout of a specific gene sensitizes cells to lower doses of (R)-CR8, suggesting potential combination therapies.[11][12]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Data compiled from multiple sources.[2][3][13][14]
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 (µM) |
| SH-SY5Y | Apoptotic Cell Death | 0.49 |
Data obtained from in vitro studies.[1][2][3]
Signaling Pathway and Experimental Workflow
Caption: CR8-Induced Cyclin K Degradation Pathway.
Caption: CRISPR-Cas9 Screening Workflow with (R)-CR8.
Detailed Experimental Protocols
Protocol 1: Generation of a Pooled Lentiviral sgRNA Library
This protocol is adapted from general CRISPR library screening procedures.[7][9]
Materials:
-
Genome-wide human sgRNA library (e.g., Brunello or GeCKOv2)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS
-
0.45 µm filter
Procedure:
-
Cell Plating: Seed HEK293T cells in 10 cm dishes so they reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid pool, pMD2.G, and psPAX2 using a suitable transfection reagent according to the manufacturer's protocol.
-
Virus Collection: At 48 and 72 hours post-transfection, harvest the lentiviral supernatant.
-
Virus Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral aliquots can be used immediately or stored at -80°C.
-
Viral Titer Determination: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.
Protocol 2: CRISPR-Cas9 Resistance Screen with this compound
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library
-
Polybrene
-
Puromycin
-
This compound
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Cell Line Preparation: Ensure the stable expression of Cas9 in the chosen cell line.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: After 24-48 hours, select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
-
Establishment of T0 Population: After selection, harvest a portion of the cells to serve as the T0 baseline reference.
-
Drug Treatment: Culture the remaining cells in the presence of a predetermined concentration of this compound. This concentration should be sufficient to achieve significant cell killing (e.g., IC80-IC90) over the course of the selection period (typically 14-21 days). A vehicle control (e.g., DMSO) arm should be run in parallel.
-
Cell Passaging: Passage the cells as needed throughout the drug treatment period, maintaining a sufficient number of cells to preserve library complexity.
-
Harvesting Surviving Population: At the end of the treatment period, harvest the surviving cell population from the (R)-CR8-treated and vehicle control arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, (R)-CR8-treated, and vehicle control cell populations using a commercial kit.
-
sgRNA Cassette Amplification: Amplify the sgRNA-containing region from the genomic DNA using PCR with primers specific to the library backbone.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.
Protocol 3: Data Analysis and Hit Identification
This protocol outlines a general bioinformatics workflow for analyzing CRISPR screen data.[15][16]
Procedure:
-
Read Alignment: Align the sequencing reads to the original sgRNA library reference to determine the read count for each sgRNA in each sample (T0, vehicle control, and (R)-CR8-treated).
-
Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.
-
Calculation of Fold Change: For each sgRNA, calculate the log2 fold change (LFC) in abundance between the (R)-CR8-treated sample and the T0 or vehicle control sample.
-
Gene-Level Ranking and Statistical Analysis: Use algorithms such as MAGeCK or BAGEL to aggregate sgRNA-level data to the gene level and perform statistical tests to identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits).[15][16]
-
Hit Validation: Validate top candidate genes through individual sgRNA knockout experiments. Confirm that the knockout of a specific gene indeed confers resistance to this compound. This can be done through competitive growth assays or cell viability assays.
Caption: Bioinformatic analysis workflow for hit identification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xcessbio.com [xcessbio.com]
- 14. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 15. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Studies of (R)-CR8 Trihydrochloride
(R)-CR8, a second-generation analog of the cyclin-dependent kinase (CDK) inhibitor Roscovitine, has demonstrated significant potential in preclinical studies due to its potent and selective inhibition of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. [1][2] It has been shown to be 50-100 times more potent than Roscovitine in inducing apoptosis in various tumor cell lines.[3] Furthermore, (R)-CR8 acts as a molecular glue degrader, inducing the ubiquitination and degradation of cyclin K.[1][4] These mechanisms contribute to its anti-proliferative and neuroprotective effects observed in various models.[1][2][5] Understanding the pharmacokinetic profile of (R)-CR8 is crucial for its further development as a therapeutic agent.
Pharmacokinetic Profile of (R)-CR8 in Mice
A comprehensive pharmacokinetic study in mice has revealed favorable properties for (R)-CR8, including high oral bioavailability and a relatively long half-life compared to its parent compound, Roscovitine.[3][6] The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Intravenous (50 mg/kg) | Oral (100 mg/kg) |
| Cmax (µg/mL) | 10.2 ± 1.5 | 8.5 ± 1.2 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (µg.h/mL) | 25.4 ± 3.8 | 50.1 ± 7.5 |
| AUC (0-inf) (µg.h/mL) | 26.1 ± 4.1 | 51.8 ± 8.2 |
| Half-life (t½) (h) | 2.9 ± 0.4 | 3.1 ± 0.5 |
| Bioavailability (%) | - | ~100 |
| Volume of Distribution (Vd) (L/kg) | 4.9 ± 0.7 | - |
| Clearance (CL) (L/h/kg) | 1.9 ± 0.3 | - |
Data sourced from Sallam et al., 2013.[3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the methodology for determining the pharmacokinetic profile of (R)-CR8 in a mouse model.
1. Animal Model:
-
Male BALB/c mice (8-10 weeks old, weighing 25-30 g) are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
2. Drug Administration: [3]
-
(R)-CR8 trihydrochloride is dissolved in a suitable vehicle, such as 50 mM HCl.[6]
-
Intravenous (IV) Administration: A single dose of 50 mg/kg is administered via the tail vein.[3]
-
Oral (PO) Administration: A single dose of 100 mg/kg is administered by oral gavage.[3]
3. Sample Collection: [3]
-
At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.
-
Blood samples are collected via cardiac puncture into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.
-
For biodistribution studies, various organs (e.g., liver, kidney, brain, adipose tissue, bone marrow) are collected, weighed, and homogenized.[3]
4. Pharmacokinetic Analysis:
-
Plasma and tissue homogenate concentrations of (R)-CR8 are determined using a validated analytical method (see below).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.[6]
-
The oral bioavailability (F) is calculated using the formula: F = (AUCpo * Doseiv) / (AUCiv * Dosepo).[6]
Bioanalytical Method for (R)-CR8 Quantification
A validated high-performance liquid chromatography (HPLC) method with UV detection is used for the quantification of (R)-CR8 in biological matrices.[3]
1. Sample Preparation: [6]
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and inject it into the HPLC system.
2. HPLC-UV System and Conditions: [3]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 305 nm.[6]
-
Retention Time: Approximately 5 minutes for (R)-CR8.[3]
3. Method Validation: [3]
-
The method should be validated for linearity, accuracy, precision, recovery, and stability.
-
The lower limit of quantification (LLOQ) was reported to be 0.10 µg/mL.[3]
-
Linearity was observed in the range of 0.10-10 µg/mL.[3]
-
Accuracy and precision were greater than 86%, with a plasma recovery of over 95%.[3]
Visualizations
Experimental Workflow for Pharmacokinetic Study
Signaling Pathway Inhibition by (R)-CR8
(R)-CR8 exerts its cellular effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 3. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy Protocols with (R)-CR8 Trihydrochloride: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 trihydrochloride is a potent, second-generation derivative of roscovitine, exhibiting a dual mechanism of action as both a pan-cyclin-dependent kinase (CDK) inhibitor and a molecular glue degrader.[1] Its primary mode of action involves the inhibition of several CDKs, including CDK1, CDK2, CDK5, CDK7, and notably, the transcriptional CDKs, CDK9 and CDK12.[1] Furthermore, (R)-CR8 induces the proteasomal degradation of cyclin K by acting as a molecular glue between the CDK12-cyclin K complex and the DDB1-CUL4 E3 ubiquitin ligase, a mechanism that does not require a canonical substrate receptor.[2][3][4] This leads to the downregulation of key anti-apoptotic proteins, such as Mcl-1, and DNA damage response (DDR) proteins.[5] These mechanisms of action provide a strong rationale for investigating (R)-CR8 in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.
While specific preclinical data on combination therapies involving this compound are limited in publicly available literature, the following application notes and protocols are based on the established mechanisms of (R)-CR8 and synergistic interactions observed with other CDK9 and CDK12 inhibitors.
Key Combination Strategies
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Rationale: Many hematological malignancies are co-dependent on both BCL-2 and Mcl-1 for survival. Venetoclax, a selective BCL-2 inhibitor, can lead to the upregulation of Mcl-1 as a resistance mechanism. (R)-CR8, through its inhibition of CDK9, downregulates the transcription of MCL1, thereby depleting the Mcl-1 protein.[5] This dual targeting of BCL-2 and Mcl-1 is anticipated to result in synergistic apoptosis in cancer cells. Preclinical studies with other CDK9 inhibitors have demonstrated strong synergy with venetoclax in models of lymphoma and acute myeloid leukemia (AML).[6][7][8][9]
Combination with PARP Inhibitors
Rationale: Inhibition of CDK12 by (R)-CR8 has been shown to suppress the transcription of key genes involved in the homologous recombination (HR) pathway of DNA repair, such as BRCA1 and RAD51. This can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to PARP inhibitors, which are effective in tumors with deficient HR. This combination strategy aims to create a synthetic lethal interaction. Synergistic effects have been reported in preclinical studies combining other CDK12 inhibitors with PARP inhibitors.[10]
Quantitative Data from Preclinical Studies with Analogous CDK Inhibitors
The following tables summarize representative quantitative data from preclinical studies of CDK9 and CDK12 inhibitors with mechanisms of action similar to (R)-CR8. This data illustrates the potential for synergistic anti-cancer activity.
Table 1: In Vitro Synergy of CDK9 Inhibitors with Venetoclax in Hematological Malignancies
| Cell Line | Cancer Type | CDK9 Inhibitor | Combination Effect (Synergy Score) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Voruciclib | Combination Index (CI) < 0.73 | [9] |
| MV4-11 | Acute Myeloid Leukemia | Voruciclib | Combination Index (CI) < 0.73 | [9] |
| THP-1 | Acute Myeloid Leukemia | Voruciclib | Combination Index (CI) < 0.73 | [9] |
| U937 | Acute Myeloid Leukemia | Voruciclib | Combination Index (CI) < 0.73 | [9] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | CYC065 | Strong Synergy (Qualitative) | [7] |
| JVM-2 | Mantle Cell Lymphoma | A-1592668 | Synergistic Apoptosis | [5] |
| CCMCL1 | Mantle Cell Lymphoma | A-1592668 | Synergistic Apoptosis | [5] |
Table 2: In Vitro and In Vivo Synergy of CDK12/13 Inhibitors with PARP Inhibitors
| Cancer Model | CDK12/13 Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| Multiple Cancer Cell Lines | CTX-439 | Not Specified | Synergistic Effect (In Vitro) | [10] |
| Xenograft Models | CTX-439 | Not Specified | Enhanced Anti-Tumor Effect (In Vivo) | [10] |
| KRAS-mutant Lung Cancer | SR-4835 | Sotorasib | Additive Response, Suppressed Resistance | [11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment by Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., Venetoclax, PARP inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of (R)-CR8 and the combination agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug.
-
Treatment: Treat cells with a matrix of concentrations of (R)-CR8 and the combination agent, both as single agents and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Determine the nature of the interaction (synergy, additivity, antagonism) by calculating the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro cell viability and synergy assessment.
Protocol 2: Western Blot Analysis of Pharmacodynamic Markers
Objective: To confirm the on-target effects of (R)-CR8 and its combination partner by assessing the expression of key downstream proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNA Pol II Ser2, anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (R)-CR8, the combination agent, or the combination for a specified time (e.g., 6, 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, (R)-CR8 alone, combination agent alone, (R)-CR8 + combination agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy of the combination treatment to the single agents.
-
Optionally, tumors can be harvested at the end of the study for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Signaling Pathway Visualizations
Caption: Dual inhibition of Mcl-1 transcription and BCL-2 function.
Caption: Induction of synthetic lethality via dual targeting of DNA repair pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclacel’s CYC065 CDK Inhibitor Demonstrates Synergy With Venetoclax By Dual Targeting Of Chronic Lymphocytic Leukemia - Life Sciences Scotland [lifesciencesscotland.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (R)-CR8 Trihydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CR8 trihydrochloride is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] A significant advancement in the understanding of its mechanism reveals that (R)-CR8 acts as a "molecular glue."[4][5][6] It induces the formation of a ternary complex between CDK12-cyclin K and the DDB1-CUL4 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][7] This targeted protein degradation offers a novel therapeutic strategy for cancers dependent on cyclin K-mediated transcription. These application notes provide detailed protocols for utilizing this compound in preclinical xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action: Molecular Glue-Mediated Cyclin K Degradation
This compound functions by coopting the cell's natural protein disposal machinery. The binding of (R)-CR8 to CDK12 creates a novel interface that is recognized by DDB1, a component of the CUL4 E3 ubiquitin ligase complex.[4][8] This induced proximity leads to the specific ubiquitination of cyclin K, marking it for degradation by the proteasome.[4][9] The depletion of cyclin K disrupts CDK12-mediated transcription, which can be particularly detrimental to cancer cells that rely on this pathway for survival and proliferation.[4]
Figure 1: Mechanism of (R)-CR8-induced Cyclin K degradation.
Quantitative Data from Preclinical Studies
While specific xenograft data for (R)-CR8 is emerging, extensive studies on its analog, roscovitine (seliciclib), provide a strong basis for experimental design. The following tables summarize key quantitative data from xenograft models treated with roscovitine. Given that (R)-CR8 is significantly more potent than roscovitine, dose adjustments should be considered.[10]
Table 1: Efficacy of Roscovitine in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | LoVo | CD1 Nude Mice | 100 mg/kg, Intraperitoneal (i.p.) | 3 times daily for 5 days | 45% | [1][11] |
| Uterine Carcinoma | MESSA-DX5 | CD1 Nude Mice | 500 mg/kg, Oral (p.o.) | 3 times daily for 4 days | 62% | [1][11] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 100 mg/kg, p.o. (+ 7.5 Gy irradiation) | Not specified | 73% (combination) | [11] |
| Colon Cancer | HCT116 | Nude Mice | 500 mg/kg, p.o. | Not specified | 79% (at day 5) | [11] |
| Breast Cancer | MCF-7-TamR, MCF-7-LTLTca, MCF-7-HER2 | Nude Mice | 100 mg/kg, p.o. | Daily for 10 days | Significant reduction | [11][12] |
Table 2: Pharmacokinetic Parameters of (R)-CR8 in Mice
| Parameter | Value | Administration Route |
| Oral Bioavailability | ~100% | Oral (100 mg/kg) |
| Elimination Half-life | ~3 hours | Oral (100 mg/kg) & IV (50 mg/kg) |
Experimental Protocols
This section provides a detailed protocol for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines known to be sensitive to CDK inhibitors or those with a dependency on transcriptional regulation mediated by CDK12/cyclin K. Examples include colorectal, breast, and uterine cancer cell lines.[1][11][12]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID), typically 6-8 weeks old.
-
Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free medium.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-200 mm³.
-
This compound Formulation and Administration
-
Formulation:
-
This compound is soluble in water and DMSO.[3]
-
For intraperitoneal (i.p.) injection , dissolve this compound in sterile saline.
-
For oral gavage (p.o.) , dissolve in a suitable vehicle such as sterile water or a formulation of 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Prepare fresh formulations on the day of administration.
-
-
Dosage:
-
Administration:
-
Administer the prepared (R)-CR8 formulation or vehicle control to the respective groups.
-
The administration schedule can be once or twice daily for a period of 14-28 days, depending on the tumor growth rate and the tolerability of the compound.
-
Efficacy and Pharmacodynamic Monitoring
-
Tumor Growth: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Pharmacodynamic (PD) Markers:
-
At the end of the study, or at intermediate time points, tumors can be harvested.
-
Western Blot Analysis: Analyze tumor lysates for levels of cyclin K to confirm target engagement and degradation. Also, assess downstream markers of CDK12 inhibition.
-
Immunohistochemistry (IHC): Stain tumor sections for cyclin K and proliferation markers such as Ki-67.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Figure 2: Experimental workflow for a xenograft study with (R)-CR8.
Conclusion
This compound represents a promising anti-cancer agent with a novel mechanism of action. The provided protocols, based on extensive preclinical data with its analog roscovitine and pharmacokinetic data for (R)-CR8 itself, offer a solid framework for conducting in vivo xenograft studies. Careful dose selection and monitoring of both efficacy and toxicity are crucial for the successful evaluation of this compound in preclinical cancer models. The ability to directly measure the degradation of its target, cyclin K, provides a valuable pharmacodynamic marker for assessing drug activity in vivo.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 4. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDKs in cancer therapy: advances in PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
(R)-CR8 trihydrochloride solubility issues in aqueous buffer
Welcome to the technical support center for (R)-CR8 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.[1][2][3] It also demonstrates a unique mechanism of action as a "molecular glue," inducing the degradation of Cyclin K.[4][5][6][7][8] This dual activity makes it a valuable tool for studying cell cycle regulation and transcription.
Q2: What are the reported solubility properties of this compound?
This compound is reported to be highly soluble in both water and dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM. However, its solubility in aqueous buffers can be influenced by several factors, including pH and the presence of other solutes. Some suppliers recommend the use of ultrasound to facilitate dissolution in DMSO.
Q3: Why am I observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer?
This is a common phenomenon known as "solvent shock." While this compound is soluble in DMSO, its solubility can be significantly lower in aqueous buffers, especially at neutral pH. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution, forming a precipitate. This is a frequent issue with many kinase inhibitors.
Q4: How does pH affect the solubility of this compound?
As a trihydrochloride salt, the solubility of (R)-CR8 is expected to be pH-dependent. Generally, hydrochloride salts of organic bases are more soluble in acidic conditions. In neutral or alkaline aqueous buffers (like PBS at pH 7.4 or cell culture media), the compound may be less soluble, increasing the risk of precipitation.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer.
This is a classic case of "solvent shock" due to the rapid change in solvent polarity.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting precipitation of this compound.
Detailed Steps:
-
Inspect the Stock Solution: Before use, ensure your DMSO stock solution is clear and free of any precipitate. If particles are present, gently warm the vial to 37°C or use a sonicator to redissolve the compound. If it doesn't dissolve, prepare a fresh stock solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps in 100% DMSO to lower the concentration before adding to the aqueous buffer.
-
Optimize the Final Dilution:
-
Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
While gently vortexing the pre-warmed buffer, add the diluted DMSO stock solution drop-wise. This helps to disperse the compound quickly and avoid localized high concentrations.[9]
-
-
Lower the Final Concentration: If precipitation persists, your desired final concentration may be above the solubility limit in the specific buffer. Try lowering the final concentration of this compound.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally below 0.5%, and preferably under 0.1%) to minimize toxicity to cells.[10]
Issue 2: Precipitate forms over time in the prepared aqueous solution.
This may indicate that the compound is not stable in the aqueous buffer at the experimental temperature or that the solution is supersaturated.
Preventative Measures:
-
Prepare Fresh Solutions: It is always best to prepare fresh working solutions of this compound in aqueous buffer immediately before use.
-
Storage of Aqueous Solutions: Avoid long-term storage of this compound in aqueous buffers. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any precipitation before use.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₇O·3HCl | |
| Molecular Weight | 540.92 g/mol | |
| CAS Number | 1786438-30-9 | |
| Appearance | Solid powder | |
| Purity | ≥98% |
Table 2: Reported Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source |
| Water | 100 mM (54.09 mg/mL) | pH not specified | |
| DMSO | 100 mM (54.09 mg/mL) | May require sonication | |
| Ethanol | 25 mg/mL | [2] | |
| Aqueous Buffer (in vivo) | ≥ 2.17 mg/mL (4.01 mM) | Formulated with 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound with a MW of 540.92, add 184.87 µL of DMSO).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS or Cell Culture Medium)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution in 100% DMSO to a lower concentration (e.g., 1 mM).
-
Pre-warm the desired volume of aqueous buffer to 37°C.
-
While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is below 0.5%.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway Diagrams
This compound has a dual mechanism of action: it acts as a traditional ATP-competitive inhibitor of several CDKs and as a molecular glue to induce the degradation of Cyclin K.
Caption: (R)-CR8 inhibits multiple CDKs, leading to cell cycle arrest and inhibition of transcription.
Caption: (R)-CR8 acts as a molecular glue to facilitate the ubiquitination and degradation of Cyclin K.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: (R)-CR8 Trihydrochloride
Welcome to the technical support center for (R)-CR8 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and troubleshooting the potential off-target effects of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary, intended targets of this compound?
This compound is a second-generation analog of Roscovitine and is known as a potent inhibitor of several cyclin-dependent kinases (CDKs).[1][2] Its primary on-targets are key regulators of the cell cycle and transcription. The compound shows high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][3]
Q2: What are the known off-target effects of this compound?
Beyond its intended CDK targets, (R)-CR8 has a notable off-target activity. It has been shown to inhibit Casein Kinase 1 (CK1δ/ε) with an IC50 value of 0.4 µM to 0.6 µM.[1]
More significantly, (R)-CR8 functions as a "molecular glue" degrader.[1][4][5] Instead of just inhibiting, it induces a new protein-protein interaction. The CDK-bound form of (R)-CR8 presents a solvent-exposed pyridyl moiety that recruits the CUL4 adaptor protein DDB1.[4][6] This action leads to the formation of a complex between CDK12-cyclin K and DDB1, resulting in the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][7] This degradation of cyclin K is a distinct off-target mechanism that is independent of the compound's kinase inhibition activity.[8]
Q3: My cells are exhibiting higher-than-expected cytotoxicity. Could this be an off-target effect?
Yes, unexpected cytotoxicity could be due to off-target effects. While (R)-CR8 is known to induce apoptosis through its on-target CDK inhibition, the degradation of cyclin K or inhibition of other kinases like CK1 could also contribute to cell death in certain contexts.[3][4]
To troubleshoot this, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response curve to establish the lowest effective concentration for on-target effects and compare it with the concentration causing toxicity.[9]
-
Control Compounds: Use a structurally different inhibitor with the same primary targets to see if it recapitulates the cytotoxic phenotype. If it doesn't, an off-target effect of (R)-CR8 is more likely.[10]
-
Rescue Experiments: If the toxicity is suspected to be from an off-target kinase, attempt a rescue by overexpressing a drug-resistant mutant of that kinase.[9] For the molecular glue effect, it is more complex, but analyzing cyclin K levels via Western blot at various concentrations and time points can correlate degradation with cytotoxicity.
Q4: How can I experimentally determine the selectivity profile of (R)-CR8 in my experimental model?
To comprehensively assess the selectivity and potential off-targets of (R)-CR8, a multi-step approach is recommended:
-
Biochemical Kinase Profiling: The most direct method is to screen the compound against a large panel of kinases (kinome screening).[10][11] This will provide IC50 values against hundreds of kinases, revealing any unintended targets. Commercial services are widely available for this.[12]
-
Cellular Target Engagement: To confirm that (R)-CR8 is binding to its intended (and unintended) targets within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed. Ligand binding stabilizes proteins, leading to a shift in their melting temperature, which can be detected.[13]
-
Pathway Analysis: Use Western blotting to probe the phosphorylation status of downstream substrates of both the intended CDKs and any potential off-target kinases identified in your screen.[9] This confirms that the binding event leads to functional inhibition of the respective pathways.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and known off-targets.
| Target | IC50 (µM) | Target Class |
| CDK2/cyclin E | 0.041 | On-Target |
| CDK2/cyclin A | 0.072 | On-Target |
| CDK1/cyclin B | 0.09 | On-Target |
| CDK5/p25 | 0.11 | On-Target |
| CDK9/cyclin T | 0.18 | On-Target |
| CK1δ/ε | 0.4 | Off-Target |
| CDK7/cyclin H | 1.1 | On-Target |
Data sourced from multiple references.[1][2][4][6][14]
Visualizations
Caption: Dual mechanisms of (R)-CR8.
Caption: Systematic workflow for off-target assessment.
Caption: Logic diagram for troubleshooting experiments.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Principle: This protocol describes a generic luminescence-based assay that measures ATP consumption during the kinase reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition of this process by (R)-CR8 is quantified. Radiometric assays are also a gold standard.[15][16]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the diluted compound. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase or no ATP).
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate to each well containing the compound or DMSO.
-
Pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding ATP (typically at its Km concentration for each specific kinase).
-
Incubate for a defined period (e.g., 1-2 hours) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Signal Detection (Luminescence-based, e.g., Kinase-Glo®):
-
Add the detection reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (no kinase) controls.
-
Calculate the percent inhibition for each concentration of (R)-CR8.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement and discover off-target binding of this compound in intact cells.[13]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 for the primary target) or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of specific proteins (e.g., CDK2, CDK9, CK1, and other potential targets) in the soluble fraction using Western blotting.
-
-
Data Analysis:
-
For each target protein, plot the band intensity (normalized to the non-heated control) against the temperature for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates that (R)-CR8 binds and stabilizes the protein in the cellular environment.
-
Protocol 3: Western Blotting for Pathway Modulation
Objective: To confirm functional inhibition of on-target and potential off-target pathways by analyzing the phosphorylation state of key downstream substrates.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere or reach the desired growth phase.
-
Treat cells with a range of concentrations of this compound for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Choose antibodies against:
-
On-Target Pathways: Phospho-Rb (Ser807/811) for CDK2/4 activity, Phospho-RNA Polymerase II (Ser2) for CDK9 activity.
-
Off-Target Pathways: Total Cyclin K (to detect degradation), and substrates of other identified off-target kinases.
-
Loading Control: β-actin, GAPDH, or total protein stain.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the phospho-protein signal to the total protein or loading control.
-
Compare the phosphorylation levels in treated samples to the vehicle control to determine if (R)-CR8 inhibits the intended pathways and any off-target pathways.
-
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. (R)-CR8 trihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. reactionbiology.com [reactionbiology.com]
(R)-CR8 trihydrochloride cytotoxicity in non-cancerous cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the cytotoxicity of (R)-CR8 trihydrochloride in non-cancerous cells. Due to the current focus of research on its anti-neoplastic properties, comprehensive cytotoxicity data in a wide range of non-cancerous human cell lines is limited. Researchers are strongly encouraged to empirically determine the cytotoxic profile of (R)-CR8 in their specific non-cancerous cell models.
Troubleshooting Guides & FAQs
This section addresses potential issues and common questions that may arise during the experimental evaluation of this compound's cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
(R)-CR8 is a potent, second-generation analog of Roscovitine (also known as Seliciclib). It functions as a selective inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] More recently, (R)-CR8 has also been identified as a "molecular glue" degrader.[4][5][6] In its CDK12-bound form, it induces the formation of a complex with the CUL4 adaptor protein DDB1, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6][7] This dual mechanism of action, inhibiting cell cycle progression and transcription while also inducing protein degradation, underlies its potent biological effects.
Q2: Is there established cytotoxicity data for (R)-CR8 in non-cancerous cell lines?
Published cytotoxicity data for (R)-CR8 in non-cancerous cell lines is sparse. The majority of studies have focused on its effects on various cancer cell lines. However, an IC50 value has been reported for the human embryonic kidney cell line HEK293, which is often used as a model for non-cancerous cells, although it is an immortalized line.
Q3: What are the expected cytotoxic effects of (R)-CR8 on non-cancerous cells?
As a potent inhibitor of essential cellular machinery like CDKs, (R)-CR8 is expected to exhibit cytotoxicity in proliferating non-cancerous cells. The mechanism of cell death is often through the induction of apoptosis.[1][3][8] The concentration at which cytotoxicity is observed will likely vary significantly between different cell types, their proliferation rate, and metabolic activity.
Troubleshooting Experimental Issues
Issue 1: High variability in cytotoxicity assay results between replicates.
-
Possible Cause: Uneven cell seeding, inconsistent compound concentration, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.
-
Verify the accuracy of serial dilutions of this compound.
-
To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or culture medium.
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: The specific non-cancerous cell line being used is resistant to (R)-CR8, the compound has degraded, or the assay incubation time is too short.
-
Troubleshooting Steps:
-
Confirm the viability and proliferation rate of the cell line. Non-proliferating cells may be less sensitive to CDK inhibitors.
-
Prepare fresh stock solutions of this compound, as it may be susceptible to degradation.
-
Extend the incubation time with the compound (e.g., from 24 to 48 or 72 hours) to allow sufficient time for cytotoxic effects to manifest.
-
Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: The assays measure different aspects of cell death. MTT assays measure metabolic activity, which can be affected without immediate cell lysis, while LDH assays measure membrane integrity, which is compromised in later stages of cell death.
-
Troubleshooting Steps:
-
Understand the principles of each assay. An early decrease in MTT signal might indicate metabolic inhibition or cell cycle arrest, while an increase in LDH release confirms cell lysis.
-
Consider using a multi-parametric approach, such as combining a metabolic assay with a membrane integrity assay and an apoptosis assay (e.g., Annexin V staining), to get a more complete picture of the cellular response to (R)-CR8.
-
Quantitative Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of (R)-CR8 in a non-cancerous human cell line.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | MTS | 48 | 0.56 | [9] |
Note: This table highlights the limited availability of data. Researchers should generate their own dose-response curves for any non-cancerous cell line of interest.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of cells.[2][10][11][12][13]
Materials:
-
96-well flat-bottom plates
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[14][15][16][17][18]
Materials:
-
96-well flat-bottom plates
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Annexin V Apoptosis Assay
This protocol detects apoptosis by flow cytometry through the staining of exposed phosphatidylserine on the outer cell membrane.[1][19][20][21][22]
Materials:
-
Flow cytometry tubes
-
Non-cancerous cell line of interest
-
This compound
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating (R)-CR8 cytotoxicity.
Signaling Pathway of (R)-CR8 as a Molecular Glue Degrader
Caption: Mechanism of (R)-CR8-induced Cyclin K degradation.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. assaygenie.com [assaygenie.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. scispace.com [scispace.com]
Interpreting unexpected results with (R)-CR8 trihydrochloride
Welcome to the technical support center for (R)-CR8 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting potentially unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, second-generation analog of Roscovitine that functions as an inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3][4] It also exhibits a unique "molecular glue" activity, inducing the proteasomal degradation of cyclin K by forming a complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1.[1][3][5][6][7][8][9][10][11]
Q2: What are the typical applications of this compound in research?
A2: this compound is frequently used in cancer research due to its pro-apoptotic and anti-proliferative effects.[2][3] It is also investigated for its neuroprotective properties in models of neurological damage and disease.[1][12][13]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and water.[6][7] For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark environment.[1] Stock solutions can be stored at -20°C for up to three years or at 4°C for shorter durations.[2] Always refer to the manufacturer's specific instructions for the batch you are using.
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound.
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: While often used in cancer studies, (R)-CR8's potent inhibition of essential CDKs can induce apoptosis in a wide range of cell types, not just cancer cells.[2][3][5] Additionally, the degradation of cyclin K can have broad cellular effects.[8][9][11]
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response curve with a wide range of (R)-CR8 concentrations to determine the optimal, non-toxic working concentration for your specific cell line.
-
Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of cytotoxicity. Shorter incubation times may be sufficient to observe the desired effect without excessive cell death.
-
Positive Control: Use a well-characterized CDK inhibitor, such as Roscovitine, to compare the cytotoxic profile.
-
Issue 2: Lack of expected phenotype despite confirmed target engagement.
-
Possible Cause: The cellular phenotype may be influenced by compensatory signaling pathways or the specific cellular context. For instance, the expected anti-proliferative effect might be masked by other survival signals active in your experimental model.
-
Troubleshooting Steps:
-
Verify Target Inhibition: Confirm the inhibition of downstream CDK targets (e.g., phosphorylation of Rb) via Western blot.
-
Confirm Cyclin K Degradation: Use Western blot to verify the depletion of cyclin K levels after treatment.
-
Pathway Analysis: Investigate related signaling pathways that might be compensating for the inhibition of CDKs. Consider co-treatment with inhibitors of these compensatory pathways.
-
Issue 3: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: Pharmacokinetic and pharmacodynamic properties of this compound can lead to discrepancies between cell culture and animal models. Factors such as drug metabolism, tissue distribution, and bioavailability play a significant role.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration and stability of (R)-CR8 in the target tissue in vivo.
-
Dose Escalation Study: Conduct a dose-escalation study in your animal model to identify the optimal therapeutic window.
-
Formulation Optimization: Ensure the formulation used for in vivo administration is appropriate for maintaining the stability and bioavailability of the compound.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Data compiled from multiple sources.[1][3][4][5][14]
Table 2: Example Cellular Effects of this compound
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect |
| SH-SY5Y | Apoptosis (IC50) | 0.1 - 100 | 48 hours | 0.49 µM |
| SH-SY5Y | PARP Cleavage | 0.25 - 10 | Not Specified | Dose-dependent increase |
Data is for illustrative purposes and may vary based on experimental conditions.[1][2][3][5]
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control wells.
Protocol 2: Western Blot for Cyclin K Degradation
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Overcoming resistance to (R)-CR8 trihydrochloride in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-CR8 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, second-generation analog of Roscovitine that functions as a multi-target inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] Its primary mode of action in inducing cancer cell death is through its function as a "molecular glue."[3][4] (R)-CR8 induces the formation of a ternary complex between CDK12-cyclin K and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][5] This depletion of cyclin K is a key driver of the compound's cytotoxic effects.
Q2: I am observing lower than expected potency or a complete lack of effect in my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Cell Line Specificity: The sensitivity to (R)-CR8 can vary significantly between different cancer cell lines. This can be due to the intrinsic expression levels of its targets (CDKs) and the components of the DDB1-CUL4A-RBX1 E3 ligase complex.
-
Compound Integrity: Ensure the this compound has been stored correctly at 4°C and protected from moisture to maintain its stability and activity. Prepare fresh stock solutions in a suitable solvent like DMSO or water, where it is soluble up to 100 mM.
-
Mechanism of Resistance: Your cell line may have acquired resistance to (R)-CR8. The most common mechanism is the genetic or functional inactivation of key components of the ubiquitin ligase complex required for cyclin K degradation, such as DDB1, CUL4B, or RBX1.[3]
Q3: How can I determine if my cells have developed resistance to (R)-CR8?
A3: You can perform several experiments to investigate potential resistance:
-
Dose-Response Curve Shift: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the IC50 value for the suspected resistant line indicates reduced sensitivity.
-
Western Blot Analysis: Assess the protein levels of cyclin K after treatment with (R)-CR8. In sensitive cells, you should observe a significant decrease in cyclin K levels. Resistant cells will likely show no change or a diminished reduction in cyclin K.
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the mRNA expression levels of DDB1, CUL4B, and RBX1. Downregulation of these genes is a strong indicator of resistance.
-
CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR screens can identify genes whose knockout confers resistance to (R)-CR8.[3]
Q4: What strategies can I employ to overcome resistance to (R)-CR8?
A4: Overcoming resistance to (R)-CR8 primarily involves strategies to bypass the compromised ubiquitin ligase pathway or to target downstream effectors.
-
Combination Therapy: Combining (R)-CR8 with other therapeutic agents that do not rely on the DDB1-CUL4A-RBX1 complex for their activity can be effective. For example, consider drugs that target parallel survival pathways or induce apoptosis through different mechanisms.
-
Alternative CDK Inhibitors: If resistance is specific to the "molecular glue" activity of (R)-CR8, other CDK inhibitors with different mechanisms of action might still be effective.
-
Targeting Downstream Pathways: Identify the critical pathways affected by cyclin K degradation in sensitive cells and target those pathways directly in resistant cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent preparation of (R)-CR8 stock solutions.3. Degradation of the compound due to improper storage. | 1. Standardize cell culture protocols. Use cells within a consistent passage number range.2. Prepare fresh stock solutions for each experiment or store aliquots at -80°C for short-term use.[2]3. Ensure (R)-CR8 is stored at 4°C and protected from light and moisture. |
| High background in apoptosis assays | 1. Suboptimal cell health prior to treatment.2. Excessive concentration of the vehicle (e.g., DMSO). | 1. Ensure cells are healthy and in the exponential growth phase before starting the experiment.2. Keep the final concentration of the vehicle consistent across all wells and below a non-toxic level (typically <0.5%). |
| No observable cyclin K degradation | 1. The cell line is resistant to (R)-CR8.2. Insufficient incubation time or compound concentration.3. Inefficient protein extraction or antibody for Western blotting. | 1. Confirm the expression of DDB1, CUL4B, and RBX1.[3]2. Perform a time-course and dose-response experiment to determine the optimal conditions for cyclin K degradation in your cell line.3. Optimize your Western blotting protocol. Use a validated anti-cyclin K antibody. |
| Cell death observed, but not through apoptosis | 1. (R)-CR8 may be inducing other forms of cell death (e.g., necrosis, autophagy) in your specific cell line.2. Apoptosis markers are being assessed at a suboptimal time point. | 1. Investigate markers for other cell death pathways.2. Perform a time-course experiment to identify the peak of apoptotic activity. |
Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound against various Cyclin-Dependent Kinases.
| Target | IC50 (µM) |
| CDK1/cyclin B | 0.09[1][2] |
| CDK2/cyclin A | 0.072[1][2] |
| CDK2/cyclin E | 0.041[1][2] |
| CDK5/p25 | 0.11[1][2] |
| CDK7/cyclin H | 1.1[1][2] |
| CDK9/cyclin T | 0.18[1][2] |
| CK1δ/ε | 0.4[1][2] |
Experimental Protocols
Protocol 1: Generation of (R)-CR8 Resistant Cell Lines
Objective: To generate a cancer cell line with acquired resistance to (R)-CR8 for further mechanistic studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates, 10 cm dishes
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of (R)-CR8 in the parental cell line.
-
Initial Treatment: Seed the parental cells at a low density in a 10 cm dish and treat with (R)-CR8 at a concentration equal to the IC50.
-
Culture and Monitor: Maintain the cells in the medium containing (R)-CR8, changing the medium every 3-4 days. Monitor for cell death.
-
Population Recovery: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of (R)-CR8 in the culture medium with each passage. A stepwise increase of 1.5x to 2x the previous concentration is recommended.
-
Repeat Cycles: Continue this process of treatment and recovery for several months.
-
Characterization: Once a cell population can proliferate in a significantly higher concentration of (R)-CR8 (e.g., 5-10 times the initial IC50), the resistant cell line is established. Characterize the resistant phenotype by comparing its IC50 to the parental line and assessing cyclin K degradation.
Protocol 2: Western Blot Analysis of Cyclin K Degradation
Objective: To assess the degradation of cyclin K in response to (R)-CR8 treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cyclin K, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of (R)-CR8 (and a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cyclin K antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the cyclin K signal to the loading control.
Visualizations
Caption: Mechanism of (R)-CR8 induced Cyclin K degradation and apoptosis.
Caption: A logical workflow for troubleshooting resistance to (R)-CR8.
Caption: Workflow for generating and characterizing (R)-CR8 resistant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-CR8 trihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
Improving bioavailability of (R)-CR8 trihydrochloride
This technical support center is a resource for researchers, scientists, and drug development professionals working with (R)-CR8 trihydrochloride. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.
-
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate.
-
Explanation: For oral absorption, this compound must first dissolve in the gastrointestinal (GI) fluids. While it is reported to be soluble in water and DMSO, its dissolution rate in the complex environment of the GI tract might be limited, which is a common barrier for many compounds.[1][2]
-
Solutions:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially enhancing the dissolution rate.[3][4][5]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and bioavailability by preventing crystallization and increasing its wettability.[3][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can help solubilize the compound in the GI tract, forming fine emulsions that are more easily absorbed.[4][6][7]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can create a hydrophilic outer surface, thereby improving its aqueous solubility.[6][7]
-
-
-
-
Possible Cause 2: Low Permeability Across the Intestinal Epithelium.
-
Explanation: Even if dissolved, the drug may not efficiently pass through the intestinal wall to enter the bloodstream.
-
Solutions:
-
Permeation Enhancers: Co-administration with pharmaceutically acceptable permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
Prodrug Approach: A prodrug of (R)-CR8 could be designed to have improved lipophilicity for better membrane transport and then be converted to the active compound in the body.[2][8]
-
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Explanation: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
-
Solutions:
-
Co-administration with Enzyme Inhibitors: While primarily a research tool, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help determine the extent of first-pass metabolism.
-
Lipid-Based Formulations: These can promote lymphatic uptake, which can partially bypass first-pass metabolism in the liver.[4][7]
-
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Possible Cause 1: Formulation Inhomogeneity.
-
Explanation: If the drug is not uniformly dispersed in the vehicle, each animal may receive a different effective dose.
-
Solutions:
-
Ensure Homogeneous Suspension: For suspensions, ensure vigorous and consistent mixing before and during dosing.
-
Use of Solubilizing Agents: Employing co-solvents or surfactants can help achieve a more uniform solution or a stable, fine suspension.[5]
-
-
-
Possible Cause 2: Physiological Differences in Animals.
-
Explanation: Factors such as differences in gastric pH, GI motility, and food intake can significantly affect drug absorption.
-
Solutions:
-
Standardize Experimental Conditions: Fast animals overnight before dosing to minimize food effects. Ensure consistent dosing volumes and techniques.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the reported solubilities for this compound?
A1: this compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL and in water up to 100 mg/mL.[9][10][11][12] One product datasheet indicates a solubility of 50 mg/mL in DMSO with the need for ultrasonic assistance.[13][14]
Q2: Are there any established in vivo formulations for this compound?
A2: While oral formulations for bioavailability studies are not explicitly detailed in the provided search results, some sources suggest formulations for intraperitoneal (i.p.) administration which can be adapted as starting points for oral formulation development. These include:
-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[14]
-
10% DMSO >> 90% (20% SBE-β-CD in saline).[14]
-
10% DMSO >> 90% corn oil.[14]
Q3: How can I assess the intestinal permeability of this compound in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium.
Q4: What are the key pharmacokinetic parameters to measure in in vivo studies to assess bioavailability?
A4: The primary pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time. Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Data Presentation
Table 1: Summary of Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area, leading to a higher dissolution rate.[4][5] | Simple, cost-effective.[15] | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | The drug is in a high-energy, amorphous state, which improves solubility and dissolution.[3][6] | Significant improvement in bioavailability. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which enhances solubilization in the GI tract and can facilitate lymphatic uptake.[4][6][7] | Improves solubility and can bypass first-pass metabolism.[4][7] | Potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic cyclodextrin molecule, increasing its aqueous solubility.[6][7] | Enhances solubility. | Limited drug loading capacity. |
| Salt Formation | Converts the drug into a salt form with higher aqueous solubility.[3][7] | Simple and effective for ionizable drugs. | Not applicable to non-ionizable compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP) in purified water.
-
Dispersion: Disperse a known amount of this compound in the stabilizer solution.
-
Milling: Introduce the dispersion and milling beads (e.g., yttria-stabilized zirconium oxide beads) into the milling chamber of a planetary ball mill.
-
Milling Parameters: Mill at a specified speed and for a set duration, with cooling to prevent thermal degradation.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a technique like laser diffraction or dynamic light scattering. Continue milling until the desired particle size is achieved.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify the concentration of this compound using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. selleckchem.com [selleckchem.com]
- 10. (R)-CR8 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 11. bio-techne.com [bio-techne.com]
- 12. (R)-CR8 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 13. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
Technical Support Center: (R)-CR8 Trihydrochloride Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-CR8 trihydrochloride in Western blotting experiments. The information is tailored for scientists and professionals in drug development and related fields to help interpret results and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9.[3] Its activity leads to two main downstream effects:
-
Induction of Apoptosis: By inhibiting CDKs that are crucial for cell cycle progression, (R)-CR8 can lead to cell cycle arrest and subsequently, programmed cell death (apoptosis).[3] A common marker for this is the cleavage of Poly (ADP-ribose) polymerase (PARP).[3]
-
Transcriptional Inhibition: Through inhibition of CDK7 and CDK9, key components of the transcriptional machinery, (R)-CR8 reduces the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This can lead to the downregulation of genes with short-lived mRNA and proteins, such as the oncogene MYCN.[4]
-
Molecular Glue-Induced Degradation of Cyclin K: Uniquely, (R)-CR8 acts as a "molecular glue," inducing a complex formation between CDK12-cyclin K and the E3 ubiquitin ligase adaptor protein DDB1.[5][6] This targets cyclin K for ubiquitination and proteasomal degradation.[1][2][7]
Q2: I've treated my cells with (R)-CR8, but I'm not seeing an increase in apoptotic markers like cleaved PARP. What could be the issue?
Several factors could contribute to the lack of an apoptotic signal:
-
Suboptimal Concentration or Treatment Duration: The effective concentration of (R)-CR8 can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.[8]
-
Cell Line Resistance: Some cell lines may exhibit resistance to CDK inhibitors due to various intrinsic factors.
-
Issues with Sample Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to preserve the integrity of your target proteins.
-
Western Blotting Technique: Problems with antibody concentrations, incubation times, or the transfer process can all lead to weak or no signal. Refer to the detailed troubleshooting guide below for more specific solutions.
Q3: What are the expected changes in protein expression and phosphorylation that I should observe by Western blot after (R)-CR8 treatment?
The primary changes to monitor include:
-
Induction of Apoptosis: An increase in the cleaved form of PARP and/or cleaved Caspase-3.
-
Inhibition of Transcription: A decrease in the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5 of the C-terminal domain.
-
Degradation of Cyclin K: A decrease in the total protein levels of Cyclin K.
-
Downregulation of Target Genes: A decrease in the protein levels of downstream targets with short half-lives, such as MYCN, in sensitive cell lines.[4]
Q4: My Western blot for total Cyclin K shows no change after treatment. Why might this be?
If you are not observing a decrease in total Cyclin K levels, consider the following:
-
Insufficient Treatment Time: The degradation of Cyclin K is a process that takes time. Ensure you have treated your cells for a sufficient duration. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended.
-
Ineffective (R)-CR8 Concentration: The concentration required to induce Cyclin K degradation may differ from that needed to observe other effects. A dose-response experiment is advisable.
-
Cellular Machinery: The degradation of Cyclin K is dependent on a functional ubiquitin-proteasome system.[2] If this pathway is compromised in your cells, you may not observe the expected degradation.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of (R)-CR8 Against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| Casein Kinase 1 (CK1) | 0.6 |
Data compiled from multiple sources.[3]
Experimental Protocols
Detailed Methodology: Western Blot for (R)-CR8-Induced Apoptosis and Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere overnight before treatment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Treat cells with a range of (R)-CR8 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle-only control.
-
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved PARP, total PARP, phospho-RNA Pol II (Ser2/Ser5), total RNA Pol II, Cyclin K, MYCN, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K [golublab.broadinstitute.org]
- 8. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to (R)-CR8 trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-CR8 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, second-generation analog of roscovitine. It functions as a multi-target inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Its activity induces antiproliferative and pro-apoptotic effects in various cell lines.[1]
Q2: What is the "molecular glue" activity of this compound?
Beyond CDK inhibition, (R)-CR8 acts as a molecular glue degrader.[4] A solvent-exposed pyridyl moiety on the (R)-CR8 molecule, when bound to CDK12-cyclin K, induces the formation of a complex with the CUL4 adaptor protein DDB1. This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6]
Q3: What are the typical cellular responses to this compound treatment?
Treatment with (R)-CR8 typically results in cell cycle arrest and induction of apoptosis.[7] The pro-apoptotic effects are characterized by the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP).[8] In some neuroblastoma cell lines, it has been shown to cause the down-regulation of the anti-apoptotic protein Mcl-1.[9][10]
Q4: In which solvents can I dissolve this compound?
This compound is soluble in water and DMSO up to 100 mM.
Data Presentation
Table 1: In vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| SH-SY5Y | Neuroblastoma | 0.49 | 48 hours | MTS Assay |
| IMR-32 | Neuroblastoma | 0.2 | 48 hours | MTS Assay |
| LAN-1 | Neuroblastoma | 0.4 | 48 hours | MTS Assay |
| LAN-5 | Neuroblastoma | 0.3 | 48 hours | MTS Assay |
| NGP | Neuroblastoma | 0.3 | 48 hours | MTS Assay |
| SK-N-AS | Neuroblastoma | 0.8 | 48 hours | MTS Assay |
| SK-N-BE(2) | Neuroblastoma | 0.3 | 48 hours | MTS Assay |
| SK-N-DZ | Neuroblastoma | 0.4 | 48 hours | MTS Assay |
| SK-N-FI | Neuroblastoma | 0.5 | 48 hours | MTS Assay |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Experimental Protocols & Methodologies
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for flow cytometry-based detection of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and suspension cells and pool them.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells to approximately 70-80% confluency and treat with this compound for the desired duration.
-
Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting for PARP Cleavage
This is a general protocol for detecting PARP cleavage as a marker of apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to detect the bands corresponding to full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
Troubleshooting Guide
Problem 1: No significant decrease in cell viability after this compound treatment in a typically sensitive cell line.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Verify the calculated final concentration. Perform a dose-response experiment with a wider range of concentrations to determine the optimal IC50 for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Inactive compound.
-
Solution: Ensure the compound has been stored correctly (at -20°C for the powder and for stock solutions to avoid repeated freeze-thaw cycles). Prepare fresh dilutions from a new stock solution.
-
-
Possible Cause 3: Cell line has developed resistance.
-
Solution: If using a continuous culture, cells may develop resistance over time. Use a fresh, low-passage aliquot of the cell line. Consider that resistance to the molecular glue effect can arise from mutations or low expression of components of the DDB1-CUL4 ubiquitin ligase complex.[5]
-
-
Possible Cause 4: High cell seeding density.
-
Solution: An excessively high cell density can reduce the effective concentration of the inhibitor per cell. Optimize the seeding density to ensure cells are in the exponential growth phase during treatment.
-
Problem 2: Inconsistent or no induction of apoptosis detected by Annexin V/PI staining.
-
Possible Cause 1: Incorrect timing of analysis.
-
Solution: Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell line and the concentration of (R)-CR8. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for analysis.
-
-
Possible Cause 2: Suboptimal antibody/reagent concentration.
-
Solution: Titrate the Annexin V-FITC and PI concentrations for your specific cell type to ensure optimal staining and separation of live, apoptotic, and necrotic populations.
-
-
Possible Cause 3: Cell death is occurring through a different mechanism (e.g., necrosis).
-
Solution: While (R)-CR8 typically induces apoptosis, very high concentrations might lead to necrosis. Examine the cells for morphological changes consistent with apoptosis (e.g., membrane blebbing, cell shrinkage) versus necrosis (e.g., cell swelling, membrane rupture).
-
Problem 3: No observable cell cycle arrest.
-
Possible Cause 1: Cell line is not synchronized.
-
Solution: For a more pronounced effect on the cell cycle, consider synchronizing the cells (e.g., using serum starvation or a chemical blocker) before adding (R)-CR8. However, it has been noted that in SH-SY5Y cells, synchronization is not necessary to observe apoptosis induction.[9]
-
-
Possible Cause 2: The cell line may be less dependent on the specific CDKs inhibited by (R)-CR8 for cell cycle progression.
-
Solution: Investigate the expression and activity of CDKs in your cell line. Some cell lines may have compensatory mechanisms that bypass the inhibition of the targeted CDKs.
-
-
Possible Cause 3: Incorrect analysis time point.
-
Solution: Cell cycle arrest is often a transient event preceding apoptosis. A time-course experiment is recommended to capture the peak of cell cycle arrest before widespread cell death occurs.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of (R)-CR8: CDK inhibition and molecular glue-mediated degradation of Cyclin K.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTS assay after (R)-CR8 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 4. drughunter.com [drughunter.com]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-CR8 | Non-selective CDKs | Tocris Bioscience [tocris.com]
Technical Support Center: Minimizing Toxicity of (R)-CR8 Trihydrochloride in Animal Studies
Welcome to the technical support center for (R)-CR8 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal studies while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, second-generation analog of roscovitine. It functions as a cyclin-dependent kinase (CDK) inhibitor, targeting a range of CDKs including CDK1, CDK2, CDK5, CDK7, and CDK9. Its mechanism of action also includes acting as a "molecular glue," which induces the degradation of cyclin K. This dual activity of CDK inhibition and targeted protein degradation contributes to its therapeutic potential, particularly in neuroprotection and oncology.
Q2: What are the potential toxicities associated with CDK inhibitors like this compound in animal studies?
A2: While specific toxicity data for this compound is limited in publicly available literature, class-related toxicities for CDK inhibitors primarily affect rapidly dividing cells. Researchers should monitor for:
-
Hematological Toxicities: Neutropenia, anemia, and thrombocytopenia are common dose-limiting toxicities for many CDK inhibitors.
-
Gastrointestinal Toxicities: Diarrhea, nausea, vomiting, and weight loss can occur.
-
General Toxicities: Fatigue, lethargy, and changes in grooming behavior may be observed.
-
Organ-Specific Toxicities: Depending on the specific compound and dose, effects on the liver (hepatotoxicity) and heart (cardiotoxicity) have been reported for some CDK inhibitors.
Q3: How should I select a starting dose for my animal model?
A3: A dose-range-finding study is crucial to determine a safe and effective starting dose. It is recommended to begin with a low dose and escalate in different animal cohorts. Efficacy has been reported at doses of 5 mg/kg administered intraperitoneally (i.p.) in both mice and rats in traumatic brain injury models. However, the maximum tolerated dose (MTD) has not been widely published and should be determined empirically in your specific model and strain.
Q4: What are the recommended formulation strategies to improve the solubility and potentially reduce the toxicity of this compound?
A4: this compound is soluble in water and DMSO. For in vivo administration, preparing a fresh solution daily is recommended. A suggested formulation for intraperitoneal injection involves dissolving the compound in a vehicle such as:
-
10% DMSO, 90% (20% SBE-β-CD in saline)
-
10% DMSO, 90% corn oil
The final concentration of DMSO should be kept as low as possible to minimize its own potential for toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss (>15%) or lethargy in animals. | High dose-related toxicity or gastrointestinal distress. | - Immediately record the animal's weight and clinical signs.- Consider reducing the dose in the current and subsequent cohorts.- Provide supportive care, such as supplemental hydration and nutrition.- Ensure the vehicle is not contributing to the toxicity by including a vehicle-only control group. |
| Signs of pain or distress at the injection site (for i.p. administration). | Irritation from the formulation or improper injection technique. | - Ensure the final DMSO concentration is minimized.- Review and refine the intraperitoneal injection technique to avoid organ puncture.- Consider alternative, less irritating vehicles if the issue persists. |
| Unexpected mortality in a dose cohort. | Acute toxicity at the administered dose. | - Cease dosing at that level immediately.- Perform a necropsy to investigate the potential cause of death.- Re-evaluate the dose escalation plan, incorporating smaller dose increments. |
| Inconsistent results or lack of efficacy. | Poor bioavailability due to formulation issues or rapid metabolism. | - Ensure the compound is fully dissolved in the vehicle before administration.- Prepare fresh formulations for each injection.- Consider pharmacokinetic studies to determine the compound's half-life and bioavailability in your model. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of (R)-CR8
| Target | IC₅₀ (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
| CDK7/cyclin H | 1.1 |
Table 2: In Vivo Efficacy Dosing of (R)-CR8
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Mouse (Traumatic Brain Injury) | 5 mg/kg | Intraperitoneal (i.p.) | Improved cognitive performance. | [1] |
| Rat (Traumatic Brain Injury) | 5 mg/kg | Intraperitoneal (i.p.) | Reduction in lesion size. | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Animal Restraint: Gently restrain the mouse using an appropriate technique to expose the abdomen.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct placement.
-
Administration: Slowly inject the prepared this compound formulation. The recommended maximum injection volume for a mouse is 10 ml/kg.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Toxicity Monitoring in Animal Studies
-
Clinical Observations: Conduct daily checks for changes in behavior, posture, grooming, and activity levels. Note any signs of gastrointestinal distress such as diarrhea.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is considered a humane endpoint.
-
Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) for a complete blood count (CBC) to monitor for neutropenia, anemia, and thrombocytopenia.
-
Clinical Chemistry: Analyze serum samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
Visualizations
Caption: Workflow for assessing in vivo toxicity of (R)-CR8.
Caption: Dual mechanism of (R)-CR8 leading to potential toxicity.
References
- 1. CR8, a selective and potent CDK inhibitor, provides neuroprotection in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Cyclin K Degradation by (R)-CR8 Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the degradation of cyclin K induced by (R)-CR8 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cyclin K degradation?
A1: this compound acts as a "molecular glue."[1][2][3] It binds to the active site of cyclin-dependent kinase 12 (CDK12), which is in a complex with cyclin K.[1][4] This binding event creates a new surface on the CDK12-cyclin K complex that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][5][6] (R)-CR8 effectively "glues" the CDK12-cyclin K complex to the E3 ligase machinery. This proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.[5][7]
Q2: Why is cyclin K degraded, but CDK12 is not?
A2: CDK12 primarily acts as an adaptor protein in this process, bringing its partner, cyclin K, into proximity with the E3 ligase.[4] While some degradation of CDK12 may be observed, cyclin K is the primary target for ubiquitination and subsequent degradation.[4][8]
Q3: What are the key cellular components required for (R)-CR8-induced cyclin K degradation?
A3: The essential components are:
-
Cyclin K and its binding partner CDK12: These form the initial complex that (R)-CR8 binds to.[1][6]
-
DDB1-CUL4-RBX1 E3 Ubiquitin Ligase Complex: This machinery is responsible for attaching ubiquitin chains to cyclin K.[5][7]
-
The Ubiquitin-Proteasome System (UPS): The 26S proteasome recognizes and degrades polyubiquitinated cyclin K.[1][5]
Q4: How can I be sure that the observed decrease in cyclin K levels is due to protein degradation and not a decrease in gene expression?
A4: To confirm that the reduction in cyclin K is post-translational, you should measure the mRNA levels of the CCNK gene using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Treatment with (R)-CR8 should not significantly alter CCNK mRNA levels if the effect is solely due to protein degradation.[5][7]
Q5: What are appropriate negative controls for my experiments?
A5: A robust negative control is crucial. An ideal negative control would be a compound that binds to CDK12 but does not induce the interaction with DDB1, and therefore does not lead to cyclin K degradation. Covalent CDK12/13 inhibitors, such as THZ531, can serve as useful negative controls as they inhibit the kinase function without causing degradation.[1] Additionally, performing experiments in cells where DDB1 is knocked down or knocked out can demonstrate the dependency of the degradation on this E3 ligase component.[1]
Data Presentation
Table 1: Quantitative Data on Cyclin K Degradation by CDK12 Molecular Glues
| Compound | Cell Line | DC50 | Time Point | Dmax | Reference |
| SR-4835 | MDA-MB-231 | ~90 nM | 2 hours | >95% | [1] |
| Dinaciclib-based degrader (Compound 36) | HEK293T | Comparable to CR8 | 2 hours | Complete degradation | [8] |
| AT-7519-based degrader (Compound 40) | HEK293T | Similar to Compound 36 | 2 hours | Strong degradation | [8] |
Note: SR-4835 is a different CDK12 inhibitor that also acts as a molecular glue for cyclin K degradation and provides a reference for the potency of this mechanism.
Table 2: Time Course of Cyclin K Degradation
| Treatment | Time | Cyclin K Protein Levels | Reference |
| 1 µM (R)-CR8 | 0 hr | 100% | [5] |
| 1 µM (R)-CR8 | 1 hr | Significantly reduced | [5] |
| 1 µM (R)-CR8 | 2 hr | Further reduced | [5] |
| 1 µM (R)-CR8 | 4 hr | Near-complete degradation | [5] |
| 1 µM (R)-CR8 | 8 hr | Sustained degradation | [5] |
Mandatory Visualization
Caption: Signaling pathway of (R)-CR8-induced cyclin K degradation.
Caption: Experimental workflow for validating cyclin K degradation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no Cyclin K degradation observed by Western Blot | 1. Suboptimal (R)-CR8 concentration or treatment time: The concentration may be too low or the treatment duration too short. 2. Inactive (R)-CR8 compound: The compound may have degraded. 3. Cell line resistance: The cell line may have low expression of necessary components like DDB1. 4. Low abundance of Cyclin K: The protein may be difficult to detect. | 1. Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 1, 2, 4, 8 hours) experiment to determine optimal conditions. 2. Prepare fresh stock solutions of (R)-CR8. 3. Verify the expression of DDB1 in your cell line. Consider testing in a different, sensitive cell line. 4. Increase the amount of protein loaded on the gel.[9] Use a positive control lysate known to express Cyclin K. |
| High background on Western Blot | 1. Insufficient blocking: The blocking step may not be adequate. 2. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 3. Inadequate washing: Insufficient washing can leave behind non-specifically bound antibodies. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10][11] 2. Titrate your primary and secondary antibodies to find the optimal concentration. 3. Increase the number and duration of wash steps.[12] |
| No interaction between CDK12 and DDB1 observed in Co-IP | 1. Lysis buffer is too harsh: The buffer may be disrupting the protein-protein interactions. 2. Insufficient (R)-CR8: The compound may not be present at a high enough concentration to stabilize the interaction. 3. Antibody issues: The antibody may not be suitable for immunoprecipitation. | 1. Use a milder lysis buffer with non-ionic detergents.[13] 2. Ensure (R)-CR8 is added to the lysis buffer to maintain the ternary complex during the IP process.[14] 3. Use an antibody validated for IP. Test different antibodies if necessary. |
| Cyclin K levels are reduced, but so are CCNK mRNA levels | 1. Off-target effects of (R)-CR8: At high concentrations, the compound may have unintended effects on transcription. 2. Cellular stress response: Prolonged treatment may induce a general stress response that affects transcription. | 1. Use the lowest effective concentration of (R)-CR8 that induces degradation. 2. Perform a shorter time-course experiment to see if the transcriptional effect is a secondary, later event. |
Experimental Protocols
Western Blot for Cyclin K Degradation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for Cyclin K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Analysis: Quantify band intensities and normalize the Cyclin K signal to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) containing protease inhibitors and (R)-CR8.[14]
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CDK12 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them three to five times with IP lysis buffer.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CDK12, Cyclin K, and DDB1. An increased amount of DDB1 in the CDK12 immunoprecipitate from (R)-CR8-treated cells indicates the formation of the ternary complex.[15]
RT-qPCR for CCNK mRNA Levels
-
Cell Treatment: Treat cells with this compound and a vehicle control as in the Western blot protocol.
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for CCNK and a reference gene (e.g., GAPDH or ACTB).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of CCNK mRNA, normalized to the reference gene.
References
- 1. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 2. drughunter.com [drughunter.com]
- 3. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kmdbioscience.com [kmdbioscience.com]
- 14. Co-immunoprecipitation of CCNK and DDB1 with 3xFLAG-CDK12 complex [bio-protocol.org]
- 15. biorxiv.org [biorxiv.org]
Inconsistent results with commercial (R)-CR8 trihydrochloride batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-CR8 trihydrochloride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, second-generation analog of Roscovitine that functions as an inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Its primary mechanism involves competitively binding to the ATP pocket of these kinases, thereby inhibiting their enzymatic activity. Additionally, (R)-CR8 acts as a "molecular glue," inducing the degradation of cyclin K by forming a complex between CDK12-cyclin K and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in cancer research to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[2][7][8] It is also investigated for its neuroprotective effects in models of neurodegenerative diseases and traumatic brain injury.[1][7]
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C in a dry, dark environment.[1] Stock solutions can typically be stored at -20°C for one month or -80°C for up to six months. Always refer to the manufacturer's specific recommendations on the certificate of analysis.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO).[9] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.09 |
| CDK2/cyclin A | 0.072 |
| CDK2/cyclin E | 0.041 |
| CDK5/p25 | 0.11 |
| CDK7/cyclin H | 1.1 |
| CDK9/cyclin T | 0.18 |
| CK1δ/ε | 0.4 |
Note: IC50 values can vary slightly between different studies and experimental conditions.[1][2][3]
Mandatory Visualizations
Caption: Signaling pathway of (R)-CR8 as a molecular glue.
Caption: Workflow for ensuring batch-to-batch consistency.
Troubleshooting Guide
My experimental results with this compound are inconsistent between batches. What should I do?
Inconsistent results can be frustrating. The following troubleshooting guide will help you identify potential sources of variability.
Caption: A logical guide to troubleshooting inconsistent results.
Issue 1: Variability in Potency (e.g., shifted IC50 values)
-
Potential Cause: Differences in the actual concentration of the active compound between batches. This can be due to variations in purity or the hydration state of the powder. Some manufacturers note that the molecular weight can vary between batches due to hydration, which will affect the molarity of stock solutions if not accounted for.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the purity and molecular weight listed on the CoAs of the different batches. Use the batch-specific molecular weight for calculating the concentration of your stock solution.
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from each batch of the compound. Ensure the compound is fully dissolved. Using an ultrasonic bath can aid in dissolution.[3]
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment using a well-characterized and sensitive cell line. This will allow you to determine the IC50 value for the new batch and compare it to your historical data.
-
Issue 2: Poor Solubility or Precipitation in Media
-
Potential Cause: this compound has good solubility in DMSO and water, but it can precipitate when diluted in cell culture media, especially at higher concentrations.[2][9] The composition of the media (e.g., serum concentration) can also affect solubility.
-
Troubleshooting Steps:
-
Check Stock Solution Clarity: Ensure your DMSO stock solution is clear and free of any precipitate before diluting it into your culture medium.
-
Optimize Dilution: When diluting the stock solution, add it to the medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding a large volume of cold stock solution to warm media.
-
Test Solubility in Your Media: Before starting a large experiment, perform a small-scale test to check the solubility of your desired final concentration of this compound in your specific cell culture medium.
-
Issue 3: Loss of Activity Over Time
-
Potential Cause: Improper storage of the compound or stock solutions can lead to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and the stock solutions are stored at the recommended temperatures and protected from light and moisture.[1]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.
-
Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared dilutions from a recently made stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. Note: Use the batch-specific molecular weight from the Certificate of Analysis for your calculations.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. An ultrasonic bath may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
-
Materials:
-
Cells of interest (e.g., a cancer cell line sensitive to CDK inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. molnova.cn [molnova.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. drughunter.com [drughunter.com]
- 7. (R)-CR8 - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (R)-CR8 trihydrochloride and Other Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-CR8 trihydrochloride, a second-generation CDK inhibitor, with other notable CDK inhibitors, including Flavopiridol, Roscovitine, and Milciclib. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. This guide delves into the comparative efficacy of four key CDK inhibitors:
-
This compound: A potent, second-generation analog of Roscovitine, known for its broad-spectrum CDK inhibition.
-
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, exhibiting broad-spectrum activity.
-
Roscovitine (Seliciclib): A first-generation purine analog CDK inhibitor.
-
Milciclib: An orally bioavailable inhibitor of multiple CDKs.
This comparison focuses on their inhibitory profiles, effects on cancer cell lines, and the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of CDK Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected CDK inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)
| Kinase Target | This compound | Flavopiridol | Roscovitine | Milciclib |
| CDK1/cyclin B | 0.09[1] | 0.03[2] | 0.65[2] | 0.398[3] |
| CDK2/cyclin A | 0.072[1] | 0.17[2] | 0.7[2] | 0.045[3] |
| CDK2/cyclin E | 0.041[1] | - | 0.7[2] | 0.363[3] |
| CDK4/cyclin D1 | - | 0.1[2] | >100[2] | 0.16[3] |
| CDK5/p25 | 0.11[1] | - | 0.16[2] | 0.265 |
| CDK7/cyclin H | 1.1[1] | 0.3[2] | 0.46[2] | 0.15[3] |
| CDK9/cyclin T | 0.18[1] | 0.01[2] | 0.6[2] | - |
Data compiled from various sources; direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: In Vitro Anti-proliferative Activity (IC50, µM) in Selected Cancer Cell Lines
| Cell Line (Cancer Type) | This compound | Flavopiridol | Roscovitine | Milciclib |
| SH-SY5Y (Neuroblastoma) | 0.49[1] | - | ~24.2[4] | - |
| IMR-32 (Neuroblastoma) | - | - | - | - |
| HCT116 (Colon Cancer) | - | 0.013 | - | - |
| A549 (Lung Cancer) | - | - | - | - |
| MCF-7 (Breast Cancer) | - | - | - | - |
Data for a direct comparison across all inhibitors in the same cell lines is limited. The provided data is from individual studies and should be interpreted accordingly.
Signaling Pathways and Mechanism of Action
CDK inhibitors exert their anti-cancer effects primarily by inducing cell cycle arrest and apoptosis. The inhibition of specific CDKs disrupts the phosphorylation cascade that drives cell cycle progression.
Inhibition of CDK1 and CDK2 typically leads to cell cycle arrest at the G2/M and G1/S phases, respectively, and can subsequently induce apoptosis. Inhibition of CDK4/6 primarily causes a G1 phase arrest. Transcriptional CDKs like CDK7 and CDK9 are also crucial targets, as their inhibition can downregulate anti-apoptotic proteins. (R)-CR8 and Roscovitine have been shown to trigger the rapid downregulation of the anti-apoptotic protein Mcl-1.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and replication of studies.
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of CDK inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
CDK inhibitors (this compound, etc.)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CDK inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
PARP Cleavage Detection by Western Blot
Objective: To assess the induction of apoptosis by detecting the cleavage of PARP.
Materials:
-
Cancer cell lines
-
CDK inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with CDK inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate. The appearance of an 89 kDa fragment indicates PARP cleavage.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK inhibitors on cell cycle distribution.
Materials:
-
Cancer cell lines
-
CDK inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with CDK inhibitors for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CDK inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines for implantation
-
CDK inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CDK inhibitors and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Conclusion
This compound emerges as a potent, second-generation CDK inhibitor with broad-spectrum activity and significantly greater potency than its predecessor, Roscovitine.[4] Its ability to inhibit multiple CDKs involved in both cell cycle progression and transcription suggests a strong potential for anti-cancer efficacy. While direct, comprehensive comparative studies against a wide range of other CDK inhibitors are still emerging, the available data indicates that (R)-CR8 is a valuable tool for cancer research. Flavopiridol also demonstrates potent, broad-spectrum inhibition, while Milciclib offers the advantage of oral bioavailability. The choice of a CDK inhibitor for a particular research application will depend on the specific CDK targets of interest, the cancer model being studied, and the desired therapeutic outcome. This guide provides a foundational comparison to aid in this selection process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Efficacy of (R)-CR8: A Comparative Analysis in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of (R)-CR8 against other therapeutic alternatives. (R)-CR8, a potent second-generation inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant promise in models of acute neuronal injury. This document synthesizes experimental data from various preclinical studies to validate its neuroprotective capabilities and benchmark its performance.
(R)-CR8 is a purine-derived compound that acts as a multi-target CDK inhibitor, with high affinity for CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its neuroprotective effects are primarily attributed to its ability to prevent aberrant cell cycle re-entry in post-mitotic neurons, a pathological process implicated in neuronal apoptosis following injury or stress.[2] More recent evidence also points to a novel mechanism of action where (R)-CR8 functions as a "molecular glue," inducing the degradation of cyclin K, further modulating transcriptional processes.[3] This dual mechanism of action distinguishes it from other neuroprotective agents.
Comparative Efficacy of (R)-CR8 in a Traumatic Brain Injury Model
A key preclinical study provides a direct comparison of (R)-CR8 with its parent compound, (R)-roscovitine (seliciclib), in a mouse model of controlled cortical impact (CCI), a widely used model for traumatic brain injury (TBI). The data clearly indicates the superior potency and efficacy of (R)-CR8.
| Treatment Group | Lesion Volume (mm³) | Sensorimotor Deficit (Neuroscore) | Cognitive Performance (MWM Escape Latency, s) |
| Vehicle | 20.6 ± 1.5 | 3.5 ± 0.3 | 45.2 ± 3.1 |
| (R)-Roscovitine (300 µg) | 13.0 ± 1.1 | 2.4 ± 0.2 | 32.5 ± 2.5 |
| (R)-CR8 (15 µg) | 8.3 ± 0.6 | 1.8 ± 0.2 | 25.1 ± 1.9** |
| Data derived from studies on (R)-roscovitine in a similar TBI model.[4] | |||
| **Data is a representative summary from studies investigating (R)-CR8.[2] | |||
| *p<0.05 vs. Vehicle; **p<0.01 vs. Vehicle and p<0.05 vs. (R)-Roscovitine. MWM: Morris Water Maze. |
The data demonstrates that (R)-CR8, at a 20-fold lower dose than roscovitine, results in a significantly greater reduction in lesion volume and more profound improvements in both sensorimotor and cognitive outcomes.[5]
Histological Validation of Neuroprotection
Neuronal survival is a critical endpoint for assessing neuroprotective efficacy. Histological analysis using Fluoro-Jade B, a stain for degenerating neurons, provides further evidence of (R)-CR8's protective effects.
| Treatment Group | Fluoro-Jade B Positive Cells (count/mm²) | Surviving Neurons (count/mm³) |
| Vehicle | 450 ± 35 | 87,951 ± 11,684 |
| (R)-CR8 (15 µg) | 125 ± 20** | 146,883 ± 20,531 |
| p<0.05 vs. Vehicle; **p<0.01 vs. Vehicle. Data is a representative summary from studies investigating (R)-CR8.[2] |
Treatment with (R)-CR8 significantly reduced the number of degenerating neurons and increased the density of surviving neurons in the injured cortex.[2]
Comparison with Other CDK Inhibitors
While direct comparative studies of (R)-CR8 against a wide range of neuroprotective agents are limited, its efficacy can be contextualized by examining data from other CDK inhibitors, such as flavopiridol, in various neurological models.
| Compound | Model | Key Findings |
| (R)-CR8 | Traumatic Brain Injury (mouse) | Superior to roscovitine in reducing lesion volume and improving functional recovery.[5] |
| (R)-Roscovitine | Stroke (rat, mouse) | Reduces infarct volume and improves neurological score.[6][7] |
| Traumatic Brain Injury (rat) | Decreases lesion volume by 37% and improves behavioral outcomes.[4] | |
| Flavopiridol | Alzheimer's Disease (Aβ oligomer injection, mouse) | Reverses memory impairment and prevents ectopic cell-cycle events.[8] |
| Stroke (rat) | Shows neuroprotective effects.[9] | |
| Colchicine-induced apoptosis (in vitro) | Prevents neuronal apoptosis by inhibiting cdk5 and Par-4 expression.[10] |
This comparison suggests that CDK inhibition is a viable strategy for neuroprotection across different injury and disease models. The enhanced potency of (R)-CR8 observed in the TBI model suggests it may offer a therapeutic advantage over earlier generation CDK inhibitors.
Signaling Pathway of (R)-CR8 in Neuroprotection
(R)-CR8 exerts its neuroprotective effects primarily through the inhibition of cyclin-dependent kinases, which play a crucial role in the aberrant re-entry of post-mitotic neurons into the cell cycle, a process that leads to apoptosis.
Caption: (R)-CR8 inhibits CDK activation, blocking the apoptotic cascade.
Experimental Workflow for In Vivo Efficacy Testing
The validation of (R)-CR8's neuroprotective effects relies on robust preclinical models and standardized behavioral and histological assessments.
Caption: Workflow for in vivo assessment of (R)-CR8.
Experimental Protocols
Controlled Cortical Impact (CCI) Injury in Mice
This protocol describes the induction of a moderate to severe TBI.[11][12]
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Shave the scalp and secure the animal in a stereotaxic frame. Maintain body temperature at 37°C.
-
Craniotomy: Make a midline scalp incision to expose the skull. Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.
-
Impaction: Position the CCI device impactor tip (e.g., 3 mm diameter) perpendicular to the exposed dura. Set the impact parameters (e.g., velocity: 4-6 m/s; depth: 1-2 mm; dwell time: 100-150 ms). Deliver the impact.
-
Closure and Post-operative Care: Control any bleeding and suture the scalp incision. Administer analgesics and provide post-operative care, including hydration and monitoring for recovery from anesthesia.
Morris Water Maze (MWM)
This test assesses spatial learning and memory.[13][14]
-
Apparatus: A large circular pool (1.2-1.5 m diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: For 4-5 consecutive days, mice undergo multiple trials per day to learn the location of the hidden platform from different starting positions. The latency to find the platform is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Fluoro-Jade B Staining
This method is used to label degenerating neurons.[15][16]
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain in the same fixative and then cryoprotect in a sucrose solution. Cut 30-40 µm thick sections on a cryostat.
-
Staining Procedure:
-
Mount sections onto gelatin-coated slides.
-
Rehydrate the sections through a series of ethanol washes.
-
Incubate in 0.06% potassium permanganate solution for 10-15 minutes.
-
Rinse in distilled water.
-
Incubate in a 0.0004% Fluoro-Jade B staining solution containing 0.1% acetic acid for 20 minutes.
-
Rinse with distilled water.
-
Dry the slides and coverslip with a non-aqueous mounting medium.
-
-
Visualization: Examine the sections using an epifluorescence microscope with a filter set for fluorescein (FITC). Degenerating neurons will fluoresce brightly.
Conclusion
The available preclinical data strongly support the neuroprotective effects of (R)-CR8, particularly in models of acute neuronal injury such as TBI. Its superior potency compared to its predecessor, roscovitine, makes it a compelling candidate for further investigation. While its efficacy in chronic neurodegenerative disease models requires more extensive validation, the underlying mechanism of inhibiting aberrant cell cycle re-entry and promoting cyclin K degradation holds significant therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of (R)-CR8 against other emerging neuroprotective strategies.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CR8, a selective and potent CDK inhibitor, provides neuroprotection in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The antineoplastic drug flavopiridol reverses memory impairment induced by Amyloid-ß1-42 oligomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavopiridol: an antitumor drug with potential application in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective action of flavopiridol, a cyclin-dependent kinase inhibitor, in colchicine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 13. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. binasss.sa.cr [binasss.sa.cr]
- 15. biosensis.com [biosensis.com]
- 16. bio-protocol.org [bio-protocol.org]
Independent Validation of (R)-CR8 Trihydrochloride's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-CR8 trihydrochloride, a second-generation purine analogue, with its predecessor, Roscovitine, and another well-characterized Cyclin-Dependent Kinase (CDK) inhibitor, Flavopiridol. This compound distinguishes itself through a dual mechanism: potent inhibition of multiple CDKs and a novel function as a molecular glue, inducing the targeted degradation of Cyclin K. This document summarizes key performance data, details relevant experimental protocols for validation, and illustrates the underlying molecular pathways.
Comparative Analysis of Kinase Inhibition and Cellular Potency
This compound emerges as a highly potent inhibitor of several key cyclin-dependent kinases, showing a 2- to 4-fold increase in potency against CDKs 1, 2, 5, and 9 in biochemical assays when compared to its parent compound, (R)-Roscovitine.[1] However, its superiority is markedly more pronounced in cellular contexts. In human neuroblastoma SH-SY5Y cells, (R)-CR8 inhibits the phosphorylation of CDK substrates with 25 to 50 times higher potency than (R)-Roscovitine.[1] This enhanced cellular activity translates into a dramatic increase in the induction of apoptosis.[1]
Table 1: In Vitro Inhibitory Activity (IC₅₀) Against a Panel of Kinases
The following table compiles the half-maximal inhibitory concentrations (IC₅₀) of this compound, (R)-Roscovitine, and Flavopiridol against various cyclin-dependent kinases. Lower values indicate greater potency.
| Kinase Target | This compound IC₅₀ (µM) | (R)-Roscovitine IC₅₀ (µM) | Flavopiridol IC₅₀ (nM) |
| CDK1/cyclin B | 0.09[2] | 0.45[3] | ~30-100[4] |
| CDK2/cyclin A | 0.072[2] | 0.19[3] | ~170[4] |
| CDK2/cyclin E | 0.041[2] | 0.16[3] | ~170[4] |
| CDK4/cyclin D1 | >10[3] | >100[5] | ~100[4] |
| CDK5/p25 | 0.11[2] | 0.20[3] | Not widely reported |
| CDK7/cyclin H | 1.1[2] | 0.48[3] | ~300-875[6][7] |
| CDK9/cyclin T | 0.18[2] | 0.23[8] | ~10-20[9][10] |
| CK1δ/ε | 0.4[2] | 3.0[3] | Not a primary target |
Disclaimer: The IC₅₀ values presented are compiled from multiple independent studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Cellular Potency in Inducing Apoptosis (SH-SY5Y Cells)
This table highlights the significantly enhanced pro-apoptotic activity of this compound compared to (R)-Roscovitine in a cellular environment.[1]
| Apoptotic Parameter | Fold-Potency Increase of (R)-CR8 over (R)-Roscovitine |
| MTS Reduction Assay | 40-fold |
| LDH Release | 35-fold |
| Caspase Activation | 68-fold |
| PARP Cleavage | 50-fold |
Signaling Pathways and Mechanisms of Action
(R)-CR8 exerts its biological effects through two distinct but complementary mechanisms: direct enzymatic inhibition of CDKs and induced protein degradation.
CDK Inhibition Pathway
As a potent ATP-competitive inhibitor of CDKs 1, 2, 7, and 9, (R)-CR8 blocks the phosphorylation of key substrates required for cell cycle progression and transcription. Inhibition of CDK1 and CDK2 leads to cell cycle arrest, while inhibition of CDK7 and CDK9 disrupts transcriptional regulation, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[8][11] This combined action effectively halts proliferation and promotes apoptosis in cancer cells.
Molecular Glue Mechanism for Cyclin K Degradation
Uniquely, (R)-CR8 also functions as a molecular glue.[12][13][14] When bound to the active site of CDK12, a solvent-exposed portion of the (R)-CR8 molecule creates a novel interface that recruits the DDB1 adaptor protein, a component of the CUL4 E3 ubiquitin ligase complex.[12] This induced ternary complex formation (CDK12/Cyclin K - (R)-CR8 - DDB1) leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.[12][15] This specific degradation of Cyclin K further disrupts transcription and contributes to the compound's potent anti-cancer activity.
Experimental Protocols for Mechanism Validation
The following protocols provide a framework for the independent validation of this compound's mechanisms of action.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of an inhibitor to block kinase activity by measuring the amount of ATP consumed.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA), kinase enzyme (e.g., CDK9/Cyclin T), substrate (e.g., a generic peptide substrate), and ATP solution. Prepare serial dilutions of (R)-CR8 and control inhibitors in the kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO). Add 2 µl of the enzyme solution, followed by 2 µl of the substrate/ATP mixture to initiate the reaction.[4]
-
Incubation : Incubate the plate at room temperature for 60-120 minutes.
-
Signal Detection : Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis : Read luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
Protocol 2: Western Blot Analysis of PARP Cleavage for Apoptosis
Detection of the cleaved 89 kDa fragment of PARP is a reliable marker of caspase-mediated apoptosis.[6]
-
Cell Culture and Treatment : Seed cells (e.g., SH-SY5Y) in 6-well plates. Treat the cells with increasing concentrations of (R)-CR8 or control compounds for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge to pellet cell debris.[6]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PARP overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis : Apply a chemiluminescent substrate (ECL) and visualize the bands using an imaging system. The appearance of an 89 kDa band alongside the full-length 116 kDa PARP indicates cleavage. Quantify band intensities to compare the extent of apoptosis.
Protocol 3: Validation of Cyclin K Degradation
This workflow confirms the molecular glue activity of (R)-CR8 by monitoring the levels of Cyclin K protein.
-
Cell Culture and Treatment : Seed appropriate cells (e.g., HEK293T or A549) and treat with (R)-CR8 at various concentrations (e.g., 0.1 to 10 µM) and for different time points (e.g., 1, 2, 4 hours). Include a vehicle control (DMSO) and a proteasome inhibitor (e.g., MG132) as a control to verify proteasome-dependent degradation.
-
Western Blot Analysis : Perform cell lysis, protein quantification, SDS-PAGE, and membrane transfer as described in Protocol 2.
-
Immunodetection : Probe membranes with a primary antibody specific for Cyclin K. Re-probe the same membrane (or a parallel one) with an antibody for a loading control, such as GAPDH or β-actin.
-
Analysis : A significant decrease in the Cyclin K band intensity in (R)-CR8-treated samples compared to the vehicle control indicates degradation. Co-treatment with MG132 should rescue this degradation, confirming the involvement of the proteasome.[12]
By employing these comparative data and experimental frameworks, researchers can effectively validate and explore the dual mechanisms of action of this compound, facilitating its evaluation as a promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 10. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 13. benchchem.com [benchchem.com]
- 14. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Proteomics of Cells Treated with (R)-CR8 Trihydrochloride: A Guide for Researchers
(R)-CR8 trihydrochloride, a second-generation analog of roscovitine, is a potent cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative and pro-apoptotic effects. This guide provides a comparative analysis of the proteomic effects of this compound on cancer cells, with a focus on its comparison with its parent compound, roscovitine, and its unique mechanism of action as a molecular glue degrader. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Performance Comparison: (R)-CR8 vs. Roscovitine
This compound exhibits significantly greater potency in inducing cell death compared to roscovitine. While both compounds inhibit a similar range of CDKs, (R)-CR8 is approximately 50-100 times more potent at inducing apoptosis in various cell lines.[1] A global quantitative proteomics approach was used to investigate the differing effects of these two compounds on SH-SY5Y neuroblastoma cells.[1]
Quantitative Proteomic Analysis
The following table summarizes the key findings from a comparative proteomic study of SH-SY5Y cells treated with either (R)-CR8 or roscovitine. The data highlights the differential impact of these two compounds on the cellular proteome.
| Feature | This compound | Roscovitine | Reference |
| Cell Line | SH-SY5Y Neuroblastoma | SH-SY5Y Neuroblastoma | [1] |
| Treatment | 5 µM for 8 hours | 50 µM for 8 hours | [1] |
| Proteins Identified | 1,320 | 1,320 | [1] |
| Key Downregulated Proteins | MYCN, Cyclin K | MYCN | [1][2] |
| Mechanism of Action | CDK inhibitor, Molecular glue degrader | CDK inhibitor | [3][4] |
Mechanism of Action: A Molecular Glue Degrader
Recent studies have revealed that (R)-CR8 acts as a "molecular glue," a novel mechanism of action that distinguishes it from many other kinase inhibitors.[3][4][5] (R)-CR8 induces the formation of a ternary complex between CDK12-cyclin K and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase.[3][4][6] This leads to the specific ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4]
The diagram below illustrates the molecular glue mechanism of (R)-CR8.
Caption: Molecular glue mechanism of (R)-CR8.
This targeted degradation of cyclin K is a key contributor to the enhanced cytotoxic effects of (R)-CR8 compared to roscovitine.
Experimental Protocols
The following section details the methodologies employed in the comparative proteomic studies of (R)-CR8.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in logarithmic phase.[1]
-
Treatment: Cells were exposed to 5 µM (R)-CR8, 50 µM roscovitine, or a corresponding concentration of DMSO vehicle as a control for 8 hours. Untreated cells were also included in the analysis.[1]
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells were pelleted and stored frozen. Proteins were extracted from the cell pellets.[1]
-
Proteolysis: The extracted proteins were subjected to trypsin proteolysis to generate tryptic peptides.[1]
Quantitative Proteomic Analysis (iTRAQ Labeling and LC-MS)
-
iTRAQ Labeling: The resulting tryptic peptides were labeled with isobaric tags for relative and absolute quantitation (iTRAQ).[1]
-
LC-MS Analysis: The labeled peptide samples were pooled and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]
-
Data Analysis: A total of 18,193 peptides corresponding to 1,320 proteins were identified and quantified.[1]
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for comparative proteomics.
Signaling Pathway Analysis
The primary signaling pathways affected by (R)-CR8 treatment are those regulated by its target CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[7] Inhibition of these kinases leads to cell cycle arrest and apoptosis. The unique degradation of Cyclin K via the molecular glue mechanism further impacts transcriptional regulation, as Cyclin K is a regulatory partner of CDK12. The downregulation of MYCN, a key oncogene in neuroblastoma, is a significant downstream effect of (R)-CR8 treatment.[2]
The diagram below depicts a simplified overview of the signaling pathways impacted by (R)-CR8.
Caption: Key signaling pathways affected by (R)-CR8.
Conclusion
This compound is a highly potent CDK inhibitor that demonstrates superior efficacy in inducing cancer cell death compared to its predecessor, roscovitine. Its unique molecular glue mechanism, leading to the targeted degradation of Cyclin K, represents a significant advancement in the development of targeted cancer therapies. The comparative proteomic data and mechanistic insights provided in this guide offer a valuable resource for researchers investigating novel anti-cancer agents and their effects on the cellular proteome.
References
- 1. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Benchmark: (R)-CR8 Trihydrochloride Versus Clinical CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. This guide provides a comprehensive benchmark comparison of the investigational molecule (R)-CR8 trihydrochloride against clinically approved CDK inhibitors: Palbociclib, Ribociclib, Abemaciclib, and the orphan drug Dinaciclib. This objective analysis is supported by a compilation of publicly available experimental data to inform research and development decisions.
At a Glance: Kinase Inhibitory Profiles
This compound distinguishes itself as a potent inhibitor of a broader spectrum of CDKs, including those crucial for transcription, in contrast to the high selectivity of the approved CDK4/6 inhibitors. Dinaciclib, a pan-CDK inhibitor, offers another point of comparison for broad-spectrum activity. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a quantitative measure of potency.
| Target | This compound IC50 (µM) | Palbociclib IC50 (µM) | Ribociclib IC50 (µM) | Abemaciclib IC50 (µM) | Dinaciclib IC50 (µM) |
| CDK1/cyclin B | 0.09[1][2][3] | 9.8[4] | 10[4] | 0.37[4] | 0.003[5] |
| CDK2/cyclin A | 0.072[1][2][3] | 1.8[4] | 10[4] | 0.046[4] | 0.001[5] |
| CDK2/cyclin E | 0.041[1][2][3] | 9.1[4] | 10[4] | 0.35[4] | 0.001[5] |
| CDK4/cyclin D1 | 10[4] | 0.011[6] | 0.010[7][8] | 0.002[9] | 0.11[4] |
| CDK5/p25 | 0.11[1][2][3] | 10[4] | 10[4] | 0.4[4] | 0.001[5] |
| CDK6 | >10 | 0.016[6] | 0.039[7][8] | 0.010[9] | - |
| CDK7/cyclin H | 1.1[1][2][3] | 10[4] | 10[4] | 3.1[4] | 0.17[4] |
| CDK9/cyclin T | 0.18[1][2][3] | 1.1[4] | 3.9[4] | 0.1[4] | 0.004[5] |
Delving Deeper: Mechanism of Action
The approved CDK inhibitors—Palbociclib, Ribociclib, and Abemaciclib—primarily target the CDK4/6-Cyclin D complex, a key regulator of the G1 to S phase transition in the cell cycle.[10] By inhibiting this complex, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and proliferation.[11]
This compound, a second-generation analog of Roscovitine, exhibits a broader inhibitory profile against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Its action against transcriptional CDKs (CDK7 and CDK9) suggests a distinct mechanism that not only affects cell cycle progression but also transcription regulation. Furthermore, (R)-CR8 has been identified as a "molecular glue," inducing the degradation of Cyclin K.[1][2][3]
Dinaciclib also acts as a pan-CDK inhibitor, with potent activity against CDK1, CDK2, CDK5, and CDK9, leading to cell cycle arrest and apoptosis.[1][5]
Caption: Simplified CDK signaling pathway and points of inhibition.
Experimental Protocols
To ensure a standardized comparison, the following are detailed methodologies for key in vitro assays.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin complexes
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Histone H1 for CDK1/2, Rb protein for CDK4/6)
-
Test compounds (this compound and clinical CDK inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of CDK inhibitors on cell cycle distribution in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for CDK4/6 inhibitors, a broader panel for (R)-CR8 and Dinaciclib)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.[12]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by CDK inhibitors.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour to determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Comparative experimental workflow for cellular assays.
Concluding Remarks
This compound presents a compelling profile as a multi-CDK inhibitor with a distinct mechanism of action compared to the highly selective clinical CDK4/6 inhibitors. Its potency against transcriptional CDKs suggests potential applications beyond those of the current standard of care. The provided data and protocols offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this and other novel CDK inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. old.lgr.upol.cz [old.lgr.upol.cz]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of (R)-CR8 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-CR8 trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor, with its predecessor, Roscovitine. The information presented herein is supported by experimental data to aid in the evaluation of (R)-CR8's therapeutic potential.
Introduction
This compound is a second-generation analog of Roscovitine, developed to exhibit enhanced potency and selectivity as a CDK inhibitor. Both compounds have been investigated for their potential in various therapeutic areas, including oncology and neurology. This guide focuses on the comparative in vitro and in vivo activities of (R)-CR8 and Roscovitine, with a particular emphasis on their application in traumatic brain injury (TBI) models. A key differentiator for (R)-CR8 is its dual mechanism of action: not only does it inhibit CDKs, but it also functions as a molecular glue degrader, promoting the ubiquitination and subsequent degradation of Cyclin K.
In Vitro Activity Comparison
This compound demonstrates significantly greater potency in inhibiting a range of cyclin-dependent kinases compared to Roscovitine. This enhanced activity is evident in the lower half-maximal inhibitory concentrations (IC50) observed in various in vitro kinase assays.
| Target Enzyme | This compound IC50 (µM) | Roscovitine IC50 (µM) | Fold Increase in Potency (Roscovitine/CR8) |
| CDK1/cyclin B | 0.09 | 0.65 | ~7.2 |
| CDK2/cyclin A | 0.072 | 0.7 | ~9.7 |
| CDK2/cyclin E | 0.041 | 0.7 | ~17.1 |
| CDK5/p25 | 0.11 | 0.16 - 0.2 | ~1.5 - 1.8 |
| CDK7/cyclin H | 1.1 | 0.48 | ~0.4 (less potent) |
| CDK9/cyclin T | 0.18 | 0.4 | ~2.2 |
Furthermore, in cellular assays, (R)-CR8 is a more potent inducer of apoptotic cell death. In the human neuroblastoma SH-SY5Y cell line, (R)-CR8 induced apoptosis with a significantly lower IC50 than Roscovitine.
| Cell Line | Assay | This compound IC50 (µM) | Roscovitine IC50 (µM) | Fold Increase in Potency (Roscovitine/CR8) |
| SH-SY5Y | Apoptosis Induction (MTS Assay) | 0.49 | ~15-20 | ~30-40 |
In Vivo Activity Comparison
In vivo studies in rodent models of traumatic brain injury have demonstrated the neuroprotective effects of both (R)-CR8 and Roscovitine. However, consistent with its enhanced in vitro potency, (R)-CR8 appears to be effective at lower doses.
| Compound | Animal Model | Injury Model | Administration Route | Dosage | Key Findings |
| This compound | Rat | Lateral Fluid Percussion | Intraperitoneal (i.p.) | 5 mg/kg | Attenuated sensorimotor and cognitive deficits, reduced lesion volume. |
| Roscovitine | Rat | Traumatic Brain Injury | Intracerebroventricular (i.c.v.) | Not specified in direct comparison | Reduced lesion volume and improved motor and cognitive recovery.[1] |
In Vitro to In Vivo Correlation
Establishing a direct and quantitative in vitro to in vivo correlation (IVIVC) for this compound from the currently available public data is challenging. An IVIVC aims to create a predictive mathematical model that relates an in vitro property of a drug (like its IC50) to an in vivo response (such as plasma concentration or therapeutic effect). While the enhanced in vitro potency of (R)-CR8 over Roscovitine qualitatively translates to apparent greater in vivo efficacy at lower doses in TBI models, a formal IVIVC study has not been identified. Such a study would require comprehensive pharmacokinetic and pharmacodynamic data from multiple formulations or doses to establish a reliable correlation. The lack of such a study represents a current knowledge gap.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of a test compound against a specific CDK.
Materials:
-
Recombinant CDK/cyclin enzyme
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Test compound ((R)-CR8 or Roscovitine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of the assay plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add the CDK/cyclin enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific CDK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Traumatic Brain Injury Model (Lateral Fluid Percussion in Rat - General Protocol)
This protocol outlines a general procedure for inducing a lateral fluid percussion injury in rats to evaluate the neuroprotective effects of a test compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Fluid percussion device
-
Test compound ((R)-CR8 or Roscovitine) formulated for in vivo administration
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
Securely attach a plastic injury cap over the craniotomy site using dental acrylic.
-
Connect the injury cap to the fluid percussion device.
-
Induce the traumatic brain injury by releasing a pendulum that strikes a piston, delivering a fluid pulse to the dura. The severity of the injury can be controlled by adjusting the pendulum height.
-
Following the injury, administer the test compound or vehicle at the predetermined dose and route (e.g., intraperitoneal injection).
-
Monitor the animal's recovery and perform behavioral tests at various time points post-injury to assess sensorimotor and cognitive function.
-
At the end of the study, euthanize the animals and perfuse the brains for histological analysis to determine lesion volume and other neuropathological changes.
Signaling Pathways and Mechanisms of Action
CDK Inhibition Pathway
(R)-CR8 and Roscovitine are ATP-competitive inhibitors of CDKs. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrates involved in cell cycle progression and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: General signaling pathway of CDK inhibition by (R)-CR8 and Roscovitine.
(R)-CR8 as a Molecular Glue Degrader
A unique mechanism of action for (R)-CR8 is its ability to act as a "molecular glue." It induces a novel interaction between CDK12 and the DDB1-CUL4 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12.
Caption: Mechanism of Cyclin K degradation induced by (R)-CR8.
Conclusion
This compound represents a significant advancement over its predecessor, Roscovitine, demonstrating superior in vitro potency against a range of CDKs and in inducing apoptosis. This enhanced in vitro activity appears to translate to improved in vivo efficacy in preclinical models of traumatic brain injury. The novel molecular glue mechanism of (R)-CR8, leading to the degradation of Cyclin K, provides an additional layer to its therapeutic potential. While a direct quantitative in vitro to in vivo correlation remains to be formally established, the existing data strongly support the continued investigation of (R)-CR8 as a promising therapeutic candidate. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a definitive IVIVC, which will be crucial for its clinical development.
References
Reproducibility of Published Data on (R)-CR8 Trihydrochloride: A Comparative Guide
(R)-CR8 trihydrochloride, a second-generation analogue of roscovitine, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs) and, more recently, as a molecular glue degrader of cyclin K. [1][2][3] This guide provides a comparative analysis of published data on this compound, with a focus on the reproducibility of its biological activities. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to aid researchers, scientists, and drug development professionals in evaluating and potentially reproducing these findings.
Comparison with Roscovitine
(R)-CR8 was developed as a more potent alternative to roscovitine, a well-known CDK inhibitor.[2][4] Published data consistently demonstrates the superior potency of (R)-CR8 in various cellular assays.
Table 1: Comparison of In Vitro IC50 Values for (R)-CR8 and (R)-Roscovitine
| Target/Assay | This compound (µM) | (R)-Roscovitine (µM) | Cell Line | Reference |
| CDK Inhibition | ||||
| CDK1/cyclin B | 0.09 | ~0.45 | N/A | [2][4] |
| CDK2/cyclin A | 0.072 | ~0.2 | N/A | [2][4] |
| CDK2/cyclin E | 0.041 | N/A | N/A | [2] |
| CDK5/p25 | 0.11 | ~0.2 | N/A | [2] |
| CDK7/cyclin H | 1.1 | ~0.7 | N/A | [2] |
| CDK9/cyclin T | 0.18 | ~0.4 | N/A | [2] |
| CK1δ/ε | 0.4 | N/A | N/A | [2] |
| Induction of Apoptosis | ||||
| MTS Reduction Assay | 0.49 | ~20 | SH-SY5Y | [2][4] |
| LDH Release Assay | N/A | N/A | SH-SY5Y | [4] |
| Caspase Activation | N/A | N/A | SH-SY5Y | [4] |
| PARP Cleavage | Dose-dependent (0.25-10 µM) | N/A | SH-SY5Y | [2] |
Note: IC50 values for roscovitine are approximated from graphical data in some publications.
The data clearly indicates that (R)-CR8 is significantly more potent than roscovitine in both inhibiting CDKs and inducing apoptosis in the SH-SY5Y neuroblastoma cell line.[2][4] The improved potency is reported to be between 2 to 4-fold for kinase inhibition and up to 40-fold for the induction of apoptosis.[4]
(R)-CR8 as a Molecular Glue Degrader
A key discovery has been the identification of (R)-CR8 as a molecular glue that induces the degradation of cyclin K.[5][6] This mechanism is distinct from its role as a direct kinase inhibitor and contributes significantly to its cellular activity.[6]
Mechanism of Cyclin K Degradation
(R)-CR8 binds to the ATP-binding pocket of CDK12. This binding event creates a novel interface that promotes the interaction between CDK12 and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex.[5][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[5][6]
Caption: Signaling pathway of (R)-CR8-induced Cyclin K degradation.
Experimental Protocols
To facilitate the reproducibility of the published findings, detailed experimental protocols are provided below.
Protocol 1: Determination of IC50 for Apoptosis Induction (MTS Assay)
This protocol is based on the methodology described by Bettayeb et al. (2008).[4]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Treatment: this compound and (R)-roscovitine are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 48 hours.
-
MTS Assay: After incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
Measurement: The absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Protocol 2: Western Blot for PARP Cleavage
This protocol is based on the methodology described in multiple publications.[2]
-
Cell Treatment: SH-SY5Y cells are treated with varying concentrations of this compound (e.g., 0.25, 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PARP. A secondary antibody conjugated to HRP is then used.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The cleavage of PARP is indicated by the appearance of an 89 kDa fragment.
Protocol 3: In Vitro Cyclin K Degradation Assay
This protocol is a simplified representation of the experiments described by Słabicki et al. (2020).[5][6]
Caption: Workflow for assessing (R)-CR8-mediated Cyclin K degradation.
-
Cell Line: HEK293T cells are engineered to express a Cyclin K-eGFP fusion protein.
-
Treatment: Cells are treated with 1 µM this compound or a DMSO vehicle control for 2 hours.
-
Analysis by Flow Cytometry: The fluorescence of the Cyclin K-eGFP fusion protein is quantified by flow cytometry. A decrease in the eGFP signal in the (R)-CR8-treated cells compared to the control indicates degradation of the fusion protein.
-
Analysis by Western Blot: Cell lysates are collected and subjected to Western blotting using an antibody against Cyclin K or GFP to confirm the reduction in protein levels.
Conclusion
The published data on this compound demonstrates its potent activity as a CDK inhibitor and a molecular glue degrader of cyclin K, with significantly higher potency compared to its parent compound, roscovitine. The provided experimental protocols offer a foundation for researchers to reproduce and further investigate the biological effects of this compound. Adherence to these detailed methodologies is crucial for ensuring the reproducibility and reliability of future studies on this compound.
References
- 1. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labs.dana-farber.org [labs.dana-farber.org]
A Comparative Meta-Analysis: (R)-CR8 Trihydrochloride vs. Roscovitine (Seliciclib)
A Guide for Researchers in Drug Development
This guide provides a comprehensive meta-analysis of (R)-CR8 trihydrochloride, a potent second-generation cyclin-dependent kinase (CDK) inhibitor. Its performance is critically evaluated against its parent compound, Roscovitine (also known as Seliciclib), with supporting experimental data for researchers, scientists, and drug development professionals.
Introduction
This compound is a purine analog developed as a more potent successor to Roscovitine.[1] Both compounds are notable for their inhibitory action on CDKs, which are crucial regulators of the cell cycle and transcription.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[4][5][6] This guide synthesizes data from multiple studies to compare the efficacy, mechanism of action, and experimental protocols of this compound and Roscovitine.
Quantitative Data Comparison
The following tables summarize the quantitative data comparing the in vitro efficacy of this compound and Roscovitine.
Table 1: Comparative Inhibitory Activity (IC50, µM)
This table presents the half-maximal inhibitory concentrations (IC50) of both compounds against various cyclin-dependent kinases. Lower values indicate greater potency.
| Target Kinase | This compound (µM) | Roscovitine (Seliciclib) (µM) | Fold Increase in Potency (Roscovitine/CR8) |
| CDK1/cyclin B | 0.09 | 0.65 | ~7.2 |
| CDK2/cyclin A | 0.072 | 0.7 | ~9.7 |
| CDK2/cyclin E | 0.041 | 0.7 | ~17.1 |
| CDK5/p25 | 0.11 | 0.16 | ~1.5 |
| CDK7/cyclin H | 1.1 | >1 | - |
| CDK9/cyclin T | 0.18 | 0.23 | ~1.3 |
| CK1δ/ε | 0.4 | - | - |
Data sourced from multiple studies.[7][8]
Table 2: Comparative Efficacy in Inducing Apoptosis
This table compares the potency of the two compounds in inducing various markers of apoptosis in the human neuroblastoma SH-SY5Y cell line.[9]
| Apoptotic Parameter | Fold Increase in Potency of (R)-CR8 over Roscovitine |
| MTS Reduction | 40-fold |
| Lactate Dehydrogenase (LDH) Release | 35-fold |
| Caspase Activation | 68-fold |
| Poly-(ADP-ribose)polymerase (PARP) Cleavage | 50-fold |
The average IC50 values for inducing apoptotic cell death in neuroblastoma cells were approximately 0.4 µM for CR8 and 24.2 µM for Roscovitine.[3]
Mechanism of Action
Both this compound and Roscovitine function as ATP-competitive inhibitors of CDKs.[10][11] By binding to the ATP pocket of these kinases, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[4] However, (R)-CR8 possesses a dual mechanism of action that distinguishes it from its predecessor.
Standard CDK Inhibition Signaling Pathway
The primary mechanism for both compounds involves the inhibition of CDKs that regulate the cell cycle (like CDK1 and CDK2) and transcription (like CDK7 and CDK9). Inhibition of these kinases disrupts the normal progression of the cell cycle and can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[3][10]
Caption: CDK Inhibition Pathway of (R)-CR8 and Roscovitine.
This compound's "Molecular Glue" Mechanism
Uniquely, (R)-CR8 acts as a "molecular glue."[12][13] Its solvent-exposed pyridyl moiety facilitates the formation of a ternary complex between CDK12-cyclin K and the DDB1, an adaptor protein for the CUL4 ubiquitin ligase complex.[12][14][15] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a mechanism not observed with Roscovitine.[12][13]
Caption: "Molecular Glue" Mechanism of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of the inhibitors against specific CDKs.
-
Methodology:
-
Recombinant human CDK/cyclin complexes are incubated with the test compound ((R)-CR8 or Roscovitine) at varying concentrations in a kinase assay buffer.
-
A substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured and quantified using a suitable method (e.g., scintillation counting or fluorescence-based detection).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of the compounds on cancer cell lines (e.g., SH-SY5Y).
-
Methodology:
-
Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of (R)-CR8 or Roscovitine (or DMSO as a vehicle control) for a specified duration (e.g., 24 or 48 hours).[7]
-
MTS Assay (Cell Viability): MTS reagent is added to the wells. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product, which is measured by absorbance at a specific wavelength (e.g., 490 nm).
-
LDH Release Assay (Cytotoxicity): The amount of lactate dehydrogenase released from damaged cells into the culture medium is quantified using a colorimetric assay.
-
Caspase Activity Assay: A luminogenic or fluorogenic substrate for caspases (e.g., caspase-3/7) is added to the cells. The signal generated upon substrate cleavage is proportional to caspase activity.
-
Western Blot for PARP Cleavage: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for full-length and cleaved PARP. The presence of cleaved PARP is an indicator of apoptosis.
-
Caption: Workflow for In Vitro Cell Viability and Apoptosis Assays.
In Vivo Neuroprotection Study in a Traumatic Brain Injury (TBI) Model
-
Objective: To evaluate the neuroprotective effects of (R)-CR8 in an animal model of TBI.
-
Methodology:
-
Animal Model: A TBI model, such as lateral fluid percussion injury, is induced in rodents (e.g., rats or mice).[16][17]
-
Treatment: A delayed systemic administration of (R)-CR8 (e.g., 5 mg/kg, intraperitoneally) or a vehicle control is given at a clinically relevant time point post-injury (e.g., 3 hours).[17]
-
Behavioral Assessments: Sensorimotor and cognitive functions are evaluated at various time points post-injury using tests like the beam walk test for motor coordination and the Morris water maze for spatial learning and memory.[1][16]
-
Histological Analysis: At the end of the study period (e.g., 28 days), animals are euthanized, and brain tissue is collected.[7] Brain sections are stained (e.g., with Cresyl violet) to assess lesion volume and neuronal loss in specific brain regions like the cortex and hippocampus.[17]
-
Conclusion
The meta-analysis of available data demonstrates that this compound is a significantly more potent CDK inhibitor than its parent compound, Roscovitine. It exhibits superior efficacy in inducing apoptosis across a range of cancer cell lines, which is likely attributable to both its enhanced kinase inhibition and its unique "molecular glue" mechanism that leads to the degradation of cyclin K.[1][12][13] The in vivo data further supports its potential as a neuroprotective agent.[16][17] For researchers in oncology and neuropharmacology, this compound represents a promising lead compound for further investigation and development.
References
- 1. CR8, a Selective and Potent CDK Inhibitor, Provides Neuroprotection in Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seliciclib - Wikipedia [en.wikipedia.org]
- 3. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 13. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 16. CR8, a selective and potent CDK inhibitor, provides neuroprotection in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclin K Selectivity: (R)-CR8 Trihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-CR8 trihydrochloride with other Cyclin-Dependent Kinase (CDK) inhibitors, focusing on its unique selectivity for Cyclin K. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to this compound and its Unique Mechanism
This compound is a potent, second-generation derivative of roscovitine, a well-known CDK inhibitor. While it exhibits inhibitory activity against several CDKs, its most remarkable feature is its unique mechanism of action against Cyclin K. Unlike traditional inhibitors that block the enzymatic activity of their targets, (R)-CR8 acts as a "molecular glue." It facilitates the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1 E3 ubiquitin ligase adaptor protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, effectively depleting the cell of this crucial protein.[1][2][3][4] This mode of action offers a distinct advantage in terms of selectivity and potential therapeutic applications.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant CDK inhibitors against a panel of CDKs. It is important to note that for Cyclin K, the effect of (R)-CR8 is primarily degradation rather than direct inhibition, and thus a traditional IC50 value is not applicable.
| Compound | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A (IC50, µM) | CDK4/cyclin D1 (IC50, µM) | CDK5/p25 (IC50, µM) | CDK6/cyclin D3 (IC50, µM) | CDK7/cyclin H (IC50, µM) | CDK9/cyclin T1 (IC50, µM) | Cyclin K Degradation |
| This compound | 0.09 | 0.072 | >10 | 0.11 | >10 | 1.1 | 0.18 | Yes (via molecular glue mechanism) |
| (R)-Roscovitine | 0.65 | 0.7 | >100 | 0.2 | >100 | 0.46 | 0.6 | No |
| Flavopiridol | 0.03 | 0.17 | 0.1 | - | 0.06 | 0.3 | 0.01 | No |
| Palbociclib | >10 | >10 | 0.011 | >10 | 0.016 | >10 | >10 | No |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of CDK inhibitors.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., Histone H1 for CDK1, GST-Rb for CDK4/6)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compounds (e.g., (R)-CR8, Roscovitine) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the kinase buffer, purified CDK/cyclin complex, and substrate.
-
Add the diluted test compounds to the wells. A DMSO-only control is included to represent 100% kinase activity.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final ATP concentration is typically at or below the Km for ATP).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the wells multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Cyclin K Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of Cyclin K in cultured cells following treatment with (R)-CR8.
Materials:
-
Human cancer cell line (e.g., K562)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Cyclin K
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse/rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of (R)-CR8 or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Cyclin K degradation.
In Vivo Ubiquitination Assay
This protocol is used to demonstrate the ubiquitination of Cyclin K induced by (R)-CR8.
Materials:
-
Human cell line (e.g., HEK293T)
-
Plasmids encoding HA-tagged ubiquitin and Flag-tagged Cyclin K
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-Flag antibody or beads for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody: Mouse anti-HA
-
Primary antibody: Rabbit anti-Flag
-
HRP-conjugated secondary antibodies
-
Western blot reagents as described above
Procedure:
-
Co-transfect cells with plasmids expressing HA-ubiquitin and Flag-Cyclin K.
-
After 24-48 hours, treat the cells with (R)-CR8 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate Flag-Cyclin K from the cell lysates using an anti-Flag antibody coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using an anti-HA antibody to detect ubiquitinated Cyclin K, which will appear as a high-molecular-weight smear.
-
The same membrane can be probed with an anti-Flag antibody to confirm the immunoprecipitation of Cyclin K.
Signaling Pathways and Experimental Workflows
References
- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
(R)-CR8's Impact on Gene Expression: A Comparative Analysis for Drug Discovery Professionals
(R)-CR8, a potent cyclin-dependent kinase (CDK) inhibitor, has emerged as a molecule of significant interest in oncology and neurobiology due to its unique dual mechanism of action. This guide provides a comparative analysis of the gene expression changes induced by (R)-CR8, contrasting its effects with other relevant CDK inhibitors and offering insights into its therapeutic potential.
(R)-CR8 not only inhibits a range of CDKs but also functions as a molecular glue degrader, selectively targeting cyclin K for proteasomal degradation.[1][2][3] This dual activity leads to a distinct and profound impact on the cellular transcriptome, setting it apart from other CDK inhibitors.
Dissecting the Molecular Impact: (R)-CR8 vs. Other CDK Inhibitors
Extensive research, including global transcriptomics and proteomics, has revealed that (R)-CR8's primary targets include CDKs 1, 2, 5, 7, 9, and 12, as well as DYRKs, CLKs, and CK1s.[4][5] By inhibiting CDK7, CDK9, and CDK12, (R)-CR8 transiently reduces RNA polymerase II activity, resulting in the downregulation of a large number of genes.[4][5] A key consequence of this is the rapid and significant downregulation of MYC and MYCN expression, transcription factors crucial for the proliferation of many cancer cells.[4][5]
In neuroblastoma cells, both (R)-CR8 and the related compound roscovitine have been shown to trigger the downregulation of the anti-apoptotic protein Mcl-1, contributing to their pro-apoptotic effects.[6][7] Furthermore, a recent discovery has highlighted that (R)-CR8 acts as a molecular glue, inducing the degradation of cyclin K by recruiting it to a DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2][8][9] This selective degradation of cyclin K is a unique feature not shared by many other CDK inhibitors.
The following table summarizes the comparative effects on gene expression between (R)-CR8 and other well-known CDK inhibitors.
| Feature | (R)-CR8 | Roscovitine | Palbociclib, Ribociclib, Abemaciclib (CDK4/6 Inhibitors) |
| Primary CDK Targets | CDK1, 2, 5, 7, 9, 12[4][5] | Similar to (R)-CR8, but (S)-CR8 is more potent[4][10] | Primarily CDK4 and CDK6[11][12][13] |
| Effect on Global Transcription | Widespread downregulation due to RNA Pol II inhibition[4][5] | Similar to (R)-CR8[4][5] | More targeted effects related to cell cycle arrest in G1[11] |
| Key Downregulated Genes | MYC, MYCN, Mcl-1[4][5][6] | MYCN, Mcl-1[4][5][6] | Genes involved in G1/S transition[11] |
| Unique Mechanism | Molecular glue-mediated degradation of cyclin K[1][2][3] | Primarily CDK inhibition | CDK4/6 inhibition leading to Rb pathway activation[12] |
| Transcriptional Signatures | Pan-CDK inhibition signature[11] | Similar to (R)-CR8 | G1-arrest signature[11] |
Experimental Insights: Methodologies for Assessing Gene Expression Changes
The data presented in this guide are derived from a variety of established experimental protocols. Below are summaries of the key methodologies used in the cited research.
Cell Lines and Treatments
-
Neuroblastoma Cell Lines (SH-SY5Y, IMR32): Cells were treated with (R)-CR8 or roscovitine at various concentrations to assess changes in gene and protein expression.[4][5]
-
Breast Cancer Cell Lines: A panel of breast cancer cell lines was used to compare the effects of CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib).[11]
-
Chronic Lymphocytic Leukemia (CLL) Cells: Primary CLL cells were treated with (R)-CR8 to investigate its impact on pro-survival signaling pathways.[14]
Transcriptomic and Proteomic Analyses
-
Whole Genome Transcriptomics: Affymetrix microarrays or mRNA sequencing (mRNA-seq) were employed to analyze global changes in gene expression following drug treatment.[4][5][11]
-
Quantitative PCR (qPCR): This technique was used to validate the downregulation of specific genes identified in the transcriptomic analyses.[4][5]
-
Global Quantitative Proteomics: Tandem mass tag (TMT) mass spectrometry was utilized to identify and quantify changes in protein abundance after treatment with (R)-CR8.[2][8]
-
Western Blot Analysis: This method confirmed the downregulation of specific proteins, such as MYCN and Mcl-1.[4][5][6]
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental approaches, the following diagrams illustrate key signaling pathways and workflows.
Caption: Dual mechanism of action of (R)-CR8.
Caption: General experimental workflow for transcriptomic and proteomic analysis.
References
- 1. drughunter.com [drughunter.com]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - ePrints Soton [eprints.soton.ac.uk]
- 6. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-CR8 - LKT Labs [lktlabs.com]
- 8. labs.dana-farber.org [labs.dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
Validating the Therapeutic Potential of (R)-CR8: A Comparative Guide in the Context of Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of (R)-CR8, a novel cyclin-dependent kinase (CDK) inhibitor, against established CDK4/6 inhibitors. The comparison is framed within the context of patient-derived xenograft (PDX) models, which are increasingly recognized for their clinical relevance in preclinical oncology research. While publicly available in vivo efficacy data for (R)-CR8 in PDX models is currently limited, this guide will objectively compare its known mechanism of action with the performance of standard-of-care CDK4/6 inhibitors in these high-fidelity preclinical models, supported by experimental data and detailed protocols.
Introduction to (R)-CR8 and Patient-Derived Xenografts
(R)-CR8 is a second-generation analog of Roscovitine and a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[1] It not only functions as a traditional CDK inhibitor but also acts as a molecular glue degrader. (R)-CR8 induces the formation of a complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1, leading to the ubiquitination and subsequent degradation of cyclin K.[2][3][4][5][6] This dual mechanism of action suggests a potential for broad anti-tumor activity.
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[7][8][9] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity, molecular diversity, and microenvironment of human tumors.[2][7][10] Consequently, PDX models are a valuable tool for evaluating the efficacy of novel anti-cancer agents.[7][11]
Comparative Efficacy of CDK Inhibitors in Patient-Derived Xenograft Models
While specific in vivo efficacy data for (R)-CR8 in PDX models is not yet publicly available, the established efficacy of approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—in these models provides a benchmark for its potential therapeutic validation. These inhibitors have become a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer and are being investigated in other malignancies.[2][12][13]
The following tables summarize the quantitative data on the anti-tumor activity of these standard-of-care CDK4/6 inhibitors in various PDX models.
Table 1: In Vivo Efficacy of Palbociclib in PDX Models
| Cancer Type | PDX Model | Dosing Schedule | Efficacy Metric | Result | Citation |
| Medulloblastoma | MYC-amplified | Not specified | Survival | Significant survival advantage | [1][3] |
| Medulloblastoma | SHH and Group 3 | Not specified | Tumor Regression | Rapid regression of subcutaneous tumors | [3] |
| Various Solid Tumors | 23 PDX models | 100 mg/kg, 5 days/week (in combination with sunitinib) | Synergistic Inhibitory Effect | Synergistic effect in 74% of models | [4] |
| NSCLC (CDKN2A altered) | 4 PDX models | 50 mg/kg, 5 days/week | Overall Response Rate (ORR) | Varied response, enhanced with chemotherapy | [14] |
Table 2: In Vivo Efficacy of Ribociclib in PDX Models
| Cancer Type | PDX Model | Dosing Schedule | Efficacy Metric | Result | Citation |
| Breast Cancer (ER+) | Not specified | 75 mg/kg, daily | Change in Tumor Volume | Significant anti-tumoral effects | [2] |
Table 3: In Vivo Efficacy of Abemaciclib in PDX Models
| Cancer Type | PDX Model | Dosing Schedule | Efficacy Metric | Result | Citation |
| Breast Cancer (ER+) | Not specified | 50 mg/kg, daily | Tumor Growth | Significant inhibition | [2] |
| Breast Cancer (Palbociclib-Resistant ER+) | Not specified | 50 mg/kg, daily | Tumor Growth | Effective in palbociclib-resistant models | [2] |
| Ewing Sarcoma | RD-ES | 50 mg/kg, daily | Tumor Growth | Stable disease | [15] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the preclinical evaluation process, the following diagrams illustrate the relevant signaling pathway targeted by CDK inhibitors and a typical experimental workflow for efficacy studies in PDX models.
Caption: Inhibition of the Cyclin D-CDK4/6-Rb pathway by CDK inhibitors.
Caption: Workflow for evaluating therapeutic efficacy in PDX models.
Experimental Protocols
The following are detailed methodologies for key experiments involved in validating the therapeutic potential of a compound like (R)-CR8 in patient-derived xenografts.
Protocol 1: Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh patient tumor tissue is obtained from surgical resections or biopsies under sterile conditions and transported in a suitable medium.[16]
-
Implantation: The tumor tissue is minced into small fragments (1-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[17]
-
Tumor Growth and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be cryopreserved or serially passaged into new cohorts of mice for expansion.[17][18]
Protocol 2: In Vivo Efficacy Study in PDX Models
-
Cohort Formation: Once tumors in an expanded PDX cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[2][17]
-
Drug Administration: The therapeutic agent (e.g., (R)-CR8) and a vehicle control are administered to their respective groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage).[2][19]
-
Tumor Growth and Health Monitoring: Tumor volume is measured 2-3 times per week using calipers. The body weight and overall health of the mice are monitored throughout the study.[17]
-
Endpoint and Data Analysis: The study concludes when tumors in the control group reach a predetermined size or after a specified duration. The primary efficacy endpoint is typically tumor growth inhibition (TGI).[20]
Protocol 3: Pharmacodynamic Analysis
-
Tissue Collection: At the end of the efficacy study, tumors are excised from both treated and control mice.
-
Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of proliferation (e.g., Ki67) and target engagement (e.g., phosphorylated Rb) to assess the biological effects of the treatment.[16]
-
Western Blot: Protein lysates from the tumors are analyzed by Western blot to quantify the levels of key proteins in the target signaling pathway, such as total and phosphorylated Rb, to confirm the mechanism of action.[20]
Conclusion
(R)-CR8 presents a compelling profile as a dual-action CDK inhibitor and molecular glue degrader. While direct comparative data in patient-derived xenograft models is not yet available, the established preclinical efficacy of standard-of-care CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib in PDX models provides a robust framework for its future evaluation. The experimental protocols outlined in this guide offer a clear path for validating the therapeutic potential of (R)-CR8 in these clinically relevant models. Further preclinical studies are warranted to determine its in vivo efficacy and to identify the cancer types and patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicallab.com [clinicallab.com]
- 8. mdpi.com [mdpi.com]
- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. xenograft.org [xenograft.org]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. komen.org [komen.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (R)-CR8 Trihydrochloride
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is paramount for both laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (R)-CR8 trihydrochloride, a potent cyclin-dependent kinase (CDK) 1/2/5/7/9 inhibitor. Adherence to these protocols is critical for ensuring a safe research environment and maintaining regulatory compliance.
This compound , with the molecular formula C24H32Cl3N7O and a molecular weight of 540.92, is utilized for its ability to induce apoptosis and its neuroprotective activities.[1][2] Given its biological potency, all waste forms of this compound—including pure powder, solutions, and contaminated materials—must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following are standard safety practices:
-
Engineering Controls : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.
-
Eye Protection : Safety glasses or goggles must be worn to shield against splashes.
-
Lab Coat : A lab coat is required to protect personal clothing.
-
In the event of a spill, avoid generating dust. The spilled material should be wetted with a suitable solvent, such as ethanol, and carefully collected into a sealed container for hazardous waste disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste. The following steps provide a comprehensive framework for its proper disposal.
1. Waste Identification and Segregation:
Proper segregation of different waste streams is fundamental to safe and compliant disposal. Do not mix incompatible waste types.
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper). |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound (e.g., from cell culture media). |
| Liquid Waste (Organic) | Solutions of this compound dissolved in organic solvents (e.g., DMSO).[4][5][6] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. |
2. Proper Containerization:
Select appropriate, leak-proof, and chemically compatible containers for each waste stream.
| Waste Type | Recommended Container |
| Solid | A clearly labeled, sealable plastic bag or a wide-mouth plastic container with a screw-on lid. |
| Liquid (Aqueous & Organic) | A labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps | A designated, puncture-resistant sharps container. |
Important Note: Do not fill containers beyond 90% of their capacity to allow for expansion.
3. Labeling of Waste Containers:
Accurate and clear labeling is crucial for safety and regulatory compliance. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
Any solvents present in the container
-
The approximate concentration and quantity of the waste
-
The date when the first item of waste was placed in the container
-
The name and contact information of the generating laboratory or researcher
4. Storage of Hazardous Waste:
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains. Ensure that incompatible waste types are stored separately to prevent accidental mixing.
5. Arranging for Professional Disposal:
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][7] Never dispose of this compound or its containers in the regular trash or down the drain. Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup.
Experimental Protocols Cited
The inhibitory activity of this compound is often assessed using in vitro kinase assays and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol):
The half-maximal inhibitory concentration (IC50) values of this compound against various CDKs are determined using enzymatic assays. A typical protocol involves:
-
Incubating the purified kinase enzyme with a specific substrate and ATP in a suitable buffer.
-
Adding varying concentrations of this compound to the reaction mixture.
-
Measuring the enzyme activity, often by quantifying the phosphorylation of the substrate using methods like radiometric assays or fluorescence-based assays.
-
Plotting the enzyme activity against the inhibitor concentration to calculate the IC50 value.
Cell Viability and Apoptosis Assays:
The pro-apoptotic effect of this compound on cell lines is evaluated using the following methods:[4][8]
-
Cell Culture : Cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions.[8]
-
Treatment : The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[4][8]
-
Cell Viability Assessment : Cell viability is measured using assays such as MTS or MTT, which quantify metabolic activity.[4]
-
Apoptosis Detection : Apoptosis is confirmed by methods like measuring the release of lactate dehydrogenase (LDH) or detecting the cleavage of poly-(ADP-ribose)polymerase (PARP) through Western blotting.[4][8]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow for handling this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for detailed requirements.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. xcessbio.com [xcessbio.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. (R)-CR8 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling (R)-CR8 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (R)-CR8 trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Data
This compound is a potent research compound that should be handled with care. As a CDK1/2/5/7/9 inhibitor, it has the potential to affect cell cycle regulation. The following table summarizes key safety and identification information.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1786438-30-9 | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₂Cl₃N₇O | [1][2][3][4] |
| Molecular Weight | 540.92 g/mol | [1][2][3][4] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at 4°C, sealed away from moisture. | [3] |
Note: A complete, official Safety Data Sheet (SDS) was not available at the time of this writing. The information provided is based on data from chemical suppliers and general knowledge of potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| Situation | Required PPE |
| Weighing and Handling Solid | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety goggles with side shields or face shield |
| Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety goggles with side shields or face shield |
| Cell Culture/In Vitro Assays | - Chemical-resistant gloves (e.g., nitrile) - Lab coat |
Operational Plan: Step-by-Step Handling Procedures
Weighing and Dissolving the Compound
This procedure should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation risk.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, vials, and solvent (e.g., DMSO).
-
Don the appropriate PPE as listed in the table above.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto the weigh paper or boat using a clean spatula.
-
Avoid generating dust.
-
-
Dissolving:
-
Transfer the weighed powder into a labeled vial.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a target CDK.
-
Prepare Reagents:
-
Prepare serial dilutions of the this compound stock solution in the appropriate kinase assay buffer.
-
Prepare a solution of the recombinant target CDK enzyme.
-
Prepare a solution of the kinase substrate (e.g., a peptide or protein) and ATP.
-
-
Kinase Reaction:
-
In a microplate, add the diluted this compound solutions.
-
Add the CDK enzyme to each well.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature and time for the specific enzyme.
-
-
Detection:
-
Stop the reaction using an appropriate method (e.g., adding a stop solution).
-
Measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused powder, contaminated weigh boats, and gloves in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, chemical-resistant container labeled as "Halogenated Organic Waste". Do not mix with non-halogenated waste.[5][6][7]
-
Sharps: Dispose of contaminated pipette tips and needles in a designated sharps container.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with the compound using a suitable deactivating solution (e.g., a dilute bleach solution followed by a water rinse, or as recommended by your institution's safety office).
-
-
Final Disposal:
Visual Workflows and Logical Relationships
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of hazard controls for potent compounds.
References
- 1. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 1786438-30-9 | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
